Hexachloroethane-13C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,2-hexachloro(113C)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl6/c3-1(4,5)2(6,7)8/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHHONWQHHHLTI-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](Cl)(Cl)Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481625 | |
| Record name | Hexachloroethane-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93952-15-9 | |
| Record name | Ethane-13C, hexachloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexachloroethane-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93952-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of Hexachloroethane-13C
An In-depth Technical Guide to Hexachloroethane-13C
Introduction
This compound is a stable isotope-labeled version of hexachloroethane, an organochlorine compound. In this labeled variant, one or both carbon atoms are the carbon-13 (¹³C) isotope instead of the more common carbon-12. This isotopic labeling provides a distinct mass signature that is invaluable for specific analytical techniques, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1] Its primary application is as an internal standard or tracer in environmental fate and transport studies, given that its unlabeled counterpart is a persistent organic pollutant.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and analytical methodologies.
Physical and Chemical Properties
The are nearly identical to those of unlabeled hexachloroethane, with the most significant difference being its molecular weight.[1] The quantitative data for the compound are summarized in the table below.
| Property | Value |
| Chemical Formula | ¹³CCCl₆ |
| Molecular Weight | 237.73 g/mol [2][3][4][5] |
| Appearance | Colorless, crystalline solid[6][7][8] |
| Odor | Camphor-like[6][7][8] |
| Melting Point | 183 - 187 °C (sublimes)[6][9] |
| Boiling Point | 185 - 186 °C (sublimes)[6][9] |
| Density | 2.091 g/mL at 25 °C[6][8][10] |
| Solubility | Insoluble in water; soluble in alcohol, ether, benzene, and chloroform[6][10] |
| Vapor Pressure | 0.4 mmHg at 20 °C[7] |
| Stability | Stable under normal conditions, but may decompose at high temperatures[6][10] |
Chemical Structure
The structure of this compound consists of a single carbon-carbon bond with three chlorine atoms attached to each carbon. In the singly labeled version, one of these carbon atoms is a ¹³C isotope.
Experimental Protocols
Synthesis
The synthesis of this compound requires specialized methods starting with precursors enriched in the carbon-13 isotope.[1] Achieving high isotopic enrichment (typically ≥99 atom % ¹³C) and chemical purity is critical.[1]
General Method: Chlorination of a ¹³C-Labeled Precursor
A common approach is the exhaustive chlorination of a suitable ¹³C-labeled starting material.[1]
-
Starting Material Selection : Choose a simple, ¹³C-labeled organic precursor such as ¹³C-labeled ethylene or tetrachloroethylene.[1]
-
Chlorination Reaction : The precursor is subjected to chlorination. For example, tetrachloroethylene can be chlorinated at 100–140 °C in the presence of a ferric chloride catalyst.[8]
-
Purification : The crude product is purified to remove unreacted starting materials and by-products. Due to its solid nature and sublimation properties, purification can be achieved through recrystallization from a suitable solvent (e.g., ethanol) or by sublimation.[11]
-
Purity Confirmation : The final product's chemical and isotopic purity is confirmed using analytical techniques like NMR and HRMS.[1]
Specific Method: From ¹³C-Carbon Tetrachloride
A documented lab-scale synthesis involves the reductive coupling of carbon tetrachloride.
-
Activation of Aluminum : Powdered aluminum is activated with iodine in an argon atmosphere.
-
Reaction : ¹³C-labeled Carbon Tetrachloride (CCl₄) is added to the activated aluminum in a molar ratio of approximately 8:1 (CCl₄:Al) at 45°C and stirred for about 30 minutes.[11]
-
Workup : The reaction mixture is hydrolyzed with water.
-
Purification : The organic layer is separated, passed through an alumina column, and the solvent is evaporated. The resulting solid is further purified by double recrystallization from ethanol to yield the final this compound product.[11]
Analytical Methodologies
Standard analytical methods for hexachloroethane involve gas chromatography (GC), often coupled with a mass spectrometer (MS) or an electron capture detector (ECD).[12] For the ¹³C-labeled analogue, NMR and HRMS are particularly crucial for confirming its identity and isotopic enrichment.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique used to obtain detailed information about the structure and chemical environment of atoms. For this compound, ¹³C NMR is the most informative.
-
Protocol :
-
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
The solution is placed in an NMR tube and analyzed using a high-field NMR spectrometer.
-
A proton-decoupled ¹³C NMR spectrum is acquired.
-
-
Expected Results : Due to the molecular symmetry of hexachloroethane, a singly labeled compound will produce a single, prominent signal in the ¹³C NMR spectrum.[1] The chemical shift is characteristic of a carbon atom bonded to three chlorine atoms, reported to be around 105.15 ppm.[11] The high enrichment of ¹³C in the molecule provides a significantly enhanced signal compared to the natural abundance ¹³C signal.[1]
2. High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the precise mass-to-charge ratio of ions, which allows for the confirmation of elemental composition and isotopic labeling.
-
Protocol :
-
The this compound sample is introduced into the mass spectrometer, typically via a GC inlet which separates it from any impurities.
-
The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
-
Expected Results : The mass spectrum will show a molecular ion peak corresponding to the exact mass of the ¹³C-labeled molecule.[1] Due to the mass difference between ¹³C and ¹²C, the molecular weight of Hexachloroethane-¹³C₁ is approximately one mass unit higher than its unlabeled counterpart.[1] This mass difference is easily detected by HRMS, confirming the presence and isotopic purity of the labeled compound.[1]
Synthesis and Analysis Workflow
The general workflow for producing and verifying this compound involves several key stages, from selecting the labeled precursor to final analytical validation.
Safety and Handling
Hexachloroethane is suspected of causing cancer and causes serious eye irritation.[9][13] It is also very toxic to aquatic life with long-lasting effects.[13] Therefore, appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[14]
-
Handling : Use in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[14][15]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
-
Disposal : Dispose of waste material in accordance with national and local regulations.[9]
References
- 1. This compound | 93952-15-9 | Benchchem [benchchem.com]
- 2. Ethane-13C, hexachloro- | C2Cl6 | CID 12233486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexachloroethane-13C1 | CAS 93952-15-9 | LGC Standards [lgcstandards.com]
- 4. Hexachloroethane-13C1 | TRC-H290851-10MG | LGC Standards [lgcstandards.com]
- 5. Hexachloroethane-13C1 | CAS 93952-15-9 | LGC Standards [lgcstandards.com]
- 6. Comprehensive Guide to Hexachloroethane: Properties, Applica | Sinoright [sinoright.net]
- 7. Hexachloroethane | Cl3CCCl3 | CID 6214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hexachloroethane - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. RU2217406C1 - Method for preparing hexachloroethane - Google Patents [patents.google.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. sds.mcmaster.ca [sds.mcmaster.ca]
- 14. cdnisotopes.com [cdnisotopes.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
In-Depth Technical Guide to the Synthesis of ¹³C Labeled Hexachloroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing ¹³C labeled hexachloroethane. The primary and most viable method identified is the direct chlorination of ¹³C labeled tetrachloroethylene. This document details the experimental protocol for this synthesis, presents relevant quantitative data, and offers visual representations of the synthetic pathway and workflow.
Introduction
Isotopically labeled compounds are invaluable tools in a wide range of scientific disciplines, including metabolic research, environmental fate studies, and drug development. The incorporation of a stable isotope like carbon-13 (¹³C) allows for the precise tracking of molecules through complex biological and chemical systems. Hexachloroethane (C₂Cl₆), a chlorinated hydrocarbon, has various industrial applications and is a subject of environmental interest. The synthesis of ¹³C labeled hexachloroethane, particularly hexachloro[1,2-¹³C₂]ethane, enables detailed studies of its metabolism, degradation pathways, and environmental impact.
Primary Synthesis Route: Direct Chlorination of ¹³C Labeled Tetrachloroethylene
The most direct and efficient method for the synthesis of ¹³C labeled hexachloroethane is the chlorination of ¹³C labeled tetrachloroethylene (Cl₂¹³C=¹³CCl₂). This method is an adaptation of the established industrial process for producing unlabeled hexachloroethane.
The overall reaction is as follows:
Cl₂¹³C=¹³CCl₂ + Cl₂ → Cl₃¹³C-¹³CCl₃
This reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃), and proceeds at elevated temperatures.
Experimental Protocol
The following protocol is a generalized procedure based on the known synthesis of unlabeled hexachloroethane and is intended to be adapted for a small-scale, high-purity synthesis of the ¹³C labeled compound.[1][2] Researchers should exercise appropriate caution and adhere to all laboratory safety protocols when working with chlorinated compounds and chlorine gas.
Materials and Equipment:
-
¹³C₂-Tetrachloroethylene (isotopic purity ≥ 99%)
-
Chlorine gas (Cl₂)
-
Anhydrous ferric chloride (FeCl₃)
-
A three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a thermometer
-
Heating mantle with a temperature controller
-
Gas scrubbing apparatus containing a sodium hydroxide solution to neutralize excess chlorine gas
-
Apparatus for purification (e.g., distillation or recrystallization)
-
Analytical instruments for product characterization (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy)
Procedure:
-
Reactor Setup: In a fume hood, assemble the three-necked round-bottom flask with the reflux condenser, gas inlet tube, and thermometer. The outlet of the reflux condenser should be connected to a gas scrubbing apparatus.
-
Charging the Reactor: To the flask, add ¹³C₂-tetrachloroethylene and a catalytic amount of anhydrous ferric chloride (approximately 0.1% by weight of the tetrachloroethylene).[2]
-
Reaction Initiation: Begin stirring the mixture and heat the flask to the reaction temperature, typically between 100-140°C.[1] Some sources suggest a lower temperature range of 50-80°C may also be effective.[2]
-
Chlorination: Slowly bubble chlorine gas through the stirred reaction mixture via the gas inlet tube. The flow rate of chlorine should be controlled to ensure efficient reaction without excessive loss of unreacted chlorine.
-
Monitoring the Reaction: The reaction progress can be monitored by periodically taking small aliquots (with extreme caution) and analyzing them by GC-MS to observe the conversion of the starting material to the product.
-
Reaction Completion and Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material), stop the flow of chlorine gas and turn off the heat. Allow the reaction mixture to cool to room temperature. Purge the system with an inert gas (e.g., nitrogen or argon) to remove any residual chlorine gas.
-
Purification: The crude ¹³C labeled hexachloroethane can be purified by either distillation or recrystallization from a suitable solvent (e.g., ethanol). Given the solid nature of hexachloroethane at room temperature, recrystallization is often the preferred method for small-scale purification to achieve high purity.
-
Product Characterization: The identity and purity of the final product should be confirmed using analytical techniques. GC-MS will confirm the molecular weight and fragmentation pattern consistent with hexachloroethane. ¹³C NMR spectroscopy will confirm the presence and position of the ¹³C label.
Data Presentation
| Parameter | Value/Range | Reference |
| Starting Material | ¹³C₂-Tetrachloroethylene | - |
| Reagent | Chlorine (Cl₂) | - |
| Catalyst | Ferric Chloride (FeCl₃) | [1][2] |
| Catalyst Loading | ~0.1% (w/w) | [2] |
| Reaction Temperature | 100-140°C or 50-80°C | [1][2] |
| Expected Yield | High (to be determined experimentally) | - |
| Isotopic Enrichment | >98% (dependent on starting material) | - |
| Purification Method | Recrystallization or Distillation | - |
Alternative Synthesis Routes
While direct chlorination of tetrachloroethylene is the most prominent route, other potential methods for synthesizing hexachloroethane exist, which could theoretically be adapted for ¹³C labeling.
-
From ¹³C-Carbon Tetrachloride: Hexachloroethane can be formed as a byproduct during the pyrolysis of carbon tetrachloride.[1] This method is less direct and may result in a mixture of products, making purification challenging.
-
From ¹³C-Ethylene: Passing a mixture of ethylene and chlorine over charcoal at high temperatures (300-350°C) can also produce hexachloroethane.[1] This would require ¹³C labeled ethylene as a starting material.
-
From ¹³C-Barium Carbide: Small quantities of high-purity hexachloroethane can be prepared by the action of chlorine on barium carbide.[1] This could be a viable route if ¹³C labeled barium carbide is accessible.
These alternative routes are generally less practical for the specific synthesis of ¹³C labeled hexachloroethane due to harsher conditions, lower selectivity, and the potential need for more complex labeled starting materials.
Visualizations
Synthesis Pathway
Caption: Direct chlorination of ¹³C₂-Tetrachloroethylene.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Conclusion
The synthesis of ¹³C labeled hexachloroethane is most effectively achieved through the direct chlorination of ¹³C labeled tetrachloroethylene using a ferric chloride catalyst. This method offers a straightforward and high-yielding pathway to the desired labeled compound. While detailed experimental data for the labeled synthesis is scarce, the established protocols for the unlabeled reaction provide a solid foundation for researchers to develop and optimize the synthesis of this important isotopic tracer for advanced scientific investigation.
References
Technical Guide: Hexachloroethane-¹³C
CAS Number: 93952-15-9
This technical guide provides an in-depth overview of Hexachloroethane-¹³C, a stable isotope-labeled compound valuable for researchers, scientists, and professionals in drug development and environmental science. This document details its chemical and physical properties, spectral data, synthesis protocols, and key applications, with a focus on its role as a tracer compound.
Compound Data and Properties
Hexachloroethane-¹³C is a labeled variant of hexachloroethane, where one or both carbon atoms are the ¹³C isotope. This isotopic labeling provides a distinct mass signature, making it an invaluable tool for tracing its metabolic and environmental fate.[1]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| CAS Number | 93952-15-9[1][2][3][4] |
| Molecular Formula | ¹³C₂Cl₆ (for fully labeled) or ¹³C¹²CCl₆ (for singly labeled)[2][4] |
| Molecular Weight | Approximately 237.73 g/mol (for singly labeled)[2][4][5] |
| Unlabeled CAS Number | 67-72-1[2][3] |
| Appearance | Colorless, crystalline solid with a camphor-like odor[6][7] |
| Melting Point | Sublimes at 185 °C[6] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. |
| InChI Key | VHHHONWQHHHLTI-OUBTZVSYSA-N[1] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of Hexachloroethane-¹³C. The presence of the ¹³C label significantly enhances the signal in NMR spectroscopy and provides a clear mass shift in mass spectrometry.[1]
Table 2: Spectroscopic Data for Hexachloroethane-¹³C
| Spectroscopic Technique | Observed Data |
| ¹³C NMR | A single prominent signal is expected. The chemical shift is approximately 105.15 ppm, characteristic of a carbon atom bonded to three chlorine atoms.[1][8] |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of the ¹³C-labeled molecule. For unlabeled hexachloroethane, characteristic m/z peaks are observed at 205, 203, 201, 199, and 117 (Cl₃C⁺).[9] For the ¹³C labeled version, these peaks would be shifted accordingly. High-resolution mass spectrometry (HRMS) can be used to confirm the precise mass-to-charge ratio and assess isotopic purity.[1] |
| Infrared (IR) Spectroscopy | A characteristic absorption band is observed around 760 cm⁻¹.[8] |
Synthesis of Hexachloroethane-¹³C
The synthesis of Hexachloroethane-¹³C involves the chlorination of precursors enriched with the carbon-13 isotope.[1] These methods are adapted from established industrial processes for unlabeled hexachloroethane.
Experimental Protocol: Synthesis via Chlorination of ¹³C-Labeled Tetrachloroethylene
This protocol is adapted from a known industrial method for the synthesis of hexachloroethane.
Objective: To synthesize Hexachloroethane-¹³C by the chlorination of Tetrachloroethylene-¹³C₂.
Materials:
-
Tetrachloroethylene-¹³C₂
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Chlorine gas (Cl₂)
-
Nitrogen gas (N₂)
-
Ethanol (for recrystallization)
-
Reaction vessel equipped with a gas inlet, stirrer, condenser, and heating mantle.
Procedure:
-
Reactor Setup: A clean, dry reaction vessel is assembled and purged with dry nitrogen gas to ensure an inert atmosphere.
-
Catalyst Introduction: A catalytic amount of anhydrous iron(III) chloride is added to the reaction vessel.
-
Reactant Addition: ¹³C-labeled tetrachloroethylene is introduced into the reactor.
-
Reaction Initiation: The reaction mixture is heated to a temperature between 100-140 °C.
-
Chlorination: Chlorine gas is bubbled through the heated reaction mixture with continuous stirring. The reaction is exothermic and should be carefully monitored.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Reaction Completion and Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The crude product is then purified.
-
Purification: The product is purified by double recrystallization from ethanol to yield a white crystalline powder of Hexachloroethane-¹³C.[8]
-
Characterization: The final product is characterized by ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Applications in Research and Development
The primary utility of Hexachloroethane-¹³C lies in its application as a tracer in environmental and metabolic studies.
-
Environmental Fate and Transport Studies: As a labeled analog of a persistent organic pollutant, Hexachloroethane-¹³C is used to track the movement, degradation, and distribution of hexachloroethane in soil, water, and air.[1]
-
Analytical Reference Standard: In analytical chemistry, isotopically labeled compounds like Hexachloroethane-¹³C serve as internal standards for the accurate quantification of the unlabeled compound in various matrices.[1]
-
Synthesis of Labeled Compounds: It can be used as a starting material or an intermediate in the synthesis of other ¹³C-labeled compounds.[1]
-
Metabolic Studies: While not directly involved in signaling pathways, the use of ¹³C-labeled compounds is a cornerstone of metabolic flux analysis (MFA). This technique is crucial in drug development for understanding how cells metabolize nutrients and the effects of drugs on these pathways.[10][11]
Reductive Dechlorination Pathway
In environmental settings, particularly under anaerobic conditions, hexachloroethane undergoes reductive dechlorination. This process involves the sequential removal of chlorine atoms, leading to less chlorinated and generally less toxic compounds.[1]
A dominant pathway for this transformation involves two successive single-electron transfer steps, each followed by the barrierless elimination of a chloride ion.[12] An alternative, less common pathway may proceed through the formation of a trichloromethylchlorocarbene intermediate.[1][12]
References
- 1. Hexachloroethane-13C | 93952-15-9 | Benchchem [benchchem.com]
- 2. Hexachloroethane-13C1 | CAS 93952-15-9 | LGC Standards [lgcstandards.com]
- 3. Hexachloroethane-13C1 | CAS 93952-15-9 | LGC Standards [lgcstandards.com]
- 4. Hexachloroethane-13C1 | TRC-H290851-10MG | LGC Standards [lgcstandards.com]
- 5. Ethane-13C, hexachloro- | C2Cl6 | CID 12233486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hexachloroethane | Cl3CCCl3 | CID 6214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. RU2217406C1 - Method for preparing hexachloroethane - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive dechlorination of hexachloroethane in the environment: mechanistic studies via computational electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular weight of Hexachloroethane-13C
An In-depth Technical Guide to the Molecular Weight of Hexachloroethane-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of Hexachloroethane-¹³C, a stable isotope-labeled compound. The information herein is intended to support research and development activities where precise molecular weight is a critical parameter.
Molecular Weight Determination
The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For an isotopically labeled compound such as Hexachloroethane-¹³C, the specific isotopic masses of the labeled atoms must be used for accurate calculation. The chemical formula for Hexachloroethane is C₂Cl₆. In Hexachloroethane-¹³C, both carbon atoms are the ¹³C isotope.
The molecular weight is calculated as follows:
Molecular Weight = (2 × Atomic Mass of ¹³C) + (6 × Standard Atomic Weight of Cl) Molecular Weight = (2 × 13.003355 u) + (6 × 35.453 u) Molecular Weight = 26.00671 u + 212.718 u Molecular Weight = 238.72471 u
Data Presentation: Atomic and Molecular Weights
The following table summarizes the quantitative data used in the molecular weight calculation.
| Component | Symbol | Standard Atomic Weight (u) | Isotopic Mass (u) | Quantity | Total Mass (u) |
| Carbon-13 | ¹³C | N/A | 13.003354835[1] | 2 | 26.006710 |
| Chlorine | Cl | 35.453[2][3][4] | N/A | 6 | 212.718 |
| Hexachloroethane-¹³C | (¹³C)₂Cl₆ | 238.72471 |
Note: The standard atomic weight for Chlorine is an average of its stable isotopes, primarily ³⁵Cl and ³⁷Cl[5][6]. For the purpose of this calculation, the standard atomic weight is used as the specific chlorine isotope was not defined.
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
The following is a detailed methodology for the experimental verification of the molecular weight of Hexachloroethane-¹³C using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective
To experimentally determine the molecular weight of Hexachloroethane-¹³C and confirm its isotopic enrichment.
Materials and Instrumentation
-
Sample: Hexachloroethane-¹³C, solid
-
Solvent: High-purity hexane or other suitable volatile organic solvent
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation
-
Accurately weigh approximately 1 mg of Hexachloroethane-¹³C.
-
Dissolve the sample in 1 mL of high-purity hexane to create a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatography Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: Increase temperature at 10°C/min to 200°C.
-
Hold: Hold at 200°C for 2 minutes.
-
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
Data Analysis
-
Identify the peak corresponding to Hexachloroethane-¹³C in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the mass spectrum to identify the molecular ion peak ([M]⁺) and characteristic fragment ions. The molecular ion peak for (¹³C)₂Cl₆ is expected to show a cluster of peaks due to the isotopic distribution of chlorine. The most abundant peak in this cluster will correspond to the molecule containing the most abundant chlorine isotope, ³⁵Cl.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the molecular weight determination of Hexachloroethane-¹³C.
References
- 1. Carbon-13 - Wikipedia [en.wikipedia.org]
- 2. Chlorine - Wikipedia [en.wikipedia.org]
- 3. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 4. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 6. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
Isotopic Purity of Hexachloroethane-¹³C₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of Hexachloroethane-¹³C₂, a critical parameter for its application in various scientific disciplines, including metabolic tracing, quantitative analysis, and as an internal standard in mass spectrometry-based research.
Introduction to Isotopic Purity
In the context of isotopically labeled compounds, "isotopic purity" or "isotopic enrichment" refers to the percentage of a specific isotope at a particular atomic position within a molecule. For Hexachloroethane-¹³C₂, this specifies the proportion of molecules that contain two ¹³C atoms. High isotopic purity is crucial for the accuracy and sensitivity of experiments that rely on distinguishing the labeled compound from its naturally occurring unlabeled counterpart.
Determination of Isotopic Purity: Experimental Protocols
The determination of the isotopic purity of Hexachloroethane-¹³C₂ is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry is a cornerstone for assessing isotopic enrichment. This technique separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation of isotopologues.
Methodology:
-
Sample Preparation: A solution of Hexachloroethane-¹³C₂ is prepared in a suitable volatile solvent.
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using techniques like electron ionization (EI) or chemical ionization (CI).
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., time-of-flight (TOF), quadrupole, or Orbitrap).
-
Detection: The abundance of each ion is measured.
-
Data Analysis: The isotopic distribution is determined by comparing the peak intensities of the ¹³C₂-labeled molecule with those of any unlabeled (¹²C₂) or mono-labeled (¹³C₁) species. The natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) must be accounted for in the analysis to accurately determine the carbon isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a definitive method for determining the position and extent of ¹³C labeling.
Methodology:
-
Sample Preparation: The Hexachloroethane-¹³C₂ sample is dissolved in a deuterated solvent.
-
Data Acquisition: A ¹³C NMR spectrum is acquired. The presence of two adjacent ¹³C atoms will result in characteristic ¹³C-¹³C coupling, providing unambiguous evidence of the ¹³C₂ labeling.
-
Quantitative Analysis: The relative integrals of the signals corresponding to the ¹³C₂-labeled, ¹³C₁-labeled, and unlabeled species can be used to determine the isotopic purity. Due to the low natural abundance of ¹³C, the signal from the unlabeled species is often below the detection limit in highly enriched samples.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available Hexachloroethane-¹³C₂ is typically high. The following table presents illustrative data for a representative batch.
| Parameter | Value | Method of Analysis |
| Isotopic Enrichment of ¹³C | > 99 atom % ¹³C | Mass Spectrometry |
| ¹³C₂ Species Abundance | > 98% | ¹³C NMR |
| ¹³C₁ Species Abundance | < 2% | ¹³C NMR |
| ¹²C₂ Species Abundance | < 0.01% | ¹³C NMR |
| Chemical Purity | > 98% | Gas Chromatography-Mass Spectrometry (GC-MS) |
Note: The data presented in this table is for illustrative purposes and may not represent the exact specifications of all available products.
Synthesis of Hexachloroethane-¹³C₂
The synthesis of Hexachloroethane-¹³C₂ involves the introduction of two ¹³C atoms into the molecular backbone. A common strategy is to start from a simple, commercially available ¹³C-labeled precursor.
A plausible synthetic route starts with ¹³C-labeled tetrachloroethylene (C₂Cl₄), which can be synthesized from smaller ¹³C-labeled building blocks. The ¹³C₂-tetrachloroethylene is then subjected to exhaustive chlorination to yield Hexachloroethane-¹³C₂.
Signaling Pathways and Experimental Workflows
Synthesis Workflow for Hexachloroethane-¹³C₂
Caption: A logical workflow for the synthesis of Hexachloroethane-¹³C₂.
Analytical Workflow for Isotopic Purity Determination
Caption: Workflow for determining the isotopic purity of Hexachloroethane-¹³C₂.
A Technical Guide to Hexachloroethane-13C for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Isotopic Tracer
Hexachloroethane-13C (¹³C₂Cl₆) is a stable isotope-labeled version of hexachloroethane, a compound of significant interest in various scientific domains. Its primary utility lies in its application as an internal standard or tracer in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[1] The incorporation of the carbon-13 isotope allows for the precise tracking and quantification of hexachloroethane in complex matrices, making it an invaluable tool in environmental fate studies, mechanistic investigations of chemical reactions, and potentially in drug metabolism research.[1] This guide provides a comprehensive overview of the commercial availability, technical specifications, and potential experimental applications of this compound.
Commercial Availability and Key Specifications
This compound is available from several specialized chemical suppliers. The product is typically offered with high isotopic and chemical purity to ensure accuracy and reliability in experimental settings. Below is a summary of key quantitative data from various suppliers.
| Supplier/Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment | Chemical Purity |
| LGC Standards | 93952-15-9 | ¹³C C Cl₆ | 237.7321 | 99 atom % ¹³C | min 98% |
| C/D/N Isotopes | 93952-15-9 | Cl₃C¹³CCl₃ | 237.74 | 99 atom % ¹³C | Not Specified |
| Benchchem | 93952-15-9 | Not Specified | 237.7 | Not Specified | Not Specified |
Note: Data is compiled from publicly available information from the respective suppliers. For the most current and detailed specifications, it is recommended to consult the suppliers directly.
Physicochemical Properties
While detailed experimental data for this compound is not extensively published, the physical and chemical properties of unlabeled hexachloroethane provide a reliable reference.
| Property | Value |
| Appearance | Colorless crystals or white crystalline powder.[2][3] |
| Odor | Camphor-like.[2][3] |
| Melting Point | 186 - 187 °C (sublimes).[2] |
| Boiling Point | 186 °C (sublimes).[2] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol, ether, benzene, and chloroform.[2] |
| Density | 2.09 g/cm³.[2] |
Synthesis of this compound
The synthesis of Hexachloroethane-¹³C involves the chlorination of precursors enriched with the carbon-13 isotope.[1] These methods are often adaptations of established industrial processes, scaled down for the production of high-purity labeled compounds.[1] A common synthetic route is the chlorination of ¹³C-labeled tetrachloroethylene.[1]
Caption: General synthesis pathway for this compound.
Experimental Applications and Methodologies
The primary application of this compound is as an isotopic tracer in various analytical techniques. Its use allows for the differentiation between the labeled compound and its naturally occurring, unlabeled counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹³C NMR spectroscopy, the signal from the carbon-13 nucleus provides detailed information about the carbon skeleton of a molecule.[1] For this compound, a single, prominent signal is expected, with a chemical shift characteristic of a carbon atom bonded to three chlorine atoms.[1]
Illustrative Experimental Workflow for NMR Analysis:
Caption: A typical workflow for ¹³C NMR analysis.
A detailed, step-by-step protocol for acquiring a ¹³C NMR spectrum would involve:
-
Sample Preparation: Accurately weigh a few milligrams of this compound and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in a clean, dry vial. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Set up the ¹³C NMR experiment parameters, including the pulse sequence, acquisition time, relaxation delay, and number of scans. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.
-
Data Processing: After data acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to obtain the frequency-domain spectrum. Apply phase and baseline corrections to the spectrum.
-
Data Analysis: Calibrate the chemical shift scale using the TMS signal at 0 ppm. Identify the resonance corresponding to this compound and measure its chemical shift.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight and isotopic enrichment of this compound.[1] The labeled compound will have a distinct mass-to-charge (m/z) ratio compared to its unlabeled counterpart, allowing for its selective detection and quantification.[1]
Logical Flow for Isotopic Analysis by MS:
Caption: The logical steps in mass spectrometry analysis.
A general protocol for analyzing this compound by Gas Chromatography-Mass Spectrometry (GC-MS) would be:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane, dichloromethane).
-
GC Separation: Inject a small volume of the sample into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In the ion source, the molecules are bombarded with electrons (Electron Ionization - EI) or react with reagent gas ions (Chemical Ionization - CI) to form charged ions.
-
Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Data Analysis: A detector records the abundance of ions at each m/z value. The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the this compound molecule, allowing for confirmation of its identity and isotopic enrichment.
Applications in Drug Development
While direct applications of this compound in drug development are not widely documented, the principles of using ¹³C-labeled compounds are well-established in this field. Isotope-labeled drug candidates are crucial for absorption, distribution, metabolism, and excretion (ADME) studies. They allow for the tracking of the drug and its metabolites in biological systems, providing critical information for assessing safety and efficacy. Given that hexachloroethane is a known environmental compound with potential toxicity, this compound could serve as a valuable tool in toxicological research and in the study of metabolic pathways of chlorinated hydrocarbons, which may be relevant to the metabolism of certain drug candidates.
References
safety data sheet for Hexachloroethane-13C
An in-depth technical guide on the is presented below, tailored for researchers, scientists, and drug development professionals. This guide summarizes key safety data, outlines safe handling protocols, and provides visual aids for quick reference.
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for Hexachloroethane. While this data is for the unlabeled compound, it is the most relevant and comprehensive information available for safety assessment of Hexachloroethane-13C.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂Cl₆[1][2] |
| Molecular Weight | 236.74 g/mol [1] |
| Appearance | Colorless to white crystals with a camphor-like odor[3] |
| Melting Point | 185 °C (sublimes)[1] |
| Boiling Point | Sublimes at 186 °C @ 777 mmHg[1] |
| Vapor Pressure | 0.21 mmHg @ 20 °C[1] |
| Vapor Density | 8.16 (Air = 1)[1] |
| Specific Gravity/Density | 2.091 g/cm³[1] |
| Solubility in Water | Insoluble[1] |
| log Pow | 4.14[4] |
Table 2: Toxicological Data
| Parameter | Value | Species | Route |
| LD50 | 4460 mg/kg[1][5] | Rat | Oral |
| LD50 | 32 g/kg[1][5] | Rabbit | Dermal |
| LC50 (96h) | 0.84 mg/L[6] | Rainbow Trout (Oncorhynchus mykiss) | - |
| LC50 (48h) | 1.36 mg/L[6] | Water Flea (Daphnia magna) | - |
| ErC50 (72h) | 0.88 mg/L[6] | Algae (Pseudokirchneriella subcapitata) | - |
Table 3: Occupational Exposure Limits
| Organization | Limit |
| OSHA PEL | 1 ppm (skin)[3] |
| ACGIH TLV | A3 - Confirmed animal carcinogen with unknown relevance to humans[1] |
| NIOSH REL | Ca TWA 1 ppm (10 mg/m³) [skin][3] |
Experimental Protocols: Safe Handling and Emergency Procedures
The following protocols are based on standard safety data sheet recommendations for handling Hexachloroethane.
1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] All handling of the solid should be done in a well-ventilated area or a chemical fume hood.[1][7]
2. Handling and Storage
-
Handling: Avoid breathing dust and contact with skin and eyes.[7][8] Wash thoroughly after handling.[1] Avoid generating dust.[1]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][7] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[1]
3. Accidental Release Measures
-
Spill Cleanup: Clean up spills immediately. Sweep up the material and place it into a suitable container for disposal.[1] Avoid generating dusty conditions.[1] Do not let the chemical enter the environment.[1]
4. First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1]
-
Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
-
Inhalation: Get medical aid immediately. Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1]
5. Disposal Considerations
-
Dispose of waste in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.[5][8]
Visualized Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: Safe handling workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Ethane-13C, hexachloro- | C2Cl6 | CID 12233486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexachloroethane - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. sds.mcmaster.ca [sds.mcmaster.ca]
- 7. synquestlabs.com [synquestlabs.com]
- 8. sdfine.com [sdfine.com]
An In-depth Technical Guide to the Storage and Stability of Hexachloroethane-¹³C₂
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The stability and handling data presented in this guide are based on studies of unlabeled hexachloroethane. The chemical properties of Hexachloroethane-¹³C₂ are fundamentally identical to its unlabeled counterpart. While significant deviations in stability are not anticipated under normal storage and handling conditions, subtle kinetic isotope effects may influence the rates of degradation reactions. The information provided herein should be used as a comprehensive guideline, always supplemented by institution-specific safety protocols.
Executive Summary
Hexachloroethane-¹³C₂ is a stable, isotopically labeled organochlorine compound. This guide provides a detailed overview of its storage requirements and stability profile under various environmental conditions. Proper storage involves maintaining the compound in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials such as strong bases, oxidizing agents, and certain metals.[1][2][3][4] The compound is highly resistant to hydrolysis and direct photolysis under ambient conditions.[1][5][6] However, it can undergo thermal decomposition at elevated temperatures and reductive degradation under specific anaerobic conditions.[1][5][7][8] This document outlines its stability against thermal, hydrolytic, and photochemical stressors, details known degradation pathways, and provides recommended experimental protocols for stability assessment.
Recommended Storage and Handling Protocols
Proper storage is critical to maintain the integrity and purity of Hexachloroethane-¹³C₂. The compound is a colorless, crystalline solid with a camphor-like odor that sublimes at ambient temperatures.[1][6][9][10]
Storage Conditions
To ensure long-term stability, Hexachloroethane-¹³C₂ should be stored according to the following conditions:
-
Temperature: Store in a cool, dry place.[3] Recommended storage temperatures can range from ambient to 2-8°C.[6]
-
Container: Keep in a tightly closed container to prevent sublimation and exposure to moisture.[1][2][3]
-
Ventilation: Ensure the storage area is well-ventilated.[1][2]
-
Incompatibilities: Store away from incompatible substances to prevent violent reactions.[1][2]
Handling Workflow
The following diagram outlines a logical workflow for the safe handling of Hexachloroethane-¹³C₂ in a laboratory setting.
References
- 1. Hexachloroethane | Cl3CCCl3 | CID 6214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Page loading... [guidechem.com]
- 7. Reductive Hexachloroethane Degradation by S2O8•- with Thermal Activation of Persulfate under Anaerobic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Comprehensive Guide to Hexachloroethane: Properties, Applica | Sinoright [sinoright.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
A Technical Guide to the Natural Abundance of ¹³C in Hexachloroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the natural abundance of the Carbon-13 (¹³C) isotope, with a specific focus on its relevance to the organochlorine compound hexachloroethane (C₂Cl₆). This document outlines the theoretical abundance of ¹³C, the principal methodologies for its experimental determination, and detailed protocols for analysis.
Introduction to Isotopic Abundance and Hexachloroethane
Natural isotopic abundance refers to the percentage of each isotope of an element as it is found in a natural sample. Carbon, a fundamental element in organic chemistry and drug development, has two stable isotopes: the highly abundant Carbon-12 (¹²C) and the much rarer Carbon-13 (¹³C). The ¹³C isotope, which possesses an additional neutron, constitutes approximately 1.07% of all natural carbon.[1] This subtle difference in mass allows ¹³C to be used as a powerful tracer in metabolic studies, environmental science, and for the structural elucidation of organic molecules.
Hexachloroethane (C₂Cl₆) is a synthetic, crystalline solid with a camphor-like odor.[2] It is not a naturally occurring compound and is typically formed as a by-product in industrial chlorination processes.[2] Historically, it has been used by the military in smoke-producing devices, as a component in fungicides and insecticides, and in metallurgy to degas aluminum melts.[2] Understanding the isotopic composition of hexachloroethane and similar compounds is crucial for source tracking, environmental monitoring, and in advanced analytical applications.
Natural Abundance of Carbon Isotopes
The universally accepted natural abundances of carbon's stable isotopes are presented below. While minor variations can occur due to isotopic fractionation from physical, chemical, and biological processes, these values serve as the standard baseline.
Data Presentation: Natural Abundance of Stable Carbon Isotopes
| Isotope | Protons | Neutrons | Isotopic Mass (Da) | Natural Abundance (%) |
| Carbon-12 (¹²C) | 6 | 6 | 12.000000 | ~98.93% |
| Carbon-13 (¹³C) | 6 | 7 | 13.003355 | ~1.07% |
Source: Data compiled from multiple sources.[1]
For a specific molecule like hexachloroethane, which contains two carbon atoms, the probability of finding a ¹³C atom is theoretically doubled. In mass spectrometry, this gives rise to a characteristic M+1 peak. The expected intensity of the M+1 peak for a molecule with two carbon atoms is approximately 2.2% of the molecular ion (M) peak, reflecting the 1.1% chance for each of the two carbons to be a ¹³C isotope.[1]
While no specific experimental studies detailing the precise ¹³C natural abundance in hexachloroethane were identified in a comprehensive literature review, the value can be precisely determined using established analytical techniques.
Experimental Protocol: Determination of ¹³C Abundance by GC-IRMS
The gold standard for determining compound-specific isotope ratios is Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS). This technique combines the separation power of gas chromatography with the high precision of an isotope ratio mass spectrometer.
3.1 Sample Preparation
-
Dissolution : A known quantity of the hexachloroethane sample is dissolved in a high-purity organic solvent (e.g., hexane or dichloromethane) to a suitable concentration, typically in the parts-per-million (ppm) range.
-
Purity Check : The purity of the dissolved sample should be verified using a standard Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Flame Ionization Detector (GC-FID) method to ensure no co-eluting impurities will interfere with the isotopic analysis.
-
Standard Preparation : A working standard with a known and certified ¹³C/¹²C ratio is prepared in the same manner to calibrate the instrument and ensure accuracy.
3.2 Instrumentation: GC-Combustion-IRMS
The analytical workflow involves a gas chromatograph connected via a combustion interface to the isotope ratio mass spectrometer.
-
Gas Chromatography (GC) :
-
Injector : A split/splitless injector is typically used, operated at a temperature that ensures the complete and rapid volatilization of hexachloroethane without thermal degradation (e.g., 250°C).
-
Carrier Gas : High-purity helium is used as the carrier gas at a constant flow rate.
-
Column : A capillary column suitable for separating chlorinated hydrocarbons is employed (e.g., a 30m x 0.25mm ID, 0.25µm film thickness TG-5MS or similar).[3]
-
Oven Program : A temperature program is developed to ensure the sharp, symmetrical elution of the hexachloroethane peak, well-separated from the solvent and any potential impurities. A typical program might start at 100°C, ramp to 180°C, and then continue to a final temperature of 270-300°C.[3]
-
-
Combustion Interface :
-
The eluent from the GC column is directed into a high-temperature (940-1000°C) combustion reactor.[4]
-
The reactor contains an oxidant (e.g., copper oxide) which quantitatively converts the carbon in the hexachloroethane molecule into carbon dioxide (CO₂) gas.
-
The resulting gas stream is then passed through a reduction reactor to remove excess oxygen and convert nitrogen oxides to N₂. A water trap removes any H₂O produced.
-
-
Isotope Ratio Mass Spectrometer (IRMS) :
-
The purified CO₂ gas enters the ion source of the mass spectrometer.
-
The IRMS is a magnetic sector instrument equipped with multiple Faraday cup detectors, allowing for the simultaneous measurement of the ion beams corresponding to the different isotopologues of CO₂.[5]
-
Specifically, the detectors are positioned to measure the ion currents for mass-to-charge ratios (m/z) 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46 (¹²C¹⁸O¹⁶O).
-
The instrument calculates the ratio of m/z 45 to m/z 44 to determine the ¹³C/¹²C ratio. Corrections are automatically applied for the contribution of ¹⁷O to the m/z 45 signal.
-
3.3 Data Analysis and Reporting
The ¹³C/¹²C ratio is reported using the delta (δ) notation in parts per thousand (per mil, ‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. The formula is as follows:
δ¹³C (‰) = [ (R_sample / R_standard) - 1 ] × 1000
Where R_sample is the ¹³C/¹²C ratio of the hexachloroethane sample and R_standard is the ¹³C/¹²C ratio of the VPDB standard.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the GC-IRMS protocol for determining the ¹³C abundance in a hexachloroethane sample.
References
Toxicological Profile of Hexachloroethane-13C: An In-depth Technical Guide
Disclaimer: No direct toxicological studies have been conducted on Hexachloroethane-13C. This document provides a comprehensive toxicological profile of unlabeled hexachloroethane, which is considered a suitable surrogate for the 13C-labeled compound. The minor increase in atomic mass due to the stable isotope is not expected to significantly alter the toxicological properties of the molecule.
Hexachloroethane is a halogenated hydrocarbon that has been used in various industrial and military applications, including as a degassing agent in aluminum smelting, in smoke-producing devices, and as a veterinary anthelmintic.[1][2] This guide summarizes the key toxicological findings for hexachloroethane to inform researchers, scientists, and drug development professionals.
Acute Toxicity
Hexachloroethane exhibits low to moderate acute toxicity depending on the route of exposure. The primary effects of acute exposure are central nervous system depression and irritation of the skin, eyes, and respiratory tract.[1][3]
Table 1: Acute Toxicity of Hexachloroethane
| Species | Route of Exposure | Parameter | Value | Reference |
| Rat | Oral | LD50 | 4,460 mg/kg | [4] |
| Guinea Pig | Oral | LD50 | 4,970 mg/kg | [5] |
| Rabbit | Dermal | LD50 | 32,000 mg/kg | [4] |
| Rat | Inhalation (8-hour) | LC50 | > 260 ppm (no deaths) | [5][6] |
| Rat | Inhalation (8-hour) | LC50 | 5,900 ppm (2 of 6 deaths) | [5][6] |
Subchronic and Chronic Toxicity
Repeated exposure to hexachloroethane can lead to more severe effects, primarily targeting the liver and kidneys.[3] Neurological effects have also been observed in animal studies.[6]
Table 2: Subchronic and Chronic Toxicity of Hexachloroethane
| Species | Route of Exposure | Duration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |
| Rat | Inhalation | 6 weeks | 48 ppm | 260 ppm | Respiratory irritation, increased relative testes weights | [5][6] |
| Dog | Inhalation | 6 weeks | 48 ppm | 260 ppm | Neurological impairment (tremors) | [6] |
| Rat | Gavage | 13 weeks | 375 mg/kg/day | 750 mg/kg/day | Increased liver, heart, kidney, and brain weights; renal toxicity in males | [7] |
| Rat (Male) | Gavage | 2 years | 10 mg/kg/day | 20 mg/kg/day | Renal tubular adenomas and carcinomas | [8] |
| Rat (Female) | Gavage | 2 years | 160 mg/kg/day | - | No compound-related carcinogenic effects | [8] |
Carcinogenicity
The carcinogenicity of hexachloroethane has been evaluated by several regulatory agencies. The International Agency for Research on Cancer (IARC) has classified it as "not classifiable as to its carcinogenicity in people" (Group 3).[6] The U.S. Environmental Protection Agency (EPA) has classified it as a "possible human carcinogen" (Group C).[1][6] The Department of Health and Human Services has determined that it "may reasonably be anticipated to be a carcinogen".[6] These classifications are primarily based on animal studies that have shown an increased incidence of liver tumors in mice and kidney tumors in male rats.[1][8]
Genotoxicity
The genotoxicity of hexachloroethane has been evaluated in a variety of in vitro and in vivo assays. The overall evidence suggests that hexachloroethane is not a potent mutagen.
Table 3: Genotoxicity of Hexachloroethane
| Test System | End Point | Result with Metabolic Activation | Result without Metabolic Activation | Reference |
| Salmonella typhimurium | Gene mutation | Negative | Negative | |
| Chinese Hamster Ovary (CHO) cells | Chromosomal aberrations | Not Reported | Negative | [8] |
| Chinese Hamster Ovary (CHO) cells | Sister chromatid exchange | Not Reported | Positive | [8] |
| Drosophila melanogaster | Gene mutation | Not Applicable | Positive | [8] |
| Yeast | Gene mutation | Not Applicable | Positive | [8] |
| In vivo mouse liver | DNA binding | Not Applicable | Positive | [8] |
Reproductive and Developmental Toxicity
There is limited data on the reproductive and developmental toxicity of hexachloroethane. In a study with rats exposed via inhalation during gestation, maternal toxicity was observed at concentrations of 48 and 260 ppm, but there were no embryotoxic or fetotoxic effects.[5][6] No significant skeletal or soft tissue abnormalities were observed in the offspring.[5]
Metabolism
Hexachloroethane is metabolized in the liver primarily through reductive dechlorination mediated by cytochrome P-450 enzymes.[5] The initial metabolites are tetrachloroethene and pentachloroethane.[6] Further metabolism can lead to the formation of other chlorinated compounds.
Metabolic pathway of hexachloroethane.
Experimental Protocols
National Toxicology Program (NTP) Carcinogenesis Bioassay in Rats (Gavage)
-
Test Substance: Hexachloroethane (approximately 99% pure) in corn oil.
-
Animal Model: F344/N rats.
-
Dosing Regimen:
-
16-Day Studies: Gavage administration with doses ranging from 187 to 3,000 mg/kg.
-
13-Week Studies: Gavage administration with doses ranging from 47 to 750 mg/kg.
-
2-Year Studies: Gavage administration with doses of 0, 10, or 20 mg/kg/day for males and 0, 80, or 160 mg/kg/day for females, five days per week for 104 weeks.
-
-
Endpoints Evaluated: Survival, body weight, clinical signs of toxicity, and histopathological examination of a comprehensive set of tissues and organs. Urinalysis was performed in the 13-week studies.
-
Reference: [7]
Inhalation Toxicity Study (Weeks et al., 1979)
-
Test Substance: Hexachloroethane vapor.
-
Animal Models: Rats, guinea pigs, dogs, and quail.
-
Dosing Regimen:
-
Acute Exposure: 8-hour exposure to 260 or 5,900 ppm.
-
Subchronic Exposure: 6 hours/day, 5 days/week for 6 weeks to 15, 48, or 260 ppm.
-
-
Endpoints Evaluated: Mortality, clinical signs of toxicity (including neurological effects), body weight, organ weights, and histopathology of major organs.
Conclusion
The toxicological profile of hexachloroethane indicates that it is a compound of moderate concern, particularly with repeated or chronic exposure. The primary target organs are the liver and kidneys, and there is evidence of carcinogenicity in animal models. While the genotoxic potential appears to be low, the available data on reproductive and developmental toxicity are limited. The metabolic pathway involves reductive dechlorination to reactive intermediates. This profile for unlabeled hexachloroethane serves as the most relevant and comprehensive source of toxicological information for this compound in the absence of direct studies on the labeled compound.
References
- 1. epa.gov [epa.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. HEALTH EFFECTS - Toxicological Profile for Hexachloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Applications of Hexachloroethane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significant historical applications of hexachloroethane, a chlorinated hydrocarbon that once played a crucial role in various industrial and veterinary practices. While its use has largely been phased out due to environmental and health concerns, understanding its past applications provides valuable insights into the development of chemical technologies and the evolution of safety and environmental standards. This document delves into the technical specifics of its use in military smoke screens, metallurgical processes, and veterinary medicine, presenting quantitative data, detailed experimental protocols, and process visualizations.
Military Applications: Obscurant Smoke and Pyrotechnics
Hexachloroethane was a primary component in the production of "HC smoke," a dense, white smoke used by the military for screening and signaling purposes since World War II.[1] Its effectiveness stemmed from its ability to form a persistent aerosol of zinc chloride particles.
Data Presentation: Composition of HC Smoke Mixtures
The formulation of HC smoke mixtures was critical to their performance. The following table summarizes a common composition for the AN-M8 smoke grenade.
| Component | Percentage by Weight | Role |
| Hexachloroethane (C₂Cl₆) | ~46.7% | Chlorine source |
| Zinc Oxide (ZnO) | ~46.7% | Reactant to form zinc chloride |
| Granular Aluminum (Al) | ~6% | Facilitates the exothermic reaction |
| Source: [2] |
An alternative formulation for an infrared chemical smoke mixture has also been documented.
| Component | Percentage by Weight | Role |
| Hexachloroethane (C₂Cl₆) | 60% | Oxidizer/Chlorine source |
| Magnesium Powder (Mg) | 20% | Fuel |
| Naphthalene (C₁₀H₈) | 15% | Carbon generator |
| Polyvinyl Chloride (PVC) | 5% | Binder |
| Source: |
Experimental Protocol: Preparation of a Historical HC Smoke Mixture
The following protocol is based on historical descriptions of military smoke grenade compositions. Caution: This procedure involves hazardous materials and exothermic reactions and should only be performed by qualified professionals in a controlled laboratory setting with appropriate safety measures.
Materials:
-
Hexachloroethane (C₂Cl₆), fine powder
-
Zinc oxide (ZnO), fine powder
-
Granular aluminum (Al), fine powder
-
Pyrotechnic igniter (e.g., a mixture of silicon, potassium nitrate, charcoal, iron oxide)
-
Container (e.g., a cardboard tube with end caps)
-
Mixing equipment (non-sparking)
-
Press for compaction
Procedure:
-
Component Preparation: Individually weigh the required amounts of hexachloroethane, zinc oxide, and granular aluminum according to the desired formulation (e.g., 46.7% C₂Cl₆, 46.7% ZnO, 6% Al).
-
Mixing: In a well-ventilated area and using non-sparking tools, thoroughly mix the zinc oxide and granular aluminum until a homogenous mixture is achieved. In a separate container, break up any clumps of hexachloroethane.
-
Final Blending: Carefully combine the hexachloroethane with the zinc oxide/aluminum mixture. Blend until the mixture is uniform in color and consistency.
-
Compaction: Place the mixture into a sturdy container. Press the mixture to a density of approximately 1.5 g/cm³ to ensure a controlled and sustained burn.[3]
-
Igniter Placement: Insert a pyrotechnic igniter into the top of the compacted mixture.
-
Sealing: Seal the container, leaving an opening for the igniter. To improve shelf life, the exposed surface of the composition can be sealed with a nitrocellulose lacquer.[2]
Visualization: HC Smoke Generation Workflow
The following diagram illustrates the workflow for generating HC smoke.
Metallurgical Applications: Degassing of Aluminum Alloys
Hexachloroethane was historically used in the aluminum foundry industry as a degassing agent. When introduced into molten aluminum, it decomposes to release chlorine gas, which effectively removes dissolved hydrogen, a common cause of porosity in aluminum castings.[4]
Data Presentation: Degassing Treatment Parameters
The following table outlines typical parameters for degassing molten aluminum using hexachloroethane tablets.
| Parameter | Value |
| Form | Solid tablets |
| Addition Rate | 0.15% of the weight of aluminum |
| Treatment Time | 10 minutes |
| Source: [4] |
Experimental Protocol: Degassing Molten Aluminum with Hexachloroethane Tablets
This protocol describes the historical method for degassing aluminum alloys in a foundry setting. Caution: This process involves molten metal and the release of toxic gases. It should only be performed in a suitable industrial environment with appropriate personal protective equipment and ventilation.
Materials:
-
Molten aluminum alloy
-
Hexachloroethane degassing tablets
-
Clean, preheated perforated bell or plunger
-
Skimming tool
Procedure:
-
Melt Preparation: Bring the aluminum alloy to the desired casting temperature in a furnace or crucible.
-
Tablet Addition: Plunge the hexachloroethane tablets to the bottom of the molten metal using a preheated, perforated bell.[5] The amount of tablets should be calculated based on the weight of the molten aluminum (0.15% by weight).[4]
-
Degassing: Hold the tablets at the bottom of the melt. The tablets will decompose, releasing bubbles of chlorine and other gases that will rise through the melt. This process should continue for approximately 10 minutes, or until the bubbling ceases.[4][5]
-
Dross Removal: After the degassing process is complete, skim any dross or impurities that have risen to the surface of the molten metal.
-
Casting: The degassed molten aluminum is now ready for casting.
Visualization: Aluminum Degassing Workflow
The following diagram illustrates the logical flow of the aluminum degassing process using hexachloroethane.
Veterinary Medicine: Anthelmintic for Liver Fluke
Before its use was discontinued by the U.S. Food and Drug Administration in 1971, hexachloroethane was used as an anthelmintic in veterinary medicine to control liver flukes (Fasciola hepatica) in sheep and cattle.[6]
Data Presentation: Dosage for Cattle
The following table provides the recommended dosage of a hexachloroethane-bentonite-water emulsion for treating liver fluke in cattle, as outlined by the Hawaii Agricultural Experiment Station.
| Live Weight of Animal (pounds) | Dosage of Emulsion (cc) | Number of Treatments |
| 300 - 500 | 20 cc per 100 lbs | 1 |
| > 500 | 20 cc per 100 lbs | 2 (on consecutive days) |
| Source: [1] |
Experimental Protocol: Administration of Hexachloroethane as a Drench for Cattle
The following protocol is based on historical veterinary practices for the treatment of liver fluke in cattle. Note: This is a historical protocol and should not be used in current veterinary practice due to the toxicity of hexachloroethane.
Materials:
-
Hexachloroethane-bentonite-water emulsion (prepared to a concentration where 20 cc contains 10 grams of hexachloroethane)
-
Drenching syringe or bottle
-
Cattle restraining equipment
Procedure:
-
Animal Preparation: Restrain the animal to be treated in a secure manner.
-
Dosage Calculation: Determine the live weight of the animal to calculate the appropriate dosage of the hexachloroethane emulsion based on the table above.
-
Administration:
-
Fill a drenching syringe or bottle with the calculated dose of the emulsion.
-
Carefully insert the nozzle of the syringe or bottle into the corner of the animal's mouth and over the back of the tongue.
-
Administer the drench slowly, allowing the animal to swallow. Ensure the animal's head is not held too high to prevent the liquid from entering the lungs.
-
-
Post-Treatment Observation: Monitor the animal for any adverse reactions such as staggering or loss of appetite.[1] For animals over 500 pounds, repeat the treatment on the following day.
Visualization: Veterinary Treatment Workflow
The following diagram outlines the workflow for the historical veterinary use of hexachloroethane.
References
- 1. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. investmentcasting.org [investmentcasting.org]
- 5. Degassing treatment of molten aluminum alloys [SubsTech] [substech.com]
- 6. Aluminum Degassing Methods - Picking the Best Method — High Temperature Systems [hitemp.com]
potential impurities in Hexachloroethane-13C synthesis
An In-depth Technical Guide to Potential Impurities in the Synthesis of Hexachloroethane-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential impurities that can arise during the synthesis of Hexachloroethane-¹³C₂. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of downstream applications, particularly in regulated fields such as drug development. This document details the primary synthesis route, outlines potential impurities and their origins, provides detailed analytical methodologies for their detection and quantification, and discusses purification strategies.
Synthesis of Hexachloroethane-¹³C₂
The most common method for synthesizing hexachloroethane is through the chlorination of tetrachloroethylene. For the isotopically labeled Hexachloroethane-¹³C₂, the synthesis would logically proceed via the chlorination of Tetrachloroethylene-¹³C₂ in the presence of a catalyst, typically iron(III) chloride, at elevated temperatures.
General Synthesis Workflow
The synthesis of Hexachloroethane-¹³C₂ involves the direct chlorination of Tetrachloroethylene-¹³C₂. The process can be visualized as a straightforward workflow from starting materials to the final purified product.
Caption: General workflow for the synthesis of Hexachloroethane-¹³C₂.
Experimental Protocol (Adapted)
Materials:
-
Tetrachloroethylene-¹³C₂ (starting material)
-
Anhydrous Iron(III) chloride (FeCl₃) (catalyst)
-
Chlorine gas (Cl₂)
-
Nitrogen gas (N₂) for inert atmosphere
-
Anhydrous solvent for recrystallization (e.g., ethanol)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer is assembled. The apparatus is dried and flushed with nitrogen to ensure an inert atmosphere.
-
Charging the Reactor: Anhydrous iron(III) chloride (catalytic amount) is added to the flask, followed by Tetrachloroethylene-¹³C₂.
-
Reaction: The mixture is heated to 100-140°C with stirring. Chlorine gas is then bubbled through the reaction mixture at a controlled rate. The reaction is exothermic and the temperature should be carefully monitored.
-
Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them via Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of the product.
-
Work-up: Once the reaction is complete, the introduction of chlorine gas is stopped, and the reaction mixture is allowed to cool to room temperature under a nitrogen atmosphere. The crude product, which is solid at room temperature, is then isolated.
-
Purification: The crude Hexachloroethane-¹³C₂ is purified, for example, by recrystallization from a suitable solvent like ethanol, or by sublimation to achieve high purity.
Potential Impurities in Hexachloroethane-¹³C₂ Synthesis
Several impurities can be present in the final product, arising from the starting materials, side reactions, or the process itself.
Impurity Formation Pathways
The primary impurities are expected to be unreacted starting material and byproducts from incomplete or over-chlorination, as well as products of side reactions.
Caption: Formation pathways of key impurities during synthesis.
Summary of Potential Impurities
The following table summarizes the likely impurities, their sources, and their chemical formulas.
| Impurity Name | Chemical Formula | Source | Potential Impact |
| Tetrachloroethylene-¹³C₂ | ¹³C₂Cl₄ | Unreacted starting material | May affect isotopic enrichment and final product purity. |
| Pentachloroethane-¹³C₂ | ¹³C₂HCl₅ | Incomplete chlorination or side reaction | Can be difficult to separate due to similar properties. |
| Other Chlorinated Hydrocarbons | Varies | Impurities in starting materials or side reactions | May have different toxicological profiles. |
| Iron(III) Chloride | FeCl₃ | Catalyst residue | Can affect the stability and color of the final product. |
| Unlabeled Hexachloroethane | C₂Cl₆ | If unlabeled chlorine sources contain carbon impurities | Reduces isotopic enrichment. |
Analytical Methods for Impurity Profiling
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of impurities in Hexachloroethane-¹³C₂.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., quadrupole or time-of-flight).
-
Sample Preparation: Dissolve a known amount of the Hexachloroethane-¹³C₂ sample in a high-purity solvent (e.g., hexane or dichloromethane).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating chlorinated hydrocarbons.
-
Injection: Split/splitless injection at a temperature of 250°C.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a high m/z (e.g., 300) to detect all potential fragments.
-
Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of authentic standards.
-
Quantitative Data Summary (Hypothetical):
| Impurity | Typical Concentration Range (w/w %) | Key Mass Fragments (m/z) |
| Tetrachloroethylene-¹³C₂ | < 0.5% | 164, 166, 168 (isotopic pattern for ¹²C₂Cl₄) |
| Pentachloroethane-¹³C₂ | < 0.2% | 202, 204, 206 (isotopic pattern for ¹²C₂HCl₅) |
| Other Chlorinated Hydrocarbons | < 0.1% | Varies |
Note: The quantitative data presented are hypothetical and will vary depending on the specific reaction conditions and purification efficiency.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹³C NMR, is crucial for confirming the isotopic labeling and identifying carbon-containing impurities.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum of pure Hexachloroethane-¹³C₂ should show a single peak.
-
The chemical shift of this peak can be compared to literature values for hexachloroethane.
-
The presence of other peaks would indicate carbon-containing impurities.
-
-
¹H NMR:
-
Acquire a ¹H NMR spectrum. Pure Hexachloroethane-¹³C₂ should not show any proton signals.
-
The presence of signals would indicate proton-containing impurities, such as Pentachloroethane-¹³C₂.
-
NMR Data Summary:
| Compound | ¹³C Chemical Shift (ppm in CDCl₃) | ¹H Chemical Shift (ppm in CDCl₃) |
| Hexachloroethane | ~97 | None |
| Tetrachloroethylene | ~121 | None |
| Pentachloroethane | ~60 (CHCl₂) and ~95 (CCl₃) | ~6.0 (s) |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.
Conclusion
The synthesis of high-purity Hexachloroethane-¹³C₂ requires careful control of reaction conditions and effective purification methods. The primary potential impurities include unreacted Tetrachloroethylene-¹³C₂, byproducts such as Pentachloroethane-¹³C₂, and residual catalyst. A combination of GC-MS and NMR spectroscopy provides a robust analytical framework for the identification and quantification of these impurities, ensuring the final product meets the stringent quality requirements for its intended applications in research and development.
Methodological & Application
Application Notes and Protocols for the Use of Hexachloroethane-¹³C as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of volatile organic compounds (VOCs) by mass spectrometry, particularly gas chromatography-mass spectrometry (GC-MS), the use of a reliable internal standard is crucial for achieving accurate and precise results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization, thus compensating for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry because their physicochemical properties are nearly identical to their unlabeled counterparts.
This document provides detailed application notes and protocols for the use of Hexachloroethane-¹³C (¹³C-HCE) as an internal standard for the quantification of hexachloroethane and other volatile chlorinated hydrocarbons. Hexachloroethane is a compound of environmental and toxicological concern, and its accurate quantification is essential for monitoring and risk assessment. The use of ¹³C-HCE, a non-radioactive, stable isotope-labeled version of hexachloroethane, significantly improves the accuracy and precision of analytical methods by correcting for matrix effects and procedural losses.[1]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., ¹³C-HCE) to a sample before analysis. The SIL internal standard and the native analyte are assumed to behave identically during sample preparation and analysis. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the SIL internal standard, the concentration of the native analyte in the original sample can be accurately determined, regardless of variations in sample recovery or instrument sensitivity.
Applications
Hexachloroethane-¹³C is primarily used as an internal standard in analytical methods for the determination of hexachloroethane and other structurally related volatile organic compounds in various matrices. Key applications include:
-
Environmental Monitoring: Quantification of hexachloroethane in water, soil, sediment, and air samples to assess environmental contamination and ensure compliance with regulatory limits.[2][3]
-
Toxicology and Biomonitoring: Measurement of hexachloroethane in biological samples such as blood, urine, and tissues to evaluate human exposure and conduct toxicological studies.[2]
-
Industrial Hygiene: Monitoring of workplace air to assess occupational exposure to hexachloroethane.
-
Chemical and Pharmaceutical Analysis: Quality control of chemical products and determination of impurities.
Experimental Protocols
The following protocols are based on established methods for the analysis of volatile organic compounds, such as the U.S. Environmental Protection Agency (EPA) Method 8260, and are adapted for the use of Hexachloroethane-¹³C as an internal standard.[4][5]
Protocol 1: Analysis of Volatile Organic Compounds in Water by Purge and Trap GC-MS
This protocol is suitable for the determination of hexachloroethane in aqueous samples, including drinking water, groundwater, and wastewater.
1. Sample Preparation and Spiking:
-
Collect water samples in 40 mL VOA (Volatile Organic Analysis) vials with zero headspace.
-
Before analysis, bring the samples to room temperature.
-
Spike a known volume of the sample (e.g., 5 mL) with a precise amount of a standard solution of Hexachloroethane-¹³C in methanol to achieve a final concentration typically in the range of 10-50 µg/L.
-
Also, spike the calibration standards and blank samples with the same amount of the internal standard.
2. Purge and Trap:
-
Use a purge and trap system for the extraction and concentration of VOCs from the water sample.[6][7][8][9]
-
Purge the sample with an inert gas (e.g., helium) at a defined flow rate and duration (e.g., 40 mL/min for 11 minutes).
-
The purged VOCs are trapped on a sorbent trap (e.g., Tenax®, silica gel, and charcoal).
-
After purging, the trap is heated to desorb the trapped compounds, which are then transferred to the GC-MS system.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).
-
Inlet Temperature: 200 °C.
-
Oven Temperature Program: Initial temperature of 35 °C for 5 minutes, ramp to 170 °C at 10 °C/min, then ramp to 220 °C at 20 °C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity.
-
Quantification Ion for Hexachloroethane (native): m/z 117.
-
Confirmation Ions for Hexachloroethane (native): m/z 119, 201.
-
Quantification Ion for Hexachloroethane-¹³C₂: m/z 119.
-
Confirmation Ions for Hexachloroethane-¹³C₂: m/z 121, 203.
-
-
4. Data Analysis and Quantification:
-
Identify the peaks for native hexachloroethane and Hexachloroethane-¹³C based on their retention times and characteristic ions.
-
Calculate the response factor (RF) for hexachloroethane relative to Hexachloroethane-¹³C from the analysis of calibration standards.
-
Quantify the concentration of hexachloroethane in the samples using the internal standard calibration method.
Protocol 2: Analysis of Volatile Organic Compounds in Soil and Solid Waste by Headspace or Purge and Trap GC-MS
This protocol is suitable for the determination of hexachloroethane in solid matrices such as soil, sediment, and solid waste.
1. Sample Preparation and Spiking:
-
Weigh a known amount of the solid sample (e.g., 5 g) into a headspace vial or a purge and trap sample vial.
-
Add a known volume of reagent water to the soil sample.
-
Spike the sample with a precise amount of a standard solution of Hexachloroethane-¹³C in methanol.
-
Also, spike the calibration standards and blank samples with the same amount of the internal standard.
2. Extraction:
-
Static Headspace: Equilibrate the vial at a specific temperature (e.g., 80 °C) for a set time (e.g., 30 minutes) to allow the VOCs to partition into the headspace. A portion of the headspace gas is then injected into the GC-MS.
-
Purge and Trap: The soil slurry is purged with an inert gas as described in Protocol 1.
3. GC-MS Analysis:
-
The GC-MS conditions are the same as described in Protocol 1.
4. Data Analysis and Quantification:
-
The data analysis and quantification are performed as described in Protocol 1.
Data Presentation
The use of Hexachloroethane-¹³C as an internal standard is expected to yield high-quality quantitative data. The performance of the method should be evaluated based on parameters such as linearity, accuracy, precision, and method detection limit (MDL). The following tables summarize the expected performance data based on typical results from methods like EPA 8260.
Table 1: Calibration Data for Hexachloroethane using Hexachloroethane-¹³C as an Internal Standard
| Concentration (µg/L) | Response Ratio (Analyte/IS) | Calculated Concentration (µg/L) |
| 1.0 | 0.105 | 1.1 |
| 5.0 | 0.520 | 4.9 |
| 10.0 | 1.030 | 10.1 |
| 20.0 | 2.080 | 20.2 |
| 50.0 | 5.150 | 49.8 |
| R² | >0.995 | |
| Average RF | 0.103 | |
| %RSD of RFs | <15% |
Table 2: Method Performance for Hexachloroethane in Water
| Parameter | Specification | Expected Result |
| Method Detection Limit (MDL) | Report | < 0.5 µg/L |
| Precision (%RSD) | ≤ 20% | < 10% |
| Accuracy (% Recovery) | 70-130% | 90-110% |
| Linearity (R²) | ≥ 0.995 | > 0.998 |
Mandatory Visualizations
Caption: Experimental workflow for the analysis of volatile organic compounds using Hexachloroethane-¹³C as an internal standard.
Caption: Logical relationship demonstrating how Hexachloroethane-¹³C corrects for analytical variability.
References
- 1. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. epa.gov [epa.gov]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. glsciences.eu [glsciences.eu]
Application Notes and Protocols for Hexachloroethane-13C in Environmental Contaminant Tracing
Introduction
Hexachloroethane-13C (¹³C-HCE) is a stable isotope-labeled version of hexachloroethane, a dense non-aqueous phase liquid (DNAPL) and a persistent environmental contaminant. The use of ¹³C-labeled compounds as tracers in environmental studies offers a powerful tool for tracking the fate and transport of contaminants in soil and groundwater. By introducing ¹³C-HCE into a contaminated site, researchers can distinguish the tracer from pre-existing, unlabeled hexachloroethane contamination, allowing for precise monitoring of its movement, degradation, and distribution in the subsurface. These application notes provide a comprehensive overview of the methodologies for using ¹³C-HCE as an environmental tracer, including its synthesis, experimental design, sample analysis, and data interpretation.
Synthesis of this compound
While a standardized, commercially available synthesis protocol for this compound is not widely documented, a plausible and effective method involves the chlorination of a ¹³C-labeled ethane precursor. A common laboratory-scale synthesis can be adapted as follows:
Protocol 1: Synthesis of this compound from [¹³C₂]-Ethane
-
Starting Material: [¹³C₂]-Ethane gas (commercially available from isotope suppliers).
-
Reaction Setup: A quartz or borosilicate glass reaction vessel equipped with a gas inlet, a condenser, and a UV light source.
-
Chlorination: Introduce a controlled flow of [¹³C₂]-ethane gas and chlorine gas (Cl₂) into the reaction vessel.
-
Initiation: Irradiate the gas mixture with UV light to initiate the free-radical chlorination of ethane. The reaction proceeds through a series of substitution reactions where hydrogen atoms are replaced by chlorine atoms.
-
Temperature Control: Maintain the reaction temperature between 100-150°C to facilitate the reaction and prevent unwanted side reactions.
-
Product Collection: The reaction products, including various chlorinated ethanes, are passed through a condenser to liquefy the higher boiling point compounds. This compound, being a solid at room temperature, will crystallize in the collection vessel.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a hexane/chloroform mixture, to isolate pure this compound.
-
Characterization: The final product should be characterized by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and isotopic enrichment.
Application in Groundwater Contaminant Tracing
A primary application of ¹³C-HCE is to trace the migration of dense non-aqueous phase liquids (DNAPLs) in groundwater systems. The following protocol outlines a hypothetical field experiment to monitor the transport and degradation of hexachloroethane from a source zone.
Experimental Workflow for a ¹³C-HCE Tracer Study
Caption: Workflow for a ¹³C-HCE environmental tracer study.
Protocol 2: Field Application for Groundwater Tracing
-
Site Selection and Characterization:
-
Identify a site with known or suspected hexachloroethane contamination.
-
Characterize the site's hydrogeology, including groundwater flow direction and velocity, and soil properties.
-
Install a network of monitoring wells downgradient from the intended injection point.
-
-
Pre-Injection Baseline Monitoring:
-
Collect groundwater and soil samples from all monitoring wells to establish baseline concentrations of unlabeled hexachloroethane and potential degradation products.
-
-
Tracer Injection:
-
Prepare a solution or emulsion of this compound. For a DNAPL, it can be injected directly into the subsurface.
-
Inject a known quantity of the ¹³C-HCE tracer into the designated source zone.
-
-
Post-Injection Monitoring:
-
Collect groundwater and soil samples from the monitoring wells at regular intervals (e.g., weekly, then monthly).
-
Record the time and location of each sample.
-
-
Sample Preservation and Transport:
-
Store samples in amber glass vials with Teflon-lined septa to prevent photodegradation and volatilization.
-
Keep samples refrigerated and transport them to the laboratory for analysis as soon as possible.
-
Analytical Methodology
The analysis of this compound and its degradation products in environmental samples is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 3: GC-MS Analysis of Environmental Samples
-
Sample Preparation:
-
Water Samples: Use a purge-and-trap or liquid-liquid extraction method to extract volatile organic compounds (VOCs), including ¹³C-HCE, from the water samples.
-
Soil/Sediment Samples: Employ Soxhlet extraction or accelerated solvent extraction with an appropriate solvent (e.g., hexane/acetone mixture) to extract the analytes from the solid matrix.
-
-
Gas Chromatography (GC):
-
Column: Use a capillary column suitable for the separation of volatile halogenated hydrocarbons (e.g., DB-5ms).
-
Injection: Inject the extracted sample into the GC.
-
Temperature Program: Develop a temperature program that provides good separation of hexachloroethane from other potential contaminants and degradation products.
-
-
Mass Spectrometry (MS):
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for ¹³C-HCE and its expected degradation products.
-
Monitoring Ions:
-
For this compound ([¹³C₂]Cl₆): Monitor characteristic ions that are shifted by +2 m/z units compared to unlabeled hexachloroethane (e.g., m/z 121, 123, 171, 173, 203, 205).
-
For unlabeled hexachloroethane (C₂Cl₆): Monitor characteristic ions (e.g., m/z 119, 121, 169, 171, 201, 203).
-
For potential degradation products (e.g., tetrachloroethene, pentachloroethane), monitor their respective characteristic ions.
-
-
-
Quantification:
-
Prepare calibration standards of ¹³C-HCE and unlabeled hexachloroethane in the appropriate solvent.
-
Generate a calibration curve by analyzing the standards.
-
Quantify the concentration of ¹³C-HCE and unlabeled hexachloroethane in the environmental samples by comparing their peak areas to the calibration curve.
-
Data Presentation and Interpretation
The quantitative data obtained from the GC-MS analysis can be summarized in tables to facilitate comparison and interpretation.
Table 1: Hypothetical Concentrations of ¹³C-HCE and Unlabeled HCE in Monitoring Wells
| Monitoring Well | Distance from Source (m) | Time (days) | ¹³C-HCE Conc. (µg/L) | Unlabeled HCE Conc. (µg/L) |
| MW-1 | 10 | 30 | 150.2 | 55.6 |
| MW-1 | 10 | 60 | 125.8 | 53.1 |
| MW-1 | 10 | 90 | 98.5 | 51.9 |
| MW-2 | 25 | 30 | 5.1 | 22.3 |
| MW-2 | 25 | 60 | 45.7 | 21.8 |
| MW-2 | 25 | 90 | 89.3 | 20.9 |
| MW-3 | 50 | 30 | < 0.1 | 8.4 |
| MW-3 | 50 | 60 | 2.3 | 8.1 |
| MW-3 | 50 | 90 | 15.6 | 7.9 |
Table 2: Degradation Products of ¹³C-HCE in Monitoring Well MW-2
| Time (days) | ¹³C-Pentachloroethane (µg/L) | ¹³C-Tetrachloroethene (µg/L) |
| 30 | < 0.1 | 1.2 |
| 60 | 2.5 | 5.8 |
| 90 | 5.1 | 12.4 |
By analyzing these data, researchers can:
-
Calculate the transport velocity of the contaminant plume based on the arrival time of ¹³C-HCE at different monitoring wells.
-
Determine the degradation rate of hexachloroethane by monitoring the decrease in ¹³C-HCE concentration over time and the appearance of ¹³C-labeled degradation products.
-
Distinguish between the newly introduced tracer and the historical contamination , providing a clearer picture of the current contaminant dynamics.
Degradation Pathways of Hexachloroethane
Understanding the potential degradation pathways of hexachloroethane is crucial for interpreting the results of a tracer study. Hexachloroethane can undergo both biotic and abiotic degradation, primarily through reductive dechlorination under anaerobic conditions.
Reductive Dechlorination Pathways of Hexachloroethane
Caption: Major reductive dechlorination pathways of hexachloroethane.
The use of this compound as an environmental tracer provides a robust and precise method for investigating the fate and transport of this contaminant in the subsurface. The detailed protocols for synthesis, field application, and analytical measurement, combined with a thorough understanding of its degradation pathways, enable researchers to gain valuable insights into contaminant plume dynamics, degradation rates, and the effectiveness of remediation strategies. While the application of ¹³C-HCE requires specialized analytical capabilities, the quality of the data obtained can significantly enhance the conceptual site model and inform risk assessment and remedial design.
Application Notes and Protocols for 13C NMR Spectroscopy of Hexachloroethane-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexachloroethane is a fully chlorinated hydrocarbon. Due to its chemical properties, it has been utilized in various industrial applications, including as a component in smoke grenades, as a metal degreaser, and in the production of certain polymers. From a spectroscopic standpoint, its simple, symmetrical structure provides a unique case for Nuclear Magnetic Resonance (NMR) studies. In 13C NMR spectroscopy, the chemical environment of the carbon nuclei dictates their resonance frequency, providing valuable structural information. For hexachloroethane (C2Cl6), both carbon atoms are chemically equivalent, resulting in a single signal in the 13C NMR spectrum. This document provides detailed application notes and protocols for the 13C NMR analysis of hexachloroethane, with a focus on isotopically labeled hexachloroethane-13C for enhanced signal detection.
Data Presentation
The 13C NMR spectrum of hexachloroethane is characterized by a single resonance, indicative of the chemical equivalence of the two carbon atoms in the molecule. The extensive chlorination significantly deshields the carbon nuclei, resulting in a downfield chemical shift.
| Compound | Solvent | 13C Chemical Shift (δ) [ppm] |
| Hexachloroethane | CDCl₃ | 103.4 |
Note: The chemical shift value is referenced to tetramethylsilane (TMS) at 0 ppm.
Experimental Protocols
The following protocols outline the recommended procedures for preparing a sample of this compound and acquiring a high-quality 13C NMR spectrum.
Protocol 1: Sample Preparation for Solution-State 13C NMR
Materials:
-
This compound (solid)
-
Deuterated chloroform (CDCl₃) of high purity
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
-
Fume hood
Procedure:
-
Weighing the Sample: In a fume hood, accurately weigh approximately 50-100 mg of this compound. The use of a 13C labeled compound is highly recommended to significantly reduce the acquisition time due to the low natural abundance of the 13C isotope.
-
Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Mixing: Securely cap the vial and vortex the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the NMR probe's detection region (typically 4-5 cm).
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
Protocol 2: 13C NMR Spectrum Acquisition
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Typical Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | e.g., 100 MHz for a 400 MHz ¹H instrument |
| Pulse Program | A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) |
| Solvent | CDCl₃ |
| Temperature | 298 K (25 °C) |
| Relaxation Delay (D1) | 2-5 seconds |
| Acquisition Time (AQ) | 1-2 seconds |
| Number of Scans (NS) | 128 or higher, depending on concentration |
| Spectral Width (SW) | ~250 ppm (to cover the full range of possible chemical shifts) |
| Reference | TMS at 0 ppm (or the solvent signal of CDCl₃ at 77.16 ppm) |
Acquisition Workflow:
-
Instrument Setup: Tune and match the probe for 13C frequency.
-
Locking and Shimming: Insert the sample into the magnet and lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Parameter Setup: Load a standard 13C NMR experiment and adjust the acquisition parameters as listed in the table above.
-
Acquisition: Start the acquisition. The experiment time will depend on the number of scans and the relaxation delay.
-
Data Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction of the resulting Free Induction Decay (FID).
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm or the CDCl₃ solvent peak at 77.16 ppm.
Mandatory Visualization
The following diagram illustrates the logical workflow for obtaining and analyzing the 13C NMR spectrum of this compound.
Application Note: Quantitative NMR (qNMR) Analysis Using Hexachloroethane-¹³C₂ as an Internal Standard
AN-2025-10-31
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the absolute concentration of a substance in a sample. ¹³C qNMR, in particular, offers significant advantages for the analysis of complex mixtures where proton (¹H) NMR spectra may suffer from signal overlap. The wide chemical shift dispersion in ¹³C NMR often allows for the clear resolution of signals from individual components.
An ideal internal standard for ¹³C qNMR should possess a simple spectrum, ideally a single sharp singlet, in a region devoid of signals from the analyte. It should also be chemically inert, stable, non-volatile, and soluble in the NMR solvent of choice. Hexachloroethane-¹³C₂ (C₂Cl₆), a commercially available isotopically labeled compound, exhibits many of these desirable properties. Its two equivalent carbon atoms give rise to a single sharp signal in the ¹³C NMR spectrum, and the absence of protons eliminates the Nuclear Overhauser Effect (NOE), simplifying quantification. This application note provides a detailed protocol for the use of Hexachloroethane-¹³C₂ as an internal standard for the quantitative analysis of organic molecules.
Advantages of Hexachloroethane-¹³C₂ as a qNMR Standard
-
Single Sharp Signal: The two equivalent carbon atoms in Hexachloroethane-¹³C₂ produce a single, sharp resonance, simplifying integration.
-
No Proton Signals: The absence of protons eliminates the need for proton decoupling to suppress the NOE, leading to more accurate integration.
-
Chemical Inertness: Hexachloroethane is chemically stable and unlikely to react with a wide range of analytes.
-
Favorable Chemical Shift: The ¹³C chemical shift of hexachloroethane is in a region that is often free from signals of common organic molecules.
-
Solubility: It is soluble in common deuterated organic solvents such as chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).
Experimental Workflow
The following diagram illustrates the general workflow for quantitative NMR analysis using Hexachloroethane-¹³C₂ as an internal standard.
qNMR experimental workflow.
Detailed Experimental Protocols
Protocol 1: Purity Determination of an Analyte
This protocol describes the procedure for determining the purity of a solid analyte using Hexachloroethane-¹³C₂ as the internal standard.
Materials:
-
Analyte of interest
-
Hexachloroethane-¹³C₂ (purity ≥ 99%)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Analytical balance (accurate to at least 0.01 mg)
-
NMR spectrometer
-
5 mm NMR tubes
-
Vials and spatulas
-
Volumetric flasks (if preparing stock solutions)
Procedure:
-
Preparation of the Internal Standard Stock Solution (Optional but Recommended):
-
Accurately weigh approximately 20 mg of Hexachloroethane-¹³C₂ into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in the chosen deuterated solvent and dilute to the mark.
-
Calculate the exact concentration of the internal standard solution.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-50 mg of the analyte into a clean, dry vial. Record the exact weight.
-
If using a stock solution of the internal standard, add a precise volume (e.g., 500 µL) of the Hexachloroethane-¹³C₂ solution to the vial containing the analyte.
-
If adding the internal standard directly, accurately weigh an appropriate amount of Hexachloroethane-¹³C₂ (to achieve a molar ratio of analyte to standard between 1:1 and 1:3) into the same vial as the analyte. Record the exact weight.
-
Add approximately 0.6 mL of the deuterated solvent to the vial.
-
Ensure complete dissolution of both the analyte and the internal standard. Gentle vortexing or sonication may be used.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹³C NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe.
-
Set the following acquisition parameters for quantitative ¹³C NMR. These are starting parameters and may require optimization based on the instrument and sample.
-
Pulse Program: A standard inverse-gated decoupling pulse sequence (e.g., zgig on Bruker instruments) should be used to suppress the NOE.
-
Pulse Angle (Flip Angle): 90°
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the carbon signals of interest (both analyte and internal standard). For quaternary carbons, this can be long (e.g., 30-60 seconds or more). A T₁ inversion-recovery experiment is recommended to determine the T₁ values accurately.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.
-
Spectral Width (sw): Cover the entire expected range of ¹³C chemical shifts (e.g., 0-220 ppm).
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Reference the spectrum. The ¹³C signal of Hexachloroethane-¹³C₂ appears at approximately 98.3 ppm in CDCl₃ and 97.5 ppm in DMSO-d₆ .
-
Integrate the signal of the internal standard and the selected, well-resolved signal(s) of the analyte. The integration region should cover at least 20 times the full width at half maximum (FWHH) of the peak.
-
-
Calculation of Purity: The purity of the analyte can be calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I_analyte = Integral of the analyte signal
-
I_IS = Integral of the Hexachloroethane-¹³C₂ signal
-
N_analyte = Number of carbon nuclei giving rise to the integrated analyte signal
-
N_IS = Number of carbon nuclei for the internal standard (N_IS = 2 for Hexachloroethane-¹³C₂)
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of Hexachloroethane-¹³C₂ (238.76 g/mol for ¹³C₂)
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
Purity_IS = Purity of the internal standard
-
Logical Relationship for Purity Calculation
Purity calculation logic.
Data Presentation
The following tables present illustrative data for the purity determination of a hypothetical analyte, "Compound X," using the protocol described above.
Table 1: Experimental Parameters for Purity Determination of Compound X
| Parameter | Value |
| Analyte | Compound X |
| Molecular Weight (Analyte) | 350.45 g/mol |
| Internal Standard | Hexachloroethane-¹³C₂ |
| Molecular Weight (IS) | 238.76 g/mol |
| Purity (IS) | 99.5% |
| Mass of Analyte | 25.12 mg |
| Mass of IS | 15.68 mg |
| Deuterated Solvent | CDCl₃ (0.6 mL) |
| Spectrometer Frequency | 125 MHz (for ¹³C) |
| Relaxation Delay (d1) | 60 s |
| Number of Scans (ns) | 1024 |
| Temperature | 298 K |
Table 2: Illustrative Results for Purity Determination of Compound X
| Replicate | Integral Analyte (I_analyte) | Integral IS (I_IS) | Calculated Purity (%) |
| 1 | 1.05 | 1.00 | 98.7 |
| 2 | 1.06 | 1.01 | 98.8 |
| 3 | 1.04 | 0.99 | 98.9 |
| Mean | 1.05 | 1.00 | 98.8 |
| RSD (%) | 0.95 | 1.00 | 0.10 |
Hexachloroethane-¹³C₂ serves as an excellent internal standard for quantitative ¹³C NMR analysis due to its simple spectrum, chemical inertness, and lack of proton signals. The detailed protocol provided in this application note offers a reliable method for the accurate determination of the purity and concentration of organic compounds. Proper optimization of experimental parameters, particularly the relaxation delay, is crucial for obtaining accurate and reproducible results. The illustrative data demonstrates the high precision that can be achieved with this methodology.
Application Notes and Protocols: Hexachloroethane-¹³C as a Novel Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the metabolic fate of xenobiotics.[1][2] Among these, ¹³C-labeled molecules, in conjunction with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provide a powerful platform for metabolic flux analysis and understanding the disposition of drugs and other compounds within biological systems.[2][3] This document outlines the potential application of Hexachloroethane-¹³C (¹³C₂Cl₆) as a novel tracer in metabolic studies, providing detailed hypothetical protocols for its use.
While direct studies utilizing Hexachloroethane-¹³C as a metabolic tracer are not yet prevalent in published literature, its known metabolic pathways present a unique opportunity to probe specific enzymatic activities and cellular responses to halogenated compounds. Hexachloroethane is known to be metabolized in the liver, primarily by cytochrome P450 enzymes.[4] Its metabolism leads to the formation of several downstream products, including tetrachloroethylene and pentachloroethane.[4] By tracing the incorporation and transformation of the ¹³C label from Hexachloroethane-¹³C, researchers can gain quantitative insights into the flux through these metabolic pathways.
Potential Applications
The use of Hexachloroethane-¹³C as a metabolic tracer can be applied to several areas of research:
-
Toxicology and Xenobiotic Metabolism: Elucidating the metabolic pathways of hexachloroethane and quantifying the flux to its various metabolites.[4][5][6] This can provide a deeper understanding of its toxicity and the mechanisms of detoxification.
-
Drug Development: Investigating the impact of drug candidates on the metabolism of halogenated compounds, which can be relevant for assessing potential drug-drug interactions.[1]
-
Enzyme Characterization: Studying the activity of specific cytochrome P450 isozymes involved in the metabolism of hexachloroethane.
-
Environmental Science: Tracking the biotransformation of environmental contaminants like hexachloroethane in various biological systems.
Proposed Metabolic Pathway of Hexachloroethane-¹³C
The proposed metabolic pathway of Hexachloroethane-¹³C is based on the known metabolism of unlabeled hexachloroethane. The ¹³C label allows for the precise tracking of the carbon backbone as it is metabolized.
Caption: Proposed metabolic pathway of Hexachloroethane-¹³C.
Experimental Protocols
The following are detailed, hypothetical protocols for conducting metabolic studies using Hexachloroethane-¹³C. These protocols are based on established methodologies for ¹³C metabolic flux analysis.[7][8][9]
In Vitro Metabolism using Liver Microsomes
This protocol is designed to study the metabolism of Hexachloroethane-¹³C in a controlled, subcellular environment.
Materials:
-
Hexachloroethane-¹³C (custom synthesis may be required)
-
Rat or human liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., ¹³C-labeled analogue of a known metabolite)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a reaction mixture containing liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate buffer in a microcentrifuge tube.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add Hexachloroethane-¹³C (final concentration, e.g., 10 µM) to initiate the metabolic reaction.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify Hexachloroethane-¹³C and its ¹³C-labeled metabolites.
Cell Culture-Based Metabolic Labeling
This protocol describes the use of Hexachloroethane-¹³C in a cellular context to investigate its metabolism and effects on cellular pathways.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Hexachloroethane-¹³C stock solution (in DMSO)
-
Extraction solvent (e.g., 80:20 methanol:water, -80°C)
-
GC-MS or LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and grow to a desired confluency (e.g., 80-90%).
-
Tracer Introduction: Replace the culture medium with fresh medium containing a non-toxic concentration of Hexachloroethane-¹³C (e.g., 1-10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a defined period to allow for uptake and metabolism of the tracer (e.g., 24 hours).
-
Metabolite Extraction:
-
Aspirate the medium.
-
Wash the cells with ice-cold PBS.
-
Add pre-chilled extraction solvent to the cells and incubate at -80°C for 15 minutes.
-
Scrape the cells and collect the cell lysate.
-
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the metabolites.
-
Analysis: Analyze the extracted metabolites by GC-MS or LC-MS/MS to measure the isotopic enrichment in downstream metabolites.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for Hexachloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 8. d-nb.info [d-nb.info]
- 9. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity [mdpi.com]
Application Notes and Protocols for Hexachloroethane-13C in Degradation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hexachloroethane (HCA) is a persistent organic pollutant with limited biodegradation in the environment. Understanding its degradation pathways and kinetics is crucial for developing effective remediation strategies. The use of stable isotope-labeled compounds, such as Hexachloroethane-¹³C, offers a powerful tool for these investigations. This document provides detailed application notes and protocols for the use of Hexachloroethane-¹³C in degradation studies, drawing upon established methodologies for other chlorinated hydrocarbons.
Application Notes: Tracing and Quantifying Degradation with Hexachloroethane-¹³C
The primary application of Hexachloroethane-¹³C in degradation studies is to trace the metabolic pathways and to quantify the extent of degradation. By introducing a known compound with a ¹³C label, researchers can overcome the ambiguity of identifying degradation products in complex environmental matrices.
1. Elucidation of Degradation Pathways: The ¹³C label acts as a tracer, allowing for the unambiguous identification of downstream metabolites. As Hexachloroethane-¹³C is transformed, the ¹³C atom is incorporated into the degradation products. By using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, these ¹³C-labeled metabolites can be identified, providing direct evidence for a specific degradation pathway.[1][2] This is particularly valuable in distinguishing biotic from abiotic degradation and in identifying novel metabolic routes.
2. Quantification of Biodegradation: Compound-Specific Isotope Analysis (CSIA) can be employed to quantify the extent of biodegradation in environmental samples.[3][4] In this approach, the natural isotopic composition of the contaminant is measured. During microbial degradation, there is a preference for breaking bonds involving the lighter isotope (¹²C) over the heavier isotope (¹³C).[5] This results in an enrichment of ¹³C in the remaining parent compound. By measuring the change in the ¹³C/¹²C ratio, the extent of degradation can be quantified using the Rayleigh equation. While CSIA typically relies on natural isotope abundance, laboratory studies with ¹³C-labeled hexachloroethane can help to establish the isotope fractionation factors necessary for field-site calibration.
3. Stable Isotope Probing (SIP): In a technique known as Stable Isotope Probing, ¹³C-labeled hexachloroethane can be used to identify the microorganisms responsible for its degradation. After incubation with the labeled substrate, macromolecules such as DNA, RNA, or proteins from the active microorganisms will become enriched in ¹³C. By extracting and analyzing these biomarkers, researchers can identify the key players in the degradation process.
Experimental Protocols
The following are detailed protocols for conducting aerobic and anaerobic degradation studies using Hexachloroethane-¹³C. These are adapted from standard biodegradation testing methodologies.
Protocol 1: Aerobic Degradation of Hexachloroethane-¹³C in a Microcosm Study
Objective: To assess the aerobic biodegradation of Hexachloroethane-¹³C by a microbial consortium and to identify its aerobic metabolites.
Materials:
-
Hexachloroethane-¹³C (uniformly labeled or position-specific)
-
Microbial culture or environmental sample (e.g., activated sludge, contaminated soil)
-
Basal salts medium
-
Aerobic flasks (e.g., serum bottles with loose caps or cotton plugs)
-
Shaking incubator
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Liquid Scintillation Counter (if using ¹⁴C as a positive control)
Methodology:
-
Microcosm Setup:
-
Prepare a basal salts medium and dispense into sterile serum bottles.
-
Inoculate the medium with the microbial culture or environmental sample.
-
Spike the microcosms with a known concentration of Hexachloroethane-¹³C dissolved in a minimal amount of a suitable solvent (e.g., methanol).
-
Prepare sterile controls (without inoculum) to assess abiotic losses and a positive control with a readily biodegradable ¹⁴C-labeled compound to ensure microbial activity.
-
-
Incubation:
-
Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25°C) to ensure aerobic conditions.
-
-
Sampling:
-
At regular time intervals, sacrifice replicate flasks for analysis.
-
Extract the aqueous phase with a suitable organic solvent (e.g., hexane) to recover the remaining Hexachloroethane-¹³C and its organic metabolites.[6]
-
-
Analysis:
-
Analyze the extracts by GC-MS to quantify the concentration of Hexachloroethane-¹³C and to identify ¹³C-labeled metabolites. The mass spectra of metabolites will show a characteristic mass shift corresponding to the incorporation of ¹³C.
-
Monitor the evolution of ¹³CO₂ in the headspace as an indicator of complete mineralization.
-
Protocol 2: Anaerobic Degradation of Hexachloroethane-¹³C
Objective: To determine the anaerobic degradation pathway of Hexachloroethane-¹³C and to quantify its degradation rate under different electron acceptor conditions.
Materials:
-
Hexachloroethane-¹³C
-
Anaerobic microbial culture or sediment
-
Anaerobic basal medium
-
Electron acceptors (e.g., nitrate, sulfate, carbonate)
-
Electron donor (if required, e.g., lactate, acetate)
-
Anaerobic glove box or chamber
-
Serum bottles with butyl rubber stoppers and aluminum crimps
-
GC-MS
Methodology:
-
Microcosm Setup (in an anaerobic chamber):
-
Prepare an anaerobic basal medium and dispense it into serum bottles.
-
Add the desired electron acceptor and a suitable electron donor.
-
Inoculate with the anaerobic culture or sediment.
-
Spike with Hexachloroethane-¹³C.
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Prepare sterile and no-electron-acceptor controls.
-
-
Incubation:
-
Incubate the bottles in the dark at a constant temperature (e.g., 30°C) without shaking.
-
-
Sampling:
-
At each time point, sacrifice replicate bottles.
-
Collect headspace gas samples for analysis of potential volatile degradation products (e.g., ¹³C-labeled chlorinated ethenes).
-
Extract the liquid phase for analysis of Hexachloroethane-¹³C and non-volatile metabolites.
-
-
Analysis:
-
Analyze gas samples by GC-MS.
-
Analyze liquid extracts by GC-MS to track the disappearance of the parent compound and the appearance of ¹³C-labeled intermediates.
-
Data Presentation
Quantitative data from these studies should be summarized in tables for easy comparison.
Table 1: Aerobic Degradation of Hexachloroethane-¹³C
| Time (days) | Hexachloroethane-¹³C Concentration (µg/L) | ¹³C-Metabolite A Concentration (µg/L) | ¹³CO₂ Evolution (% of initial ¹³C) |
| 0 | 1000 | 0 | 0 |
| 7 | 850 | 50 | 5 |
| 14 | 650 | 120 | 15 |
| 28 | 300 | 250 | 35 |
| 56 | 50 | 150 | 60 |
Table 2: Anaerobic Degradation of Hexachloroethane-¹³C under Different Electron Acceptor Conditions
| Electron Acceptor | Half-life (days) | Major ¹³C-Metabolites Identified |
| None | >200 | Tetrachloroethene-¹³C |
| Nitrate | 150 | Tetrachloroethene-¹³C, Trichloroethene-¹³C |
| Sulfate | 80 | Tetrachloroethene-¹³C, Trichloroethene-¹³C, Dichloroethene-¹³C |
| Methanogenic | 50 | Tetrachloroethene-¹³C, Trichloroethene-¹³C, Dichloroethene-¹³C, Ethene-¹³C |
Mandatory Visualization
Diagram 1: Proposed Anaerobic Degradation Pathway of Hexachloroethane
References
- 1. Use of 13C Nuclear Magnetic Resonance To Assess Fossil Fuel Biodegradation: Fate of [1-13C]Acenaphthene in Creosote Polycyclic Aromatic Compound Mixtures Degraded by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating degradation of hexachlorcyclohexane (HCH) isomers within a contaminated aquifer using compound-specific stable carbon isotope analysis (CSIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. 13C/12C Isotope Fractionation during Aerobic and Anaerobic Biodegradation of Naphthalene [scirp.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Application Note: Sample Preparation for the Analysis of Hexachloroethane-13C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexachloroethane-13C (¹³C₂Cl₆) is a stable isotope-labeled version of hexachloroethane, a persistent organic pollutant. Its primary application in research is as an internal standard or tracer for analytical methods, particularly in environmental fate and transport studies, and in assessing metabolic pathways.[1] Accurate quantification of this compound is critically dependent on the sample preparation method, which must efficiently extract the analyte from the sample matrix while minimizing loss and contamination. This document provides detailed protocols for the preparation of various sample matrices for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Overview of Sample Preparation Techniques
The choice of sample preparation technique for this compound, a volatile organic compound (VOC), is dictated by the sample matrix.[2] The most common and effective methods are solvent extraction, purge-and-trap, and headspace analysis. These methods aim to isolate the analyte from complex matrices such as soil, water, and biological tissues for introduction into an analytical instrument.[2][3]
Logical Workflow for Sample Preparation and Analysis
The general workflow involves sample collection, preparation/extraction, and subsequent analysis. Each step is critical for obtaining reliable and reproducible results.
Caption: General workflow from sample collection to data analysis.
Data Presentation: Comparison of Methods
The selection of a suitable sample preparation method is a trade-off between recovery efficiency, speed, cost, and compatibility with the analytical instrumentation. The following table summarizes the key characteristics of the primary methods for VOC analysis.
| Method | Applicable Matrices | Principle | Advantages | Disadvantages | Typical Recovery |
| Solvent Extraction | Soil, Sediment, Solid Waste, Tissues | Analyte is partitioned from the sample matrix into an organic solvent. | Robust, efficient for a wide range of VOCs, allows for multiple analyses from a single extract.[4][5] | Can co-extract interfering compounds, requires solvent concentration steps, potential for solvent-related contamination. | 80-110% (Analyte and matrix dependent)[4] |
| Purge-and-Trap | Water, Wastewater, Blood, Urine | Inert gas is bubbled through the sample, stripping volatile compounds which are then trapped on a sorbent. The trap is then heated to desorb the compounds into the GC. | High sensitivity, excellent for clean matrices, automated systems are common.[2] | Less effective for high-viscosity or high-solid samples, potential for analyte breakthrough on the trap, can be affected by foaming. | 70-130% |
| Headspace (HS) Analysis | Water, Blood, Urine, Soil (with modifications) | Sample is sealed in a vial and heated to allow volatile compounds to partition into the gas phase (headspace) above the sample. An aliquot of the headspace is then injected into the GC. | Simple, fast, solvent-free, minimizes matrix effects.[6] | Less sensitive than purge-and-trap, dependent on analyte volatility and matrix composition. | 50-95% (Highly dependent on partitioning)[4] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the preparation of this compound samples from solid and aqueous matrices.
Protocol 1: Solvent Extraction for Solid Matrices (Soil, Sediment, Tissue)
This protocol is adapted from established methods for VOC extraction from solid samples and is highly effective for compounds like hexachloroethane.[4][5] Methanol is often chosen as the extraction solvent due to its efficiency.[4]
Materials:
-
Extraction Solvent: Methanol (pesticide grade or equivalent)
-
Internal Standards/Surrogates in Methanol
-
Anhydrous Sodium Sulfate (baked at 400°C for 4 hours)
-
Vials: 20 mL or 40 mL screw-cap vials with PTFE-lined septa
-
Syringes: Gastight, various volumes
-
Centrifuge
-
Vortex mixer or sonicator
Procedure:
-
Sample Collection: Collect 5-10 grams of the solid sample directly into a pre-weighed vial.
-
Spiking: Immediately add a known amount of surrogate/internal standard solution. For this compound used as a tracer, this step is omitted.
-
Solvent Addition: Add 10 mL of methanol to the vial.
-
Extraction: Tightly cap the vial and vortex for 1-2 minutes. Alternatively, sonicate for 10-15 minutes.
-
Separation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.
-
Aliquot for Analysis: Carefully transfer a 1-5 mL aliquot of the methanol supernatant into a clean vial for analysis.
-
Dilution (if necessary): If high concentrations are expected, dilute the extract with methanol to bring it within the calibration range of the instrument.
-
GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the final extract into the GC-MS system.
Solvent Extraction Workflow Diagram
Caption: Workflow for solvent extraction of solid samples.
Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Matrices
LLE is a standard method for extracting non-polar compounds like hexachloroethane from water samples.[3] Methylene chloride is a common extraction solvent.[3]
Materials:
-
Extraction Solvent: Methylene Chloride (pesticide grade or equivalent)
-
Separatory Funnel (1 L or 2 L) with PTFE stopcock
-
Anhydrous Sodium Sulfate
-
Glass wool
-
Kuderna-Danish (K-D) concentrator apparatus
-
Nitrogen blowdown apparatus
Procedure:
-
Sample Collection: Collect a 1-liter water sample in a clean glass bottle.
-
pH Adjustment: Check the pH of the sample and adjust to >11 or <2 if required by the specific analytical method (for general VOCs, no adjustment is often needed).
-
Spiking: Add surrogate/internal standards to the sample bottle, cap, and mix by inverting several times.
-
Extraction:
-
Transfer the sample to a 2 L separatory funnel.
-
Add 60 mL of methylene chloride.
-
Stopper and shake vigorously for 1-2 minutes, venting periodically to release pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower (organic) layer into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all extracts.
-
-
Drying: Pass the combined extract through a drying column containing 3-5 cm of anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus. Further concentrate to the final volume (e.g., 1.0 mL) using a gentle stream of nitrogen.
-
GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS.
Quality Control and Considerations
-
Contamination: Hexachloroethane is a common laboratory contaminant.[2] Ensure all glassware is scrupulously clean and run method blanks with each sample batch to check for contamination.
-
Volatilization Losses: Hexachloroethane is volatile. Minimize sample exposure to air, keep samples cool, and ensure vials are properly sealed.[7]
-
Matrix Effects: Complex matrices can interfere with extraction and analysis. A cleanup step, such as passing the extract through a Florisil cartridge, may be necessary for dirty samples.[3]
-
Standards: Use certified this compound standards for calibration and spiking to ensure accurate quantification. The isotopic purity of the standard should be confirmed.[1]
-
Sample Holding Times: Analyze samples as soon as possible after collection. For blood samples intended for VOC analysis, it is recommended to complete the analysis within 14 days of collection.[3]
References
- 1. This compound | 93952-15-9 | Benchchem [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Application Note: Gas Chromatography Methods for the Analysis of Hexachloroethane-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexachloroethane is a chlorinated hydrocarbon that has seen use in various industrial and military applications. Due to its persistence in the environment and potential health concerns, monitoring its presence is of significant interest.[1][2] Hexachloroethane-¹³C is a stable isotope-labeled version of the compound, invaluable as an internal standard for quantitative analysis by isotope dilution methods. This approach allows for precise and accurate quantification by correcting for sample matrix effects and variations during sample preparation and analysis. This application note provides a detailed protocol for the analysis of Hexachloroethane-¹³C using gas chromatography coupled with mass spectrometry (GC-MS), a technique that offers the necessary selectivity and sensitivity for unequivocal identification and quantification.[3]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the gas chromatographic analysis of hexachloroethane. Note that specific values may vary depending on the exact instrumentation and analytical conditions.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS/MS) Parameters
| Parameter | Value |
| Gas Chromatograph | Thermo Scientific™ TRACE 1310™ or equivalent |
| Injector | Programmable Temperature Vaporizing (PTV) |
| Liner | Sintered glass liner for large volume injection |
| Column | Thermo Scientific™ TraceGOLD™ TG-5-SilMS (60 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Oven Program | Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 320°C, hold for 10 min |
| Injector Temperature | 280°C |
| Transfer Line Temp | 300°C |
| Injection Volume | 1 µL (splitless) |
| Mass Spectrometer | Thermo Scientific™ TSQ 9000™ Triple Quadrupole or equivalent |
| Ion Source | Advanced Electron Ionization (AEI) |
| Ion Source Temp | 320°C |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
| SRM Transitions | Hexachloroethane (unlabeled): m/z 199 → 164, m/z 201 → 166; Hexachloroethane-¹³C₂: m/z 201 → 166, m/z 203 → 168 (hypothetical) |
| Retention Time | ~13.32 min for unlabeled hexachloroethane[4] |
Note: SRM transitions for Hexachloroethane-¹³C₂ are predicted based on the fragmentation of the unlabeled compound and may need empirical optimization.
Experimental Protocols
Standard Preparation
Hexachloroethane-¹³C is available as a neat standard.[5]
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of neat Hexachloroethane-¹³C standard and dissolve in 10 mL of a suitable volatile solvent such as hexane or dichloromethane.[6]
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
Sample Preparation
The choice of sample preparation method depends on the sample matrix.
This method is suitable for extracting hexachloroethane from water samples.
-
To a 100 mL water sample, add a known amount of the Hexachloroethane-¹³C internal standard solution.
-
Add 30 mL of a suitable extraction solvent (e.g., hexane).
-
Shake vigorously for 2 minutes.
-
Allow the layers to separate.
-
Collect the organic (top) layer.
-
Repeat the extraction with a fresh portion of solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
This technique is effective for separating volatile compounds like hexachloroethane from the sample matrix.[3]
-
Place a known amount of the sample (e.g., 5 g of soil or 5 mL of water) into a purging vessel.
-
Spike with the Hexachloroethane-¹³C internal standard.
-
Purge the sample with an inert gas (e.g., helium) at a constant flow rate.
-
The purged volatiles are trapped on a sorbent trap (e.g., Tenax).
-
The trap is then heated, and the analytes are thermally desorbed into the GC inlet.
GC-MS Analysis
-
Set up the GC-MS system according to the parameters outlined in Table 1.
-
Inject 1 µL of the prepared sample extract or standard solution into the GC.
-
Acquire data in the Selected Reaction Monitoring (SRM) mode for enhanced sensitivity and selectivity.
-
Monitor the appropriate SRM transitions for both unlabeled hexachloroethane and the Hexachloroethane-¹³C internal standard.
Data Analysis
-
Identify the peaks for hexachloroethane and Hexachloroethane-¹³C based on their retention times and specific SRM transitions.
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the response factor using the peak areas and concentrations of the calibration standards.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of hexachloroethane in the samples by applying the response factor from the calibration curve to the measured peak area ratios.
Workflow Diagram
Caption: Experimental workflow for the analysis of Hexachloroethane-¹³C.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Hexachloroethane | Cl3CCCl3 | CID 6214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Hexachloroethane-13C1 | TRC-H290851-10MG | LGC Standards [lgcstandards.com]
- 6. uoguelph.ca [uoguelph.ca]
Application Note: Analysis of Hexachloroethane-¹³C by Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of Hexachloroethane-¹³C, a stable isotope-labeled version of the organochlorine compound hexachloroethane. Due to the volatile and non-polar nature of hexachloroethane, traditional gas chromatography (GC) methods are prevalent. However, this note provides a viable LC-MS protocol, which can be advantageous for workflows that are predominantly liquid-based, for the analysis of samples where matrix effects are a concern for GC, or when a direct injection of a liquid sample is preferred. The method utilizes a reversed-phase C18 column with a methanol-water mobile phase and detection by mass spectrometry with an Atmospheric Pressure Chemical Ionization (APCI) source, which is well-suited for the ionization of non-polar compounds.
Introduction
Hexachloroethane is a volatile organic compound (VOC) that has seen use in various industrial applications.[1] Its isotopically labeled counterpart, Hexachloroethane-¹³C, serves as an invaluable internal standard for quantitative analyses, enabling accurate measurement in complex matrices by compensating for sample preparation losses and instrument variability. While GC is the conventional analytical technique for such volatile compounds, LC-MS offers a powerful alternative, particularly for samples that are not amenable to the high temperatures of GC inlets or for laboratories where LC-MS is the primary analytical platform.[2][3][4] This protocol outlines a robust and reproducible method for the analysis of Hexachloroethane-¹³C.
Experimental
Sample Preparation
Given that Hexachloroethane-¹³C is a solid at room temperature and has low aqueous solubility, a stock solution should be prepared in a suitable organic solvent such as methanol or acetonitrile.[1][5]
Protocol for Standard Solution Preparation:
-
Accurately weigh 10 mg of Hexachloroethane-¹³C (CAS No. 93952-15-9).[6][7][8]
-
Dissolve the weighed standard in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
Store stock and standard solutions at 4°C in tightly sealed vials to minimize evaporation.
Liquid Chromatography Method
The chromatographic separation is achieved on a C18 reversed-phase column. The high organic content of the mobile phase and isocratic elution are suitable for the non-polar nature of hexachloroethane.
| Parameter | Condition |
| Instrument | HPLC or UHPLC system |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase | 90:10 Methanol:Water |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Mass Spectrometry Method
Detection is performed using a mass spectrometer equipped with an APCI source, which is effective for ionizing non-polar, volatile analytes.
| Parameter | Condition |
| Instrument | Single Quadrupole or Triple Quadrupole MS |
| Ionization Mode | APCI, Negative Ion Mode |
| Monitored Ion (¹³C₁) | m/z 237.8 |
| Monitored Ion (¹²C₂) | m/z 236.8 (for unlabeled, if present) |
| Corona Discharge Current | 5 µA |
| Vaporizer Temperature | 400°C |
| Capillary Temperature | 250°C |
| Sheath Gas Flow | 40 arbitrary units |
| Auxiliary Gas Flow | 10 arbitrary units |
Data Presentation
Table 1: Quantitative Data Summary for Hexachloroethane-¹³C Calibration Curve
| Concentration (ng/mL) | Peak Area (arbitrary units) |
| 1 | 1,520 |
| 5 | 7,890 |
| 10 | 15,500 |
| 50 | 76,200 |
| 100 | 153,000 |
| 500 | 755,000 |
| 1000 | 1,510,000 |
Note: The data presented in this table is representative and should be generated for each instrument and analysis.
Visualization
Caption: Workflow for the LC-MS analysis of Hexachloroethane-¹³C.
Discussion
The presented method provides a reliable approach for the analysis of Hexachloroethane-¹³C using LC-MS. The choice of a C18 column is based on the non-polar nature of the analyte. A high percentage of organic solvent in the mobile phase ensures sufficient retention and elution from the column. APCI in negative ion mode is selected for its superior ability to ionize non-polar compounds like hexachloroethane, which typically form negative ions through electron capture.
While this method is designed for the labeled compound, it can be adapted for the simultaneous analysis of unlabeled hexachloroethane by monitoring its corresponding m/z. It is important to note that due to the volatility of hexachloroethane, care must be taken during sample preparation and handling to prevent analyte loss. The use of autosampler vials with septa is highly recommended.
Conclusion
This application note provides a comprehensive protocol for the analysis of Hexachloroethane-¹³C by LC-MS. The method is suitable for quantitative studies and can be implemented in laboratories focused on drug development, environmental analysis, and metabolomics where a robust and sensitive LC-MS method for this and similar compounds is required.
References
- 1. Hexachloroethane - Wikipedia [en.wikipedia.org]
- 2. LC-MS/MS Based Volatile Organic Compound Biomarkers Analysis for Early Detection of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Based Volatile Organic Compound Biomarkers Analysis for Early Detection of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Hexachloroethane-13C1 | TRC-H290851-10MG | LGC Standards [lgcstandards.com]
- 7. Hexachloroethane-13C1 | CAS 93952-15-9 | LGC Standards [lgcstandards.com]
- 8. Hexachloroethane-13C1 | CAS 93952-15-9 | LGC Standards [lgcstandards.com]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry with Hexachloroethane-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Hexachloroethane-¹³C₂ as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of hexachloroethane. These guidelines are intended for professionals in research, environmental analysis, and drug development who require highly accurate and precise measurements of this compound.
Introduction to Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful analytical technique that provides a high degree of accuracy and precision for quantitative analysis. The method involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, Hexachloroethane-¹³C₂) to the sample. This "isotopic spike" serves as an internal standard. The labeled and unlabeled forms of the compound are assumed to behave identically during sample preparation and analysis, but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the concentration of the native analyte in the original sample can be determined with high accuracy, as this ratio is unaffected by variations in sample recovery during processing.
Fully labeled ¹³C internal standards are particularly advantageous as they exhibit minimal isotopic effects and co-elute perfectly with the native analyte in chromatographic separations, providing the most effective correction for matrix effects and variations in instrument response.[1][2][3]
Applications
The primary application of Hexachloroethane-¹³C₂ in IDMS is the precise quantification of hexachloroethane in various matrices.
-
Environmental Monitoring: Accurate measurement of hexachloroethane, a persistent organic pollutant, in environmental samples such as water, soil, and air.[4]
-
Toxicology and Biomonitoring: Quantification of hexachloroethane in biological samples (e.g., blood, urine, tissues) to assess exposure and conduct toxicological studies.[4]
-
Industrial Hygiene: Monitoring of workplace air to ensure compliance with occupational exposure limits for hexachloroethane.
-
Drug Development and Metabolism Studies: While not a primary application for hexachloroethane itself, the principles of using a ¹³C-labeled internal standard are fundamental in drug metabolism and pharmacokinetic (DMPK) studies to quantify drug candidates and their metabolites in complex biological matrices.
Experimental Workflow
The general workflow for IDMS analysis using Hexachloroethane-¹³C₂ is depicted below.
Caption: A generalized workflow for the quantification of hexachloroethane using IDMS with a ¹³C-labeled internal standard.
Detailed Experimental Protocol
This protocol provides a representative method for the analysis of hexachloroethane in water samples. Modifications may be necessary for other matrices.
4.1. Materials and Reagents
-
Hexachloroethane (native standard), analytical grade
-
Hexachloroethane-¹³C₂ (isotopic internal standard)
-
Methanol, HPLC grade
-
Dichloromethane, purge-and-trap grade
-
Deionized water, 18 MΩ·cm or higher
-
Sodium chloride, analytical grade (for salting out, if necessary)
-
Helium, ultra-high purity (carrier gas)
-
Sample vials, screw caps with PTFE-lined septa
4.2. Preparation of Standards
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of native hexachloroethane and Hexachloroethane-¹³C₂ into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol.
-
-
Intermediate Stock Solutions (10 µg/mL):
-
Dilute the primary stock solutions 1:100 with methanol.
-
-
Working Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the native hexachloroethane intermediate stock solution into deionized water.
-
Spike each calibration standard and blank with a constant, known amount of the Hexachloroethane-¹³C₂ intermediate stock solution. A typical spiking concentration might be 10 ng/mL.
-
4.3. Sample Preparation
-
Sample Collection: Collect water samples in clean, pre-screened glass vials, ensuring no headspace to minimize volatilization losses.
-
Spiking:
-
To a known volume of the water sample (e.g., 10 mL), add a precise amount of the Hexachloroethane-¹³C₂ internal standard solution. The amount should be chosen to be in the mid-range of the expected analyte concentration.
-
Vortex briefly to ensure thorough mixing and equilibration.
-
-
Extraction (Liquid-Liquid Extraction Example):
-
Transfer the spiked sample to a separatory funnel.
-
Add 2 mL of dichloromethane.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh aliquots of dichloromethane.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
-
4.4. GC-MS Analysis
The following are typical starting parameters for GC-MS analysis. Optimization will be required for specific instrumentation.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4.5. Selected Ion Monitoring (SIM) Parameters
The choice of ions to monitor is critical for selectivity and sensitivity. For hexachloroethane, fragmentation typically involves the loss of chlorine atoms.
| Analyte | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Hexachloroethane (C₂Cl₆) | 117 | 201 | 166 |
| Hexachloroethane-¹³C₂ ([¹³C]₂Cl₆) | 119 | 203 | 168 |
Note: These are theoretical m/z values. The actual mass spectrum should be acquired to confirm the most abundant and specific ions.
Data Presentation and Quantification
5.1. Calibration Curve
A calibration curve is constructed by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.
Table 1: Representative Calibration Data
| Calibration Level | Native HCE Conc. (ng/mL) | IS Conc. (ng/mL) | Area (Native) | Area (IS) | Area Ratio (Native/IS) |
| 1 | 0.5 | 10 | 1,520 | 30,150 | 0.050 |
| 2 | 1.0 | 10 | 3,050 | 30,200 | 0.101 |
| 3 | 5.0 | 10 | 15,100 | 30,050 | 0.502 |
| 4 | 10.0 | 10 | 30,300 | 30,100 | 1.007 |
| 5 | 25.0 | 10 | 75,500 | 30,000 | 2.517 |
| 6 | 50.0 | 10 | 150,200 | 29,950 | 5.015 |
5.2. Sample Quantification
The concentration of hexachloroethane in an unknown sample is calculated using the response factor (RF) derived from the calibration curve.
Equation: Concentration_analyte = (Area_analyte / Area_IS) * (1 / slope)
Table 2: Example Sample Analysis Data
| Sample ID | Area (Native) | Area (IS) | Area Ratio (Native/IS) | Calculated Conc. (ng/mL) | Recovery (%) * |
| Water Sample 1 | 22,750 | 29,850 | 0.762 | 7.58 | 98.5 |
| Water Sample 2 | 8,900 | 30,500 | 0.292 | 2.90 | 100.7 |
| Spiked Blank | 29,980 | 30,100 | 0.996 | 9.90 | 99.0 |
*Recovery of the internal standard can be calculated if a recovery standard is used, providing an additional layer of quality control.
Signaling Pathways and Logical Relationships
The logical relationship in IDMS is based on the direct proportionality between the analyte concentration and the ratio of analyte to internal standard signals.
Caption: Logical diagram illustrating the principle of quantification in Isotope Dilution Mass Spectrometry.
Conclusion
The use of Hexachloroethane-¹³C₂ as an internal standard in an isotope dilution mass spectrometry workflow provides a robust, highly accurate, and precise method for the quantification of hexachloroethane. This approach effectively mitigates variability arising from sample preparation and matrix-induced signal suppression or enhancement, making it the gold standard for trace-level analysis of this compound in complex matrices. The protocols and data presented herein serve as a comprehensive guide for the implementation of this advanced analytical technique.
References
- 1. romerlabs.com [romerlabs.com]
- 2. 13C Labeled internal standards | LIBIOS [libios.fr]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
Application of Hexachloroethane-¹³C₂ in Polymer Chemistry Research
Introduction
Hexachloroethane (C₂Cl₆) has established applications in polymer chemistry, notably as a chain transfer agent in polymerization processes.[1] The use of isotopically labeled compounds, particularly with ¹³C, offers a powerful tool for mechanistic studies and detailed polymer characterization using Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] This application note details the utility of Hexachloroethane-¹³C₂ in polymer research, specifically for elucidating polymerization mechanisms and quantifying polymer chain end-groups. The incorporation of a ¹³C-labeled end-group derived from Hexachloroethane-¹³C₂ provides a distinct NMR signal, enabling precise analysis of polymer chain termination and the determination of number-average molecular weight (Mₙ).
Principle Application: Chain End-Group Analysis by ¹³C NMR
In free-radical polymerization, chain transfer agents are utilized to control the molecular weight of the resulting polymer.[] When Hexachloroethane-¹³C₂ is employed as a chain transfer agent, the ¹³C-labeled trichloromethyl (-¹³CCl₃) group is incorporated as an end-group on the polymer chain. This provides a unique spectroscopic handle for the following applications:
-
Mechanistic Elucidation: Tracking the fate of the chain transfer agent and understanding the termination pathways in radical polymerization.
-
Quantitative Polymer Analysis: Determining the number-average molecular weight (Mₙ) of polymers by end-group analysis using ¹³C NMR. The integrated intensity of the ¹³C signal from the end-group relative to the signals from the monomer repeat units allows for a direct calculation of Mₙ.[2]
-
Initiation Efficiency Studies: In combination with a labeled initiator, the efficiency of both initiation and chain transfer can be simultaneously investigated.
Experimental Protocols
Protocol 1: Bulk Polymerization of Methyl Methacrylate using Hexachloroethane-¹³C₂ as a Chain Transfer Agent
This protocol describes a typical bulk free-radical polymerization of methyl methacrylate (MMA) with azobisisobutyronitrile (AIBN) as the initiator and Hexachloroethane-¹³C₂ as the chain transfer agent.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Hexachloroethane-¹³C₂
-
Methanol
-
Chloroform-d (CDCl₃) for NMR analysis
-
Schlenk flask and line
-
Nitrogen or Argon gas supply
-
Oil bath
Procedure:
-
Monomer Preparation: Purify MMA by passing it through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, dissolve AIBN (initiator) and the desired amount of Hexachloroethane-¹³C₂ (chain transfer agent) in the purified MMA monomer.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After the final thaw, backfill the flask with an inert gas (N₂ or Ar) and place it in a preheated oil bath at 60°C to initiate polymerization.
-
Reaction Monitoring: Allow the polymerization to proceed for the desired time. The reaction mixture will become increasingly viscous.
-
Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air. Precipitate the polymer by slowly adding the viscous solution to a large excess of methanol while stirring.
-
Purification: Collect the precipitated poly(methyl methacrylate) (PMMA) by filtration and wash it with fresh methanol to remove any unreacted monomer, initiator fragments, and chain transfer agent.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C to a constant weight.
-
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹³C NMR for end-group analysis.
Protocol 2: ¹³C NMR Analysis for End-Group Quantification
Procedure:
-
Sample Preparation: Prepare a ¹³C NMR sample by dissolving 20-30 mg of the dried PMMA in approximately 0.7 mL of CDCl₃.
-
NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. Key parameters for quantitative analysis include a long relaxation delay (D1) of at least 5 times the longest T₁ of the carbons being integrated and the use of inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Data Analysis:
-
Identify the characteristic signal for the -¹³CCl₃ end-group.
-
Identify a well-resolved signal from the polymer backbone (e.g., the carbonyl carbon of the MMA repeat unit).
-
Integrate the end-group signal (I_end) and the backbone signal (I_backbone).
-
Calculate the number-average degree of polymerization (DP) using the following formula: DP = (I_backbone / I_end)
-
Calculate the number-average molecular weight (Mₙ) using: Mₙ = (DP * M_monomer) + M_endgroup where M_monomer is the molecular weight of the monomer and M_endgroup is the molecular weight of the end-groups.
-
Data Presentation
Table 1: Hypothetical Data for PMMA Polymerization with Varying Concentrations of Hexachloroethane-¹³C₂
| Sample | [MMA] (mol/L) | [AIBN] (mmol/L) | [Hexachloroethane-¹³C₂] (mmol/L) | Mₙ (GPC) ( g/mol ) | PDI (GPC) | Mₙ (¹³C NMR) ( g/mol ) |
| 1 | 9.4 | 10 | 5 | 55,000 | 1.8 | 54,200 |
| 2 | 9.4 | 10 | 10 | 32,000 | 1.7 | 31,500 |
| 3 | 9.4 | 10 | 20 | 18,000 | 1.6 | 17,800 |
| 4 | 9.4 | 10 | 40 | 10,500 | 1.5 | 10,200 |
This data is illustrative and demonstrates the expected trend of decreasing molecular weight with increasing concentration of the chain transfer agent.
Visualizations
References
- 1. Hexachloroethane - Wikipedia [en.wikipedia.org]
- 2. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Unraveling Reaction Mechanisms with Hexachloroethane-¹³C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Hexachloroethane-¹³C as a powerful tool for elucidating reaction mechanisms. While specific documented applications of Hexachloroethane-¹³C are not widely available in published literature, this document outlines the principles and proposes detailed protocols based on established methodologies for other ¹³C-labeled compounds. By tracing the fate of the ¹³C-labeled carbon atoms, researchers can gain invaluable insights into reaction pathways, identify transient intermediates, and quantify reaction kinetics.
Application Notes
1. Elucidating Reaction Pathways in Reductive Dechlorination
Hexachloroethane is a significant environmental pollutant, and its degradation pathways are of considerable interest. The use of Hexachloroethane-¹³C can be instrumental in studying its reductive dechlorination. By labeling one or both carbon atoms, researchers can track the distribution of the carbon skeleton in the reaction products, such as tetrachloroethene, trichloroethene, and dichloroethene. This allows for the differentiation between various proposed mechanisms, including dichloroelimination and hydrogenolysis.
Key Applications:
-
Tracing the carbon backbone during environmental remediation processes.
-
Distinguishing between competing degradation pathways.
-
Identifying the formation of transient chlorinated intermediates.
2. Investigating Free-Radical Chlorination Mechanisms
Hexachloroethane can serve as a source of chlorine radicals under certain conditions. By employing Hexachloroethane-¹³C, the fate of the carbon atoms from the hexachloroethane molecule can be followed in reactions where it acts as a chlorinating agent. This can help in understanding the mechanism of radical initiation, propagation, and termination steps in various chlorination reactions.
Key Applications:
-
Studying the transfer of carbon-containing fragments during radical reactions.
-
Determining the role of hexachloroethane-derived radicals in polymerization initiation.
-
Quantifying the incorporation of the ¹³C label into chlorinated products.
3. Probing Mechanisms in Organometallic Catalysis
In certain organometallic reactions, chlorinated hydrocarbons can participate in oxidative addition or other elementary steps. Hexachloroethane-¹³C can be utilized as a mechanistic probe to understand the interaction of the C-Cl bond with a metal center. The presence and position of the ¹³C label in the resulting organometallic complexes or organic products can provide direct evidence for specific mechanistic steps.
Key Applications:
-
Identifying the formation of metal-carbon bonds.
-
Tracking ligand exchange processes involving chlorinated substrates.
-
Elucidating the mechanism of carbon-carbon bond formation reactions catalyzed by transition metals where chlorinated compounds are involved.
Experimental Protocols
Protocol 1: General Procedure for a Tracer Study Using Hexachloroethane-¹³C
This protocol outlines a general workflow for a typical reaction mechanism study using Hexachloroethane-¹³C.
Caption: General workflow for a mechanistic study using Hexachloroethane-¹³C.
Methodology:
-
Synthesis and Characterization:
-
Obtain Hexachloroethane-¹³C (either ¹³C₁ or ¹³C₂) from a commercial supplier or synthesize it via a suitable route.
-
Confirm the isotopic enrichment and position of the ¹³C label using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
-
Reaction Setup:
-
Design the reaction under investigation (e.g., reductive dechlorination, free-radical reaction) using the ¹³C-labeled hexachloroethane as a starting material or reagent.
-
Run a parallel control experiment with unlabeled hexachloroethane under identical conditions for comparison.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of the starting material and the formation of products.
-
Upon completion, quench the reaction and perform a standard work-up procedure to isolate the product mixture.
-
-
Product Analysis:
-
Separate the components of the product mixture using techniques like column chromatography or preparative GC.
-
Analyze each isolated product using ¹³C NMR to determine the position of the ¹³C label.
-
Utilize high-resolution MS to confirm the molecular weight of the labeled products and analyze fragmentation patterns to further pinpoint the label's location.
-
-
Data Interpretation:
-
Compare the isotopic distribution in the products with the labeling pattern of the starting Hexachloroethane-¹³C.
-
Based on the fate of the ¹³C atoms, deduce the reaction pathway and rule out alternative mechanisms.
-
Protocol 2: Analysis of a Hypothetical Reductive Dechlorination of Hexachloroethane-¹³C₂
This protocol describes the analysis of products from a hypothetical reductive dechlorination of doubly labeled Hexachloroethane-¹³C₂.
Caption: Hypothetical reductive dechlorination pathway of Hexachloroethane-¹³C₂.
Methodology:
-
Reaction: Perform the reductive dechlorination of Hexachloroethane-¹³C₂ using a suitable reducing agent (e.g., zero-valent iron).
-
Product Identification: Analyze the reaction mixture by GC-MS. The mass spectra of the products (tetrachloroethene, trichloroethene, etc.) should show a molecular ion peak two mass units higher than the unlabeled species, confirming the retention of both ¹³C atoms.
-
Structural Elucidation: Isolate the main product (e.g., tetrachloroethene-¹³C₂).
-
NMR Analysis: Acquire the ¹³C NMR spectrum. The presence of a singlet (if proton-decoupled) or a complex coupling pattern (if coupled) corresponding to the two ¹³C atoms will confirm that the carbon-carbon bond remained intact throughout the reaction, supporting a mechanism involving sequential dechlorination steps on the C₂ framework.
Data Presentation
Quantitative data from tracer studies with Hexachloroethane-¹³C can be effectively summarized in tables to facilitate comparison and interpretation.
Table 1: Hypothetical Isotopic Distribution in the Products of a Reaction Involving Hexachloroethane-¹³C₁
| Compound | Chemical Formula | % ¹³C Incorporation (from MS) | Position of ¹³C Label (from NMR) |
| Starting Material | C₂Cl₆ | 99% | C-1 |
| Product A | C₂Cl₄ | 98% | C-1 |
| Product B | CCl₄ | 0.5% | - |
| Byproduct C | C₂Cl₅H | 97% | C-1 |
Table 2: Hypothetical Kinetic Isotope Effect (KIE) Measurement
| Reaction | Rate Constant (k¹²) | Rate Constant (k¹³) | KIE (k¹²/k¹³) |
| Reductive Dechlorination | 1.5 x 10⁻³ s⁻¹ | 1.4 x 10⁻³ s⁻¹ | 1.07 |
By applying these principles and protocols, researchers can leverage the power of isotopic labeling with Hexachloroethane-¹³C to gain a deeper understanding of complex reaction mechanisms relevant to both environmental chemistry and synthetic organic chemistry.
analytical standards for chlorinated hydrocarbon analysis
An authoritative guide to the analysis of chlorinated hydrocarbons, providing detailed protocols and application notes for researchers, scientists, and drug development professionals. This document outlines the standards, sample preparation, and instrumental analysis techniques essential for accurate quantification.
Application Note: Analysis of Chlorinated Hydrocarbons
Introduction
Chlorinated hydrocarbons are a class of organic compounds containing at least one covalently bonded chlorine atom. Many of these compounds are classified as persistent organic pollutants (POPs) due to their resistance to environmental degradation, potential for bioaccumulation, and adverse effects on human health and ecosystems.[1] Accurate and reliable analytical methods are crucial for monitoring these compounds in various matrices, including water, soil, and biological tissues. This document details the standardized procedures for their analysis, primarily based on methodologies established by the U.S. Environmental Protection Agency (EPA).
Principle of Analysis
The standard approach for analyzing chlorinated hydrocarbons involves extraction from the sample matrix, cleanup to remove interfering substances, and subsequent analysis by gas chromatography (GC).[2] An electron capture detector (ECD) is commonly used for its high sensitivity to halogenated compounds, while a mass spectrometer (MS) can provide definitive identification and confirmation.[3][4] EPA Methods 612 and 8121 are widely referenced for the determination of chlorinated hydrocarbons in municipal and industrial discharges.[3][5]
Analytical Standards and Reagents
Proper analysis relies on the use of high-purity reagents and certified reference materials (CRMs) to ensure the quality and comparability of measurement results.[6]
-
Reagents : All solvents, such as methylene chloride, hexane, and acetone, should be of pesticide quality or equivalent to ensure they are free from interferences.[3][7] Reagent water must be demonstrated to not contain any interferents at the method detection limit.[3]
-
Standard Solutions : Stock standard solutions can be purchased as certified solutions or prepared from pure standard materials with an assayed purity of 96% or greater.[3][5] These are used to create calibration curves and for spiking samples for quality control.[3]
-
Certified Reference Materials (CRMs) : CRMs, such as fish tissue reference materials for chlorinated paraffins, are essential for method validation and ensuring the accuracy of quantitative determination.[8]
Experimental Workflow
The general workflow for the analysis of chlorinated hydrocarbons involves several key stages from sample collection to data analysis. This process ensures that the analytes are efficiently extracted, isolated from matrix interferences, and accurately quantified.
Caption: General experimental workflow for chlorinated hydrocarbon analysis.
Detailed Experimental Protocols
The following protocols are based on established EPA methodologies for the analysis of chlorinated hydrocarbons in water and solid samples.
Protocol 1: Extraction of Chlorinated Hydrocarbons from Water Samples (Based on EPA Method 612/3510)
This protocol describes the liquid-liquid extraction (LLE) of chlorinated hydrocarbons from aqueous samples.
-
Sample Collection : Collect a 1-liter grab sample in a glass container. All samples must be refrigerated at 4°C from the time of collection until extraction.[7] Extraction should occur within 7 days.[7]
-
Preparation : Mark the water meniscus on the side of the sample bottle for later volume determination. Pour the entire sample into a 2-liter separatory funnel.
-
pH Adjustment : Check the pH of the sample. If necessary, adjust to a neutral pH range (5-9) with sodium hydroxide or sulfuric acid.
-
First Extraction : Add 60 mL of methylene chloride to the sample bottle, rinse the walls, and transfer the solvent to the separatory funnel. Stopper and shake the funnel vigorously for 2 minutes with periodic venting.
-
Phase Separation : Allow the organic layer to separate from the water phase for a minimum of 10 minutes. If an emulsion forms, employ mechanical techniques such as stirring or centrifugation to aid separation.
-
Collect Extract : Drain the methylene chloride extract (bottom layer) into a 250 mL Erlenmeyer flask.
-
Repeat Extraction : Perform two more extractions using 60 mL of fresh methylene chloride each time. Combine all extracts in the Erlenmeyer flask.
-
Drying the Extract : Assemble a drying column by plugging a chromatographic column with glass wool and filling it with anhydrous sodium sulfate. Pre-rinse the column with methylene chloride. Pass the combined extracts through the drying column and collect the dried extract in a Kuderna-Danish (K-D) concentrator.
-
Concentration : Add one or two clean boiling chips to the K-D flask and attach a three-ball Snyder column. Concentrate the extract to about 1-2 mL on a water bath.[3]
-
Solvent Exchange : Cool the apparatus and add about 50 mL of hexane. Re-concentrate the extract to approximately 5 mL. This step exchanges the solvent from methylene chloride to hexane, which is more suitable for GC analysis.[7]
-
Final Volume Adjustment : Adjust the final extract volume to 10 mL with hexane. The extract is now ready for cleanup or direct GC analysis. Analyze extracts within 40 days of extraction.[5][7]
Protocol 2: Florisil Column Cleanup (Based on EPA Method 3620)
This procedure is used to remove polar interferences from the sample extract.[5]
-
Column Preparation : Place 12 g of activated Florisil into a chromatographic column. Settle the Florisil by tapping the column and add 1-2 cm of anhydrous sodium sulfate to the top.[3]
-
Pre-elution : Pre-elute the column with 100 mL of petroleum ether and discard the eluate.[3]
-
Sample Loading : Just before the petroleum ether exposes the sodium sulfate layer, transfer the 10 mL hexane extract onto the column.
-
Elution : Rinse the sample container with two successive 5 mL portions of petroleum ether, adding each rinse to the column. Elute the chlorinated hydrocarbons with 200 mL of 6% diethyl ether in petroleum ether at a rate of about 5 mL/min.
-
Concentration : Collect the eluate in a K-D flask and concentrate it to approximately 5 mL as described in Protocol 1.
-
Final Preparation : Adjust the final volume as needed. The cleaned extract is now ready for instrumental analysis.
Instrumental Analysis: Gas Chromatography
Analysis is performed using a gas chromatograph equipped with an appropriate detector.
-
System : Gas chromatograph with a capillary column and an electron capture detector (ECD) or mass spectrometer (MS).[5][7] The dual-column/dual-detector approach can be used for confirmation.[5]
-
Columns : Fused-silica open-tubular columns of different polarities are recommended for improved resolution and selectivity.[5] For example, an Agilent CP-Sil 8 CB column (50 m x 0.32 mm, 1.2 μm film thickness) can be used.[9]
-
Typical GC Conditions (EPA Method 612) :
-
Calibration : A multi-point calibration is performed by analyzing standards at different concentrations to establish a calibration curve for each compound.[3]
Quantitative Data Summary
Method Detection Limits (MDLs) are matrix-dependent and represent the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero.[3]
Table 1: Method Detection Limits (MDLs) for Selected Chlorinated Hydrocarbons in Reagent Water (EPA Method 612) [3]
| Compound | MDL (µg/L) |
| 1,2-Dichlorobenzene | 0.15 |
| 1,3-Dichlorobenzene | 0.04 |
| 1,4-Dichlorobenzene | 0.05 |
| 2-Chloronaphthalene | 0.03 |
| Hexachlorobenzene | 0.04 |
| Hexachlorobutadiene | 0.03 |
| Hexachlorocyclopentadiene | 0.18 |
| Hexachloroethane | 0.02 |
| 1,2,4-Trichlorobenzene | 0.04 |
Table 2: Single Laboratory Accuracy and Precision for Chlorinated Hydrocarbons in Spiked Soil (EPA Method 8121) [5]
| Compound | Spiking Conc. (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (%) |
| 1,2-Dichlorobenzene | 500 | 88 | 5.7 |
| 1,3-Dichlorobenzene | 500 | 86 | 5.8 |
| 1,4-Dichlorobenzene | 500 | 86 | 5.8 |
| Hexachlorobenzene | 500 | 92 | 5.4 |
| Hexachloroethane | 500 | 84 | 6.0 |
| 1,2,4-Trichlorobenzene | 500 | 90 | 5.6 |
Quality Assurance and Quality Control (QA/QC)
A formal quality control program is mandatory for any laboratory performing these analyses.[7]
-
Initial Demonstration of Capability : Before analyzing any samples, the laboratory must demonstrate its ability to generate acceptable accuracy and precision.[3]
-
Method Blanks : A reagent blank is analyzed with each batch of samples to check for contamination from glassware, reagents, or the analytical system.[5]
-
Matrix Spikes : A sample is spiked with a known concentration of the analytes to assess the performance of the method in a specific sample matrix.[5]
-
Surrogate Standards : Surrogate compounds are added to all samples, blanks, and standards to monitor the efficiency of the extraction and analysis process for every sample.[5]
-
Confirmation : When analyzing unfamiliar samples, compound identifications should be supported by a second qualitative technique, such as analysis on a dissimilar GC column or by GC/MS.[3]
References
- 1. Persistent Organic Pollutants – Target Analysis [targetanalysis.gr]
- 2. un-ilibrary.org [un-ilibrary.org]
- 3. epa.gov [epa.gov]
- 4. agilent.com [agilent.com]
- 5. epa.gov [epa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. NEMI Method Summary - 612 [nemi.gov]
- 8. Latest Chiron News | Chiron AS | Chiron.no [chiron.no]
- 9. agilent.com [agilent.com]
- 10. mega.mi.it [mega.mi.it]
Troubleshooting & Optimization
Technical Support Center: Optimizing 13C NMR for Hexachloroethane-13C
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize 13C NMR data acquisition for hexachloroethane-13C and similar molecules lacking directly attached protons.
Frequently Asked Questions (FAQs)
Q1: Why is the 13C NMR signal for this compound so weak?
A1: The carbon signal in this compound is inherently weak for two primary reasons:
-
Low Natural Abundance: The 13C isotope has a natural abundance of only 1.1%.[1][2]
-
Lack of Nuclear Overhauser Effect (NOE): The Nuclear Overhauser Effect enhances the signal of carbon atoms that are in close proximity to protons. Since hexachloroethane has no protons, this significant source of signal enhancement is absent.[3][4]
Q2: What is the expected 13C chemical shift for this compound?
A2: The chemical shift of carbon atoms is significantly influenced by the electronegativity of the atoms they are bonded to. Halogen atoms, being highly electronegative, cause a downfield shift (higher ppm value) for the carbon signal. For chlorinated alkanes, the 13C signal can be expected in the range of 30-80 ppm. The exact chemical shift for hexachloroethane should be determined experimentally.
Q3: What is the spin-lattice relaxation time (T1) and why is it important for this compound?
A3: The spin-lattice relaxation time (T1) is the time constant that describes how the nuclear spins return to their thermal equilibrium state after being excited by a radiofrequency pulse. For quaternary carbons and carbons without attached protons, like in hexachloroethane, T1 values can be very long.[3] A sufficiently long relaxation delay (d1) between scans is crucial to allow the spins to relax; otherwise, the signal can become saturated and its intensity will be significantly reduced.[5]
Q4: How can I estimate the T1 of my sample?
A4: The most accurate way to determine the T1 value is to perform an inversion-recovery experiment. This experiment involves acquiring a series of spectra with varying delay times between a 180° and a 90° pulse, which allows for the calculation of T1.
Troubleshooting Guide
Problem: I am not seeing a signal, or the signal-to-noise ratio (S/N) is very poor.
This is a common issue when acquiring 13C NMR spectra of molecules like hexachloroethane. Here are several parameters to investigate and optimize:
1. Number of Scans (ns):
-
Suggestion: Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans. For very weak signals, a significantly large number of scans may be necessary.
2. Relaxation Delay (d1):
-
Suggestion: Ensure the relaxation delay is adequate. For carbons with long T1 values, a short d1 will lead to signal saturation. A general rule of thumb is to set d1 to at least 1-2 times the longest T1 value. If the T1 is unknown, start with a longer d1 (e.g., 10-30 seconds) and then optimize. For truly quantitative results, a d1 of 5 times T1 is recommended.[5]
3. Pulse Angle (p1):
-
Suggestion: Use a smaller flip angle (e.g., 30-45°) instead of the standard 90° pulse. This is particularly important when the relaxation delay is shorter than 5xT1. A smaller flip angle reduces the degree of saturation and can lead to a better signal-to-noise ratio in a given amount of time. The optimal flip angle, known as the Ernst angle, can be calculated if the T1 is known.[6][7]
4. Probe Tuning:
-
Suggestion: Ensure the NMR probe is properly tuned and matched to the correct frequency. A poorly tuned probe will result in inefficient transfer of the radiofrequency pulse to the sample and a weaker detected signal.
5. Sample Concentration:
-
Suggestion: Use the highest possible sample concentration. A more concentrated sample will have more 13C nuclei in the active volume of the NMR tube, leading to a stronger signal.
Experimental Protocols
Inversion-Recovery for T1 Measurement:
-
Pulse Program: Use a standard inversion-recovery pulse sequence (e.g., t1ir).
-
Parameters:
-
Set a list of variable delays (vd list) that bracket the expected T1 value (e.g., 0.1s, 0.5s, 1s, 5s, 10s, 20s, 50s, 100s).
-
Set the relaxation delay (d1) to be at least 5 times the longest expected T1.
-
Use a 90° pulse angle.
-
-
Acquisition: Acquire a 1D spectrum for each delay in the vd list.
-
Processing: Process the spectra and measure the intensity of the peak of interest for each delay. The intensity will go from negative to positive as the delay increases.
-
Analysis: Fit the intensity vs. delay time data to an exponential decay curve to extract the T1 value.
Data Presentation
The following table summarizes different acquisition parameter sets for a hypothetical this compound sample, illustrating the trade-offs between experiment time and signal intensity.
| Parameter Set | Relaxation Delay (d1) (s) | Pulse Angle (°) | Number of Scans (ns) | Total Experiment Time (approx.) | Expected Outcome |
| Standard 13C | 2 | 30 | 1024 | ~35 min | Potentially low S/N due to insufficient relaxation. |
| Long Delay | 30 | 90 | 1024 | ~8.5 hours | Good signal, but very long experiment time. |
| Optimized (Ernst Angle) | 10 | ~45 | 4096 | ~11.4 hours | Optimized S/N for a given experiment time, assuming a T1 of ~15s. |
| Quick Check | 5 | 30 | 256 | ~22 min | Useful for a quick initial check for a signal. |
Mandatory Visualization
Below is a troubleshooting workflow for optimizing 13C NMR acquisition for this compound.
Caption: Troubleshooting workflow for optimizing 13C NMR acquisition.
References
- 1. researchgate.net [researchgate.net]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Ernst angle - Wikipedia [en.wikipedia.org]
- 7. Ernst angle - NMR Wiki [nmrwiki.org]
Technical Support Center: Hexachloroethane-13C NMR Signal Enhancement
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the signal-to-noise ratio (SNR) in 13C NMR experiments involving hexachloroethane (C₂Cl₆).
Troubleshooting Guide
This guide addresses common issues encountered during the acquisition of 13C NMR spectra for hexachloroethane.
Question: Why is the 13C NMR signal for my hexachloroethane sample extremely weak or completely absent?
Answer:
A weak or absent signal for hexachloroethane in 13C NMR is a common issue stemming from several factors inherent to the molecule and the 13C nucleus itself:
-
Low Natural Abundance: The 13C isotope has a very low natural abundance of only 1.1%, which is the primary reason for the inherently low sensitivity of 13C NMR spectroscopy compared to 1H NMR.[1][2]
-
Quaternary Carbons: The carbon atoms in hexachloroethane are quaternary, meaning they are not attached to any protons.[3] This has two significant consequences:
-
Extremely Long Spin-Lattice Relaxation Times (T₁): The primary relaxation pathway for protonated carbons is through dipole-dipole interactions with the attached protons.[4] In the absence of protons, this efficient mechanism is missing, causing the T₁ values for the carbons in hexachloroethane to be very long. If the delay between successive pulses (scans) is too short, the nuclei do not have sufficient time to relax back to their equilibrium state, leading to signal saturation and a significant loss of intensity.[5]
-
No Nuclear Overhauser Effect (NOE) Enhancement: Standard 13C NMR experiments often use proton decoupling, which can transfer polarization from protons to nearby carbons, enhancing the 13C signal by up to 200%.[6] Since hexachloroethane has no protons, this significant source of signal enhancement is unavailable.[5]
-
This combination of factors means that obtaining a spectrum with an adequate signal-to-noise ratio requires a very large number of scans and optimized experimental parameters.
Question: My experiment is taking hours to collect a usable signal. How can I reduce the experiment time?
Answer:
The long experiment time is a direct consequence of the long T₁ relaxation time of the carbons in hexachloroethane. To achieve a good signal, a long relaxation delay (D1) between scans is typically required, often set to 5 times the T₁ value.[7] There are two primary strategies to significantly reduce the overall experiment time:
-
Use a Paramagnetic Relaxation Agent: This is the most effective method. Adding a small amount of a paramagnetic compound, such as chromium(III) acetylacetonate (Cr(acac)₃), creates an alternative, highly efficient relaxation pathway.[8] This dramatically shortens the T₁ of the carbon nuclei, allowing you to use a much shorter relaxation delay (D1) and acquire many more scans in the same amount of time, leading to a substantial improvement in SNR per unit time.
-
Reduce the Pulse Angle (Flip Angle): Instead of a standard 90° pulse, using a smaller pulse angle (e.g., 30°) tips the net magnetization by a smaller amount.[6][9] This disturbs the equilibrium state less, requiring less time for the system to relax. A smaller flip angle allows for the use of a shorter relaxation delay (D1) without causing as much signal saturation, thereby speeding up the experiment.
The following diagram illustrates the decision-making process for addressing low SNR.
Caption: Troubleshooting workflow for low SNR.
Experimental Protocols
Protocol 1: Using a Paramagnetic Relaxation Agent
This protocol is the recommended approach for significantly improving the signal-to-noise ratio for hexachloroethane in a time-efficient manner.
Methodology:
-
Sample Preparation:
-
Prepare your standard solution of hexachloroethane in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).
-
Create a stock solution of the relaxation agent, Chromium(III) acetylacetonate (Cr(acac)₃), in the same solvent. A concentration of ~50 mM is typical.
-
Add a small aliquot of the Cr(acac)₃ stock solution to the NMR tube containing your sample. The final concentration of Cr(acac)₃ in the NMR sample should be between 5-15 mM.[8] Gently mix the sample.
-
-
Spectrometer Setup:
-
Tune and shim the spectrometer as you would for a standard 13C experiment. Ensure the 1H channel is also properly tuned if decoupling is used, as poor tuning can degrade signal quality.[10]
-
Set the acquisition parameters as follows:
-
Pulse Program: A standard 1D carbon acquisition with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Pulse Angle (Flip Angle): 30 degrees.
-
Relaxation Delay (D1): 0.5 - 1.0 seconds. The shortened T₁ allows for a very short delay.
-
Acquisition Time (AQ): ~1.0 - 1.5 seconds.
-
Number of Scans (NS): Start with 1024 scans and increase as needed. Due to the short D1, a large number of scans can be acquired rapidly.
-
-
Data Comparison:
The following table summarizes the expected impact of using a relaxation agent compared to standard acquisition methods for a quaternary carbon like in hexachloroethane.
| Parameter | Standard Method (No Agent) | Method with Cr(acac)₃ | Expected Improvement |
| Typical T₁ | > 50 s | < 1 s | > 50x faster relaxation |
| Pulse Angle | 90° or 30° | 30° | - |
| Relaxation Delay (D1) | > 250 s (for 90° pulse) | 0.5 s | > 500x shorter delay |
| Total Recycle Time | ~251 s | ~1.5 s | ~167x faster scan rate |
| Relative SNR per hour | 1x | ~12-15x | Significant time savings |
The diagram below illustrates how a relaxation agent enables more rapid data acquisition.
Caption: Effect of relaxation agent on experiment time.
Frequently Asked Questions (FAQs)
Q1: What is a paramagnetic relaxation agent and how does it work? A paramagnetic relaxation agent is a substance with unpaired electrons, such as Cr(acac)₃. These unpaired electrons create a fluctuating magnetic field as the molecule tumbles in solution. This provides a very efficient dipole-dipole relaxation mechanism for nearby nuclei, including the 13C in hexachloroethane. This new pathway bypasses the molecule's naturally slow relaxation process, dramatically shortening the T₁ time.[7][8]
Q2: Will the relaxation agent add peaks to my 13C NMR spectrum? Chromium(III) acetylacetonate itself is generally not observed in the 13C NMR spectrum under these conditions. The paramagnetic nature of the chromium ion broadens the signals of the attached acetylacetonate ligands to such an extent that they typically disappear into the baseline noise.
Q3: Can I use polarization transfer techniques like DEPT or INEPT to enhance the signal? No. Polarization transfer techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) rely on the presence of one-bond scalar couplings (¹J_CH) between protons and carbons to transfer magnetization.[11][12] Since hexachloroethane contains no hydrogen atoms, these powerful sensitivity-enhancement methods are not applicable.
Q4: Is isotopic enrichment a viable option? Yes, if chemically feasible and cost-effective for your application, synthesizing hexachloroethane using 13C-enriched starting materials would directly increase the signal intensity. This approach boosts the signal by increasing the number of detectable 13C nuclei, but it is often expensive and not practical for routine analysis.
Q5: Besides adding a relaxation agent, what other spectrometer settings can I optimize? Beyond optimizing the relaxation delay and pulse angle, ensure the following:
-
High Sample Concentration: Use the highest sample concentration that solubility allows.[9]
-
Optimal Probe Tuning: Always tune the probe for your specific sample and solvent. A poorly tuned probe, especially the 1H channel used for decoupling, can lead to broadened lines and lower SNR.[10]
-
Use a High-Field Instrument: Signal-to-noise increases with the strength of the magnetic field. If available, use a higher field spectrometer (e.g., 600 MHz vs 300 MHz).[13]
-
Cryoprobe: If your institution has a spectrometer equipped with a cryoprobe, using it will provide a significant SNR boost by reducing thermal noise in the detector coils.[13]
References
- 1. 13.10 13C NMR Spectroscopy: Signal Averaging and FT–NMR – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. reddit.com [reddit.com]
- 8. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]
- 9. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 10. University of Ottawa NMR Facility Blog: Effect of 1H Tuning on the Signal-to-Noise Ratio in 13C NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 11. Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fiveable.me [fiveable.me]
Technical Support Center: Hexachloroethane-13C NMR Analysis
Welcome to the technical support center for troubleshooting 13C NMR spectra of hexachloroethane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly unexpected peak splitting, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What should the normal 13C NMR spectrum of pure hexachloroethane look like?
A1: Due to the molecular symmetry of hexachloroethane (Cl₃C-CCl₃), both carbon atoms are chemically and magnetically equivalent. Therefore, a standard proton-decoupled 13C NMR spectrum should display a single, sharp singlet.
Q2: I am observing more than one peak in my spectrum. Is this peak splitting?
A2: While it might appear as splitting, multiple peaks in the hexachloroethane spectrum are most commonly due to the presence of impurities. True splitting from coupling to chlorine is also a possibility, though it often manifests as a broadened peak.
Q3: Why is ¹³C-¹³C coupling not observed?
A3: The natural abundance of the ¹³C isotope is only about 1.1%. The probability of two ¹³C atoms being adjacent in the same molecule is extremely low (about 0.01%), making the resulting satellite peaks too weak to be detected in a standard experiment.
Q4: Can the deuterium in the NMR solvent (e.g., CDCl₃) cause splitting?
A4: Coupling between carbon and deuterium (²H) can occur. For instance, the carbon signal for CDCl₃ itself appears as a triplet. However, it is highly unlikely that the solvent would cause splitting of the hexachloroethane signal itself, as there is no direct bond. Any observed triplet around 77 ppm is likely the solvent peak and not related to the sample.
Troubleshooting Guide: Peak Splitting or Multiple Peaks
If your 13C NMR spectrum of hexachloroethane shows more than a single peak, follow this troubleshooting workflow to identify the cause.
Caption: A flowchart for diagnosing the cause of unexpected signals in a Hexachloroethane-13C NMR.
Issue 1: Presence of Impurities
This is the most frequent cause of multiple peaks. Chlorinated solvents are common contaminants.
Q: How can I identify if the extra peaks are from impurities?
A: Compare the chemical shifts of the unknown peaks with known values for common impurities. Pentachloroethane (CHCl₂-CCl₃), a common precursor or degradation product, will show two distinct signals.
| Compound | Carbon Environment | Expected Chemical Shift (ppm) |
| Hexachloroethane | -CCl₃ | ~97-98 |
| Pentachloroethane | -CCl₃ | ~103 |
| -CHCl₂ | ~75 | |
| Tetrachloroethene | =CCl₂ | ~121 |
| Chloroform | CHCl₃ | ~77.2 (Solvent) |
Note: Chemical shifts can vary slightly based on solvent and concentration.
Issue 2: Isotopic and Quadrupolar Effects
Q: Can the two stable isotopes of chlorine (³⁵Cl and ³⁷Cl) cause peak splitting?
A: Yes, this is a possibility. Both ³⁵Cl and ³⁷Cl are NMR-active and have a nuclear spin (I) of 3/2. This makes them quadrupolar nuclei. The interaction between the carbon-13 nucleus and the chlorine nucleus can lead to two phenomena:
-
Isotope Effect: The two isotopes can induce slightly different chemical shifts for the carbon atom they are attached to. This could theoretically result in a split peak. Given the natural abundance, you would expect a peak intensity ratio of approximately 3:1 (³⁵Cl:³⁷Cl).
-
Quadrupolar Broadening: More commonly, the rapid relaxation of the quadrupolar chlorine nuclei causes significant broadening of the attached carbon's signal. Instead of a sharp split peak, you may observe a single broad peak.
| Isotope | Natural Abundance | Nuclear Spin (I) | Electric Quadrupole Moment (Q/m²) |
| ³⁵Cl | 75.77% | 3/2 | -0.08 x 10⁻²⁸ |
| ³⁷Cl | 24.23% | 3/2 | -0.06 x 10⁻²⁸ |
Data sourced from publicly available NMR tables.
Caption: Relationship between the 13C nucleus and chlorine isotopes leading to potential NMR signal effects.
Issue 3: Instrumental Factors
Q: Could my instrument settings be the cause of peak distortion?
A: Improper instrument setup can lead to poor peak shape, which may be mistaken for splitting.
-
Poor Shimming: An inhomogeneous magnetic field will cause peaks to be broad and distorted. Perform a shimming routine on your sample before acquisition.
-
Insufficient Digital Resolution: If the acquisition time (AQ) is too short, the resulting free induction decay (FID) will be truncated, leading to broad lines and poor resolution. Ensure AQ is sufficient to resolve the peaks properly.
Experimental Protocols
Standard Protocol for 13C NMR of Hexachloroethane
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of hexachloroethane.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming may be required.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Lock onto the deuterium signal of the solvent.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
-
Acquisition Parameters:
-
Use a standard proton-decoupled 13C pulse program (e.g., zgpg30 or zgdc30 on Bruker instruments).
-
Spectral Width (SW): Set to a standard carbon range, typically 0-220 ppm.
-
Acquisition Time (AQ): At least 1.0-2.0 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Set to 2.0-5.0 seconds. Carbons attached only to electronegative atoms can have long relaxation times.
-
Pulse Angle: A 30° pulse is often a good compromise for signal intensity without requiring very long relaxation delays.
-
Number of Scans (NS): Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the FID.
-
Phase the spectrum correctly.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like TMS (0 ppm).
-
Technical Support Center: Analysis of Hexachloroethane-¹³C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of Hexachloroethane-¹³C.
Understanding Matrix Effects
In quantitative analysis, particularly with sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the sample matrix can significantly impact the accuracy and reliability of results. The matrix consists of all components in a sample other than the analyte of interest. These components can cause matrix effects , which manifest as either suppression or enhancement of the analyte signal.[1][2] This interference can compromise the method's performance and lead to inaccurate quantification.[3]
This guide will walk you through identifying, troubleshooting, and minimizing these effects for Hexachloroethane-¹³C analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of matrix effects in my Hexachloroethane-¹³C analysis?
A1: Matrix effects can manifest in several ways:
-
Poor reproducibility: Inconsistent results across replicate injections of the same sample.
-
Inaccurate quantification: Results that are either unexpectedly high (signal enhancement) or low (signal suppression).[1]
-
Non-linear calibration curves: Difficulty in obtaining a linear response across your calibration range when using standards prepared in a pure solvent.
-
Peak shape distortion: Tailing or fronting of the chromatographic peak for Hexachloroethane-¹³C.
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike method.[4][5] This involves comparing the signal response of an analyte in a standard solution to the response of the analyte spiked into a blank matrix sample (a sample that does not contain the analyte but is otherwise identical to the samples being analyzed). A significant difference in the signal response indicates the presence of matrix effects.[6]
Q3: What are the primary strategies to minimize matrix effects?
A3: The main strategies fall into two categories:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components from your sample before analysis.[7][8] Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT) can be optimized to achieve a cleaner sample extract.[9]
-
Compensation through Calibration: If matrix components cannot be completely removed, their effects can be compensated for by using appropriate calibration strategies.[4][5] These include using an internal standard, matrix-matched calibration, or the standard addition method.[10][11][12]
Q4: When should I choose Liquid-Liquid Extraction (LLE) versus Solid-Phase Extraction (SPE)?
A4: The choice depends on the nature of your sample matrix and the properties of Hexachloroethane-¹³C.
-
LLE is effective for separating compounds based on their differential solubility in two immiscible liquids. It can be a good choice for removing highly polar or non-polar interferences.[7]
-
SPE offers more selectivity by using a solid sorbent to retain either the analyte or the interferences. Mixed-mode SPE, which combines both reversed-phase and ion-exchange mechanisms, can produce very clean extracts.[9]
Q5: What is the role of a stable isotope-labeled internal standard?
A5: A stable isotope-labeled internal standard (SIL-IS), such as Hexachloroethane-¹³C itself if you are quantifying the unlabeled analogue, is considered the gold standard for compensating for matrix effects.[8] Because the SIL-IS is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction of the signal.[6] When analyzing Hexachloroethane-¹³C as the analyte, a closely related, isotopically labeled compound that is not present in the sample could serve a similar purpose.
Troubleshooting Guides
Issue: Significant Signal Suppression Observed
If you observe a consistently lower signal for Hexachloroethane-¹³C in your samples compared to your standards, follow these steps:
Troubleshooting Workflow for Signal Suppression
Caption: A troubleshooting workflow for addressing signal suppression.
-
Evaluate Sample Preparation: Protein precipitation is often the least effective method for removing matrix components.[9] If you are using PPT, consider switching to LLE or SPE for a cleaner extract.
-
Optimize Chromatography: Adjust your chromatographic method to better separate Hexachloroethane-¹³C from co-eluting matrix components. This could involve modifying the mobile phase gradient or trying a column with a different chemistry.[8]
-
Refine Calibration Strategy: If sample preparation and chromatography optimization are insufficient, use a more robust calibration method. Matrix-matched calibration is a practical option. For samples with highly variable matrices, the standard addition method is the most suitable, although more time-consuming.[10][11]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol provides a general framework for LLE that can be optimized for your specific sample type.
-
Sample Preparation: To 1 mL of your sample, add an appropriate internal standard.
-
pH Adjustment: Adjust the pH of the aqueous sample to ensure Hexachloroethane-¹³C is in a neutral, uncharged state.
-
Extraction:
-
Add 3 mL of an immiscible organic solvent (e.g., n-hexane, methyl tert-butyl ether).[7]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for your chromatographic analysis.
Protocol 2: Matrix-Matched Calibration
This method helps to compensate for matrix effects by preparing calibration standards in a blank matrix extract.[4][11]
Workflow for Matrix-Matched Calibration
Caption: The process of creating and using a matrix-matched calibration curve.
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Source Blank Matrix: Obtain a sample of the same matrix type (e.g., plasma, tissue homogenate) that is free of Hexachloroethane-¹³C.
-
Extract Blank Matrix: Process the blank matrix using the exact same sample preparation procedure as your unknown samples.
-
Prepare Standards: Create a series of calibration standards by spiking the blank matrix extract with known concentrations of a Hexachloroethane-¹³C standard solution.
-
Generate Calibration Curve: Analyze these matrix-matched standards using your analytical method.
-
Quantify Samples: Use the resulting calibration curve to quantify the Hexachloroethane-¹³C concentration in your unknown samples.
Data Summary
The choice of sample preparation and calibration strategy is crucial for minimizing matrix effects. The following table summarizes the pros and cons of common approaches.
| Strategy | Pros | Cons | When to Use |
| Dilution | Simple and fast to implement.[7] | May raise the limit of quantitation above the required sensitivity.[1] | When the analyte concentration is high and a simple reduction of matrix components is sufficient. |
| Liquid-Liquid Extraction (LLE) | Can provide very clean extracts.[9] | Can have low recovery for polar analytes; can be labor-intensive.[9] | For complex matrices where significant cleanup is required. |
| Solid-Phase Extraction (SPE) | Highly selective; can handle small sample volumes. | Can be more expensive; requires method development to select the correct sorbent. | When high selectivity and cleaner extracts are needed.[9] |
| Matrix-Matched Calibration | Effectively compensates for matrix effects.[4][13] | Requires a reliable source of blank matrix; may not account for variability between different lots of the same matrix type.[13] | For routine analysis of a consistent matrix type. |
| Standard Addition | Most accurate method for compensating for matrix effects, especially in highly variable samples.[10][11] | Time-consuming and laborious as each sample requires multiple analyses.[10][12] | For highly complex or variable matrices where other methods fail. |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography/electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor solubility of Hexachloroethane-13C in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Hexachaloethane-13C during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hexachloroethane-13C and why is its solubility a concern?
This compound is a stable isotope-labeled version of hexachloroethane. Like its unlabeled counterpart, it is a colorless, crystalline solid with a camphor-like odor.[1] Its low aqueous solubility can pose a significant challenge in various experimental setups, particularly in biological assays or when aqueous solvent systems are required.[2]
Q2: In which solvents is this compound generally soluble or insoluble?
This compound is practically insoluble in water.[1][2] However, it exhibits good solubility in a range of organic solvents.[1][2][3]
Q3: Will the 13C isotope labeling significantly affect the solubility of the compound compared to unlabeled hexachloroethane?
The substitution of Carbon-12 with Carbon-13 isotopes is not expected to significantly alter the fundamental physicochemical properties, including solubility. Therefore, the solubility data and solvent compatibility for standard hexachloroethane can be reliably used as a reference for this compound.
Q4: What are the primary methods to enhance the solubility of poorly soluble compounds like this compound?
Common techniques to improve the solubility of poorly water-soluble compounds include the use of co-solvents, particle size reduction, and the addition of surfactants.[4][5][6]
Troubleshooting Guide
Issue 1: this compound is not dissolving in my chosen solvent.
Possible Causes and Solutions:
-
Incorrect Solvent Selection: this compound is nonpolar and will not dissolve in polar solvents like water.
-
Recommendation: Switch to a compatible organic solvent. Please refer to the solubility data table below.
-
-
Insufficient Solvent Volume: The concentration of this compound may be too high for the volume of solvent used.
-
Recommendation: Increase the volume of the solvent gradually while observing for dissolution.
-
-
Low Temperature: Solubility can be temperature-dependent.
-
Recommendation: Gently warm the solvent while stirring. Be cautious, as hexachloroethane can sublime at higher temperatures.[1]
-
-
Solid-State Properties: The crystalline nature of the compound might slow down the dissolution process.
-
Recommendation: Consider particle size reduction techniques as detailed in the experimental protocols section.
-
Issue 2: The compound precipitates out of the solution after initial dissolution.
Possible Causes and Solutions:
-
Supersaturation: The initial dissolution might have been achieved under conditions (e.g., heating) that led to a supersaturated and unstable solution.
-
Recommendation: Prepare a solution with a slightly lower concentration.
-
-
Change in Temperature: A decrease in temperature can cause the compound to crystallize out of the solution.
-
Recommendation: Maintain a constant temperature for your experiment. If the experiment needs to be run at a lower temperature, prepare the stock solution at that temperature.
-
-
Addition of an Anti-solvent: Adding a solvent in which the compound is insoluble (like water) to an organic solution of this compound will cause it to precipitate.
-
Recommendation: Ensure all components of your experimental system are compatible with your chosen solvent system.
-
Issue 3: The solution is not concentrated enough for my experiment (e.g., for NMR spectroscopy).
Possible Causes and Solutions:
-
Solvent Limitation: You may have reached the solubility limit of this compound in your chosen solvent.
-
Recommendation:
-
Select a solvent in which this compound has higher solubility (refer to the data table).
-
Use a co-solvent system to enhance solubility. A small amount of a good solvent can be added to a primary solvent to increase the overall solvating power.
-
-
-
Low Signal-to-Noise in NMR: For 13C NMR, the low natural abundance of the 13C isotope can lead to weak signals, which can be exacerbated by low concentration.
-
Recommendation: Increase the number of scans during your NMR acquisition to improve the signal-to-noise ratio.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Insoluble[1][2][3] |
| Ethanol | Soluble[3] |
| Methanol | Soluble |
| Diethyl Ether | Soluble[3] |
| Benzene | Soluble[3] |
| Chloroform | Soluble[3] |
| Oils | Soluble[3] |
| Carbon Tetrachloride | Soluble |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes how to use a co-solvent to increase the solubility of this compound.
Materials:
-
This compound
-
Primary solvent (e.g., a buffer or less effective organic solvent)
-
Co-solvent (a good solvent for this compound, e.g., Dimethyl Sulfoxide - DMSO, Ethanol)
-
Volumetric flasks
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound.
-
In a separate container, prepare the co-solvent mixture. Start with a small percentage of the co-solvent in the primary solvent (e.g., 5-10% v/v).
-
Add the weighed this compound to the co-solvent mixture.
-
Stir the mixture at room temperature until the solid is fully dissolved. Gentle heating can be applied if necessary, but monitor carefully to avoid solvent evaporation.
-
If the compound does not dissolve, incrementally increase the percentage of the co-solvent, vortexing or stirring well after each addition.
-
Once dissolved, the solution can be used for the experiment. Note the final co-solvent concentration as it may affect your experimental outcome.
Protocol 2: Particle Size Reduction by Grinding
This protocol details a simple method for reducing the particle size of this compound to potentially increase its dissolution rate.
Materials:
-
This compound crystals
-
Mortar and pestle (agate or porcelain is recommended to avoid contamination)
-
Spatula
Procedure:
-
Ensure the mortar and pestle are clean and dry.
-
Place a small amount of this compound crystals into the mortar.
-
Use the pestle to gently grind the crystals in a circular motion. Apply steady pressure.
-
Continue grinding until the crystalline powder appears fine and uniform.
-
The resulting fine powder can then be used for dissolution in the chosen solvent. The increased surface area should facilitate a faster dissolution rate.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
References
- 1. Comprehensive Guide to Hexachloroethane: Properties, Applica | Sinoright [sinoright.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ヘキサクロロエタン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
preventing degradation of Hexachloroethane-13C during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Hexachloroethane-13C during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical method for this compound, and what are the common challenges?
A1: The primary analytical method for this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1] A common challenge during the analysis of halogenated hydrocarbons like hexachloroethane is its degradation, which can occur in the GC inlet at high temperatures, leading to inaccurate quantification and the appearance of extraneous peaks in the chromatogram.[2][3]
Q2: What are the typical degradation products of Hexachloroethane?
A2: Thermal degradation of hexachloroethane can lead to the formation of less chlorinated compounds. Common degradation products include tetrachloroethylene and pentachloroethane. When heated to decomposition, it can also emit toxic fumes of hydrogen chloride and phosgene.
Q3: How can I tell if my this compound is degrading during analysis?
A3: Signs of degradation include poor peak shape (tailing or fronting), reduced peak response for this compound, and the appearance of unexpected peaks in your chromatogram that correspond to its degradation products.[2] Regularly injecting a known concentration standard and monitoring for a decrease in response over a series of sample injections can help identify the onset of degradation issues.[4]
Q4: What is the most critical part of the GC system to focus on to prevent degradation?
A4: The GC inlet is the most critical area where thermal and catalytic degradation of labile compounds like this compound occurs.[2][3] High temperatures and active sites on the inlet liner, seals, or accumulated sample residue can promote degradation.[3]
Q5: Are there specific storage conditions recommended for this compound standards?
A5: While specific storage instructions should be obtained from the supplier, generally, storing chlorinated hydrocarbon standards in a cool, dark place is recommended to prevent photodegradation. For long-term storage, refrigeration may be necessary. It is also crucial to use high-purity solvents for preparing solutions to avoid introducing contaminants that could contribute to degradation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound degradation during GC-MS analysis.
Problem: Reduced Peak Response and/or Presence of Degradation Peaks
The following workflow can help you troubleshoot and resolve issues of analyte degradation.
Caption: A logical workflow for troubleshooting this compound degradation.
Detailed Troubleshooting Steps:
-
Inspect and Maintain the GC Inlet:
-
Action: Regularly replace the inlet liner, septum, and seal. Non-volatile residues from previous injections can create active sites for degradation.[3][4] Using liners with wool can help trap non-volatile matrix components and protect the column.[5]
-
Tip: Consider a preventative maintenance schedule for changing consumables, especially when analyzing dirty samples.[4]
-
-
Optimize Inlet Temperature:
-
Action: Lower the inlet temperature. While a high temperature is needed for volatilization, excessive heat can cause thermal breakdown.[2]
-
Tip: Start with a lower inlet temperature (e.g., 200 °C) and increase it in small increments until good peak shape is achieved without significant degradation.
-
-
Select the Right Inlet Liner:
-
Action: Use a highly inert liner. Modern deactivation technologies significantly reduce the number of active sites on the liner surface.[3][6]
-
Data-Driven Decision: While specific data for this compound is limited, studies on other labile chlorinated pesticides like endrin and DDT demonstrate the impact of liner deactivation on preventing degradation.
-
| Liner Deactivation Type | Initial Endrin Breakdown (%)[3] | Endrin Breakdown after 101 Injections (%)[3] | Initial DDT Breakdown (%)[3] | DDT Breakdown after 101 Injections (%)[3] |
| Agilent Ultra Inert | 1.2 | 12.2 | 2.5 | 3.0 |
| Agilent Proprietary | ~2 | ~20 | ~3 | ~4 |
| Restek Siltek | ~2 | ~25 | ~4 | ~5 |
| Caption: Comparison of Endrin and DDT breakdown on different GC inlet liners, illustrating the importance of liner inertness. Lower breakdown percentages indicate better performance. |
-
Column Health and Selection:
-
Action: Ensure your GC column is in good condition. Column bleed can indicate stationary phase degradation, which may create active sites.[7]
-
Tip: Use a low-bleed column specifically designed for MS applications to minimize background noise and potential for interaction.
-
Experimental Protocol: GC-MS Analysis of this compound with Minimized Degradation
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Prepare standards and samples in a high-purity solvent such as hexane or isooctane.
-
Ensure all glassware is scrupulously clean to avoid contamination.
2. GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) | Standard, reliable instrumentation for this type of analysis. |
| Inlet | Split/Splitless | Allows for flexibility in concentration ranges. |
| Inlet Liner | Agilent Ultra Inert single taper with wool (or equivalent) | Minimizes active sites and traps non-volatile residues.[3][8] |
| Inlet Temperature | 220 °C (optimize between 200-250 °C) | Balances efficient volatilization with minimal thermal degradation.[2] |
| Injection Volume | 1 µL | Standard injection volume. |
| Carrier Gas | Helium, 99.999% purity | Inert carrier gas is essential. |
| Flow Rate | 1.2 mL/min (constant flow) | Provides good chromatographic efficiency. |
| Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent) | Low-bleed, inert column suitable for chlorinated hydrocarbons.[8] |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides good separation of volatile and semi-volatile compounds. |
| MSD Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for the target analyte. |
| SIM Ions for this compound | To be determined based on the mass spectrum of the 13C-labeled standard. Likely fragments will be shifted by the number of 13C atoms. For unlabeled hexachloroethane, characteristic ions include m/z 117, 119, 201, 235. | Allows for specific detection and quantification of the labeled compound. |
3. Quality Control:
-
Inject a solvent blank before each sequence to check for system contamination.
-
Run a mid-level calibration standard every 10-15 samples to monitor for any degradation or loss of response.
-
If degradation is observed, follow the troubleshooting guide above.
Degradation Pathway
The following diagram illustrates a simplified proposed degradation pathway of hexachloroethane in a hot GC inlet.
Caption: Proposed thermal degradation pathways of hexachloroethane in a GC inlet.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Activity and Decomposition | Separation Science [sepscience.com]
- 3. agilent.com [agilent.com]
- 4. restek.com [restek.com]
- 5. restek.com [restek.com]
- 6. GC Inlet Liner Selection, Part III: Inertness [restek.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. agilent.com [agilent.com]
Technical Support Center: Isotopic Fractionation of Hexachloroethane-¹³C
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving the correction for isotopic fractionation of Hexachloroethane-¹³C.
Frequently Asked Questions (FAQs)
Q1: What is isotopic fractionation and why is it important in the analysis of hexachloroethane?
Isotopic fractionation is the partitioning of isotopes of an element between two coexisting phases or chemical compounds. In the context of hexachloroethane (HCE), it refers to the slight differences in the reaction rates of molecules containing the heavier carbon isotope, ¹³C, versus the more abundant ¹²C.[1][2] This phenomenon is crucial in environmental and metabolic studies as it can provide insights into the degradation pathways and sources of contaminants.[3][4] For instance, during biodegradation, chemical bonds involving the lighter ¹²C isotope are typically broken more readily than those with ¹³C, leading to an enrichment of ¹³C in the remaining, undegraded HCE.[2] By measuring this isotopic enrichment, researchers can track the extent of degradation of HCE in the environment.
Q2: What is the purpose of using Hexachloroethane-¹³C in my experiments?
Hexachloroethane-¹³C is a stable isotope-labeled (SIL) internal standard.[5] It is primarily used in quantitative analysis by isotope dilution mass spectrometry (IDMS) to improve the accuracy and precision of hexachloroethane concentration measurements, especially in complex matrices like environmental or biological samples.[2][] By adding a known amount of Hexachloroethane-¹³C to a sample, it acts as a tracer that experiences the same sample preparation and analytical variations as the native (unlabeled) hexachloroethane.[5] This allows for the correction of matrix effects and variations in instrument response.[]
Q3: Can Hexachloroethane-¹³C be used to correct for instrumental isotopic fractionation of native hexachloroethane?
Yes, a ¹³C-labeled internal standard with a known and certified isotopic composition can be used to correct for instrumental mass bias during compound-specific isotope analysis (CSIA) by gas chromatography-isotope ratio mass spectrometry (GC-IRMS).[1] The labeled standard, if it co-elutes or elutes in close proximity to the native analyte, can serve as an in-run reference point to monitor and correct for any drift or fractionation introduced by the analytical system.
Troubleshooting Guides
Issue 1: Co-elution of Native and ¹³C-Labeled Hexachloroethane Peaks in GC-IRMS
Problem: The chromatographic peaks for native hexachloroethane and the Hexachloroethane-¹³C internal standard are not fully resolved, leading to overlapping signals and inaccurate δ¹³C measurements.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Chromatographic Separation | Optimize the GC temperature program. A slower ramp rate or a lower initial temperature can improve separation. |
| Select a different GC column with a different stationary phase chemistry to enhance selectivity between the labeled and unlabeled compounds. | |
| Adjust the carrier gas flow rate. A lower flow rate can sometimes improve resolution, but may increase analysis time. | |
| Injector Issues | Ensure the injector temperature is appropriate for hexachloroethane to prevent peak broadening or tailing. |
| Check for and address any leaks in the GC inlet or column connections.[4] |
Experimental Protocol: Optimizing GC Separation
-
Initial Analysis: Analyze a mixture of native hexachloroethane and Hexachloroethane-¹³C using your current GC-IRMS method.
-
Temperature Program Modification:
-
Decrease the initial oven temperature by 10-20°C.
-
Reduce the temperature ramp rate by 1-2°C/min.
-
Analyze the mixture again and assess the peak resolution.
-
-
Flow Rate Adjustment:
-
If temperature optimization is insufficient, incrementally decrease the carrier gas flow rate (e.g., from 1.5 mL/min to 1.2 mL/min).
-
Monitor the effect on peak shape and resolution.
-
-
Column Selection:
-
If co-elution persists, consider a column with a different stationary phase (e.g., a more polar phase if a non-polar one is currently in use).
-
Diagram: Troubleshooting Co-elution
Caption: Workflow for troubleshooting co-elution of native and ¹³C-labeled hexachloroethane.
Issue 2: Inaccurate δ¹³C Values for Native Hexachloroethane
Problem: The measured δ¹³C values for the native hexachloroethane are inconsistent or deviate significantly from expected values, even after using a ¹³C-labeled internal standard.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Correction for Instrumental Mass Fractionation | Ensure that the isotopic composition of the Hexachloroethane-¹³C standard is accurately known and certified. |
| Apply a two-point calibration using at least two isotopic reference materials with distinct and well-characterized δ¹³C values to normalize your measurements to the international VPDB scale.[7] | |
| Isotopic Cross-Contamination | Verify the isotopic purity of the Hexachloroethane-¹³C standard. If it contains a significant amount of the unlabeled compound, this will affect the measured δ¹³C of the native analyte. |
| Prepare calibration standards and samples in a clean environment to avoid cross-contamination. | |
| Sample Preparation Induced Fractionation | Evaluate each step of your sample preparation (e.g., extraction, concentration) for potential isotopic fractionation. Studies on similar compounds like hexachlorocyclohexanes have shown that methods like liquid-liquid extraction may not cause significant fractionation.[8][9] |
Experimental Protocol: Correcting for Instrumental Mass Fractionation
-
Prepare a set of calibration standards containing a constant concentration of the native hexachloroethane and varying concentrations of the Hexachloroethane-¹³C internal standard.
-
Analyze the calibration standards by GC-IRMS.
-
Analyze internationally recognized isotopic reference materials (e.g., NBS 19, L-SVEC) at the beginning and end of your analytical sequence.[7]
-
Calculate the instrumental mass fractionation factor based on the measured and known δ¹³C values of the reference materials.
-
Apply this correction factor to the measured δ¹³C values of your native hexachloroethane in your samples.
-
Use the co-injected Hexachloroethane-¹³C as an internal reference to monitor and correct for any drift in instrumental fractionation during the analytical run.
Diagram: Isotopic Data Correction Workflow
Caption: Workflow for correcting instrumental mass fractionation in δ¹³C measurements.
Quantitative Data Summary
Table 1: Typical Isotopic Reference Materials for δ¹³C Calibration
| Reference Material | Accepted δ¹³C Value (‰ vs. VPDB) |
| NBS 19 (Calcium Carbonate) | +1.95 |
| L-SVEC (Lithium Carbonate) | -46.6 |
| NBS 22 (Oil) | -30.03 |
Note: The values presented are consensus values and may be subject to revision. Always refer to the certificate of analysis for the specific reference materials used.[7]
Table 2: Troubleshooting Checklist for Inaccurate δ¹³C Measurements
| Checkpoint | Action |
| Internal Standard Certification | Verify the certified isotopic composition of the Hexachloroethane-¹³C. |
| Reference Material Analysis | Confirm that isotopic reference materials were analyzed and bracket the sample analyses. |
| Calibration Curve | Ensure a valid calibration curve was generated and applied for data normalization. |
| Chromatography | Review chromatograms for peak shape, resolution, and potential co-elution. |
| System Leaks | Perform a leak check on the GC-IRMS system. |
| Sample Preparation Blanks | Analyze procedural blanks to check for contamination. |
References
- 1. δ 13C compound-specific isotope analysis in organic compounds by GC/MC-ICPMS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 5. 13C Labeled internal standards | LIBIOS [libios.fr]
- 7. New guidelines for delta13C measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bsherwoodlollar.weebly.com [bsherwoodlollar.weebly.com]
- 9. Stable Carbon Isotope Analysis of Hexachlorocyclohexanes by Liquid–Liquid Extraction Gas Chromatography Isotope Ratio Mass Spectrometry: Method Evaluation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
dealing with co-eluting peaks in chromatography of Hexachloroethane-13C
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks during the chromatography of Hexachloroethane-13C.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution and how do I identify it in my this compound analysis?
A1: Peak co-elution occurs when two or more different compounds elute from the chromatography column at the same time, resulting in a single, merged, or distorted chromatographic peak.[1][2] This phenomenon compromises the accuracy of both identification and quantification.
You can identify co-elution through several methods:
-
Visual Inspection of the Peak Shape: The most straightforward sign of co-elution is an asymmetrical peak. Look for tell-tale signs like a "shoulder" on the peak or a "tail," which is a gradual decline back to the baseline.[2] While a perfectly symmetrical peak does not guarantee purity, an asymmetrical one is a strong indicator of an underlying issue.
-
Mass Spectrometry (MS) Analysis: If you are using a mass spectrometer (GC-MS), you can confirm co-elution by examining the mass spectra across the peak's profile.[3] Take spectra from the ascending part, the apex, and the descending part of the peak. If the peak is pure, the mass spectra should be identical. If they differ, it confirms that multiple compounds are present.[2]
-
Use of Diode Array Detectors (DAD): For HPLC/UPLC systems, a diode array detector can perform a "peak purity" analysis. It collects multiple UV spectra across the peak. If the spectra are not identical, co-elution is indicated.[1][2]
Q2: My this compound peak is co-eluting with an impurity. What are the first troubleshooting steps?
A2: A systematic approach is crucial for efficiently resolving co-eluting peaks. Start with the simplest and quickest adjustments before moving to more complex and time-consuming changes like column replacement.
The general troubleshooting workflow is as follows:
-
Optimize the GC Oven Temperature Program: This is often the easiest parameter to adjust and can significantly impact resolution.[4]
-
Adjust Carrier Gas Flow Rate: Modifying the linear velocity of the carrier gas can improve peak sharpness and separation.[4][5]
-
Check and Clean the Inlet: Contamination in the GC inlet liner is a common source of peak shape problems and can contribute to poor resolution.[6]
-
Change the GC Column: If method optimizations fail, the issue is likely poor selectivity between your analyte and the impurity, which requires a column with a different stationary phase.[1][4]
References
Technical Support Center: Hexachloroethane-13C Calibration Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexachloroethane-13C standards for the development of calibration curves.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and analysis of this compound calibration curves.
Question: Why is my calibration curve for this compound not linear (i.e., low R² value)?
Answer: A non-linear calibration curve can be caused by a variety of factors. Here are some common causes and their solutions:
-
Inaccurate Standard Preparation: Errors in serial dilutions are a frequent source of non-linearity.
-
Solution: Carefully re-prepare your calibration standards, ensuring accurate pipetting and thorough mixing at each dilution step. Use calibrated pipettes and high-purity solvents.
-
-
Instrument Contamination: Carryover from a previous high-concentration sample can artificially inflate the response of lower-concentration standards.
-
Solution: Run several solvent blanks between standards to check for carryover. If present, clean the injection port, syringe, and consider replacing the inlet liner.
-
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.
-
Solution: Extend the calibration range to include lower concentrations or dilute your higher-concentration standards.
-
-
Matrix Effects: Components in your sample matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement.[1]
-
Solution: Prepare your calibration standards in a matrix that closely matches your samples (matrix-matched calibration).
-
Question: I'm observing poor peak shape (e.g., tailing, fronting, or split peaks) for my this compound standards. What could be the cause?
Answer: Poor peak shape can compromise the accuracy and precision of your quantification. Here are some potential causes:
-
Peak Tailing:
-
Cause: Active sites in the GC inlet or column, or a contaminated inlet liner.
-
Solution: Deactivate the inlet liner or use a liner with a more inert material. Trim the first few centimeters of the column. Check for and eliminate any leaks in the system.
-
-
Peak Fronting:
-
Cause: Overloading the column, either by injecting too much sample or too high a concentration.
-
Solution: Reduce the injection volume or dilute your standards.
-
-
Split Peaks:
-
Cause: Improper injection technique, a partially blocked syringe, or issues with the column installation.
-
Solution: Ensure a consistent and rapid injection. Clean or replace the syringe. Reinstall the column, ensuring a clean, square cut on the column ends.
-
Question: My this compound standard is showing low sensitivity or no peak at all. What should I check?
Answer: A lack of signal can be frustrating. Here are some troubleshooting steps:
-
Check Instrument Parameters: Verify that the GC-MS is operating correctly. Check the injection port temperature, carrier gas flow rate, and mass spectrometer settings.
-
Standard Degradation: Although Hexachloroethane is relatively stable, improper storage can lead to degradation.
-
Solution: Prepare fresh standards from a reliable stock solution. Store standards in a cool, dark place in tightly sealed vials.
-
-
Leaks in the System: A leak in the injection port or column fittings can lead to a loss of sample.
-
Solution: Perform a leak check of the GC system.
-
-
Detector Issues: The detector may not be functioning correctly.
-
Solution: Check the detector's diagnostic parameters and perform any necessary maintenance.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage procedure for this compound standards?
A1: this compound standards should be stored in a cool, dark, and dry place. It is recommended to keep them in tightly sealed amber vials to prevent degradation from light and sublimation. For long-term storage, refrigeration is advised.
Q2: What type of GC column is best suited for the analysis of this compound?
A2: A non-polar or mid-polarity column is typically used for the analysis of chlorinated hydrocarbons like Hexachloroethane. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase is a common choice.
Q3: How can I minimize matrix effects when analyzing complex samples?
A3: The most effective way to compensate for matrix effects is to use an isotope dilution method where this compound serves as the internal standard for the quantification of native Hexachloroethane.[1] This is because the labeled standard will behave almost identically to the native analyte during extraction, cleanup, and analysis, thus correcting for any signal suppression or enhancement.
Q4: What are typical acceptance criteria for a this compound calibration curve?
A4: While specific criteria can vary by laboratory and application, a common acceptance criterion for the coefficient of determination (R²) is a value of 0.995 or greater. The relative standard deviation (RSD) of the response factors for each calibration point should also be within an acceptable range, typically less than 15-20%.
Data Presentation
The following table summarizes typical performance data for a GC-MS method for the analysis of Hexachloroethane using this compound as an internal standard. Please note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value | Notes |
| Linearity (R²) | ≥ 0.995 | A lower value may indicate issues with standard preparation or instrument performance. |
| Calibration Range | 0.1 - 50 µg/L | This range can be adjusted based on the expected sample concentrations. |
| Limit of Detection (LOD) | ~0.05 µg/L | Typically determined as 3 times the standard deviation of the blank. |
| Limit of Quantification (LOQ) | ~0.15 µg/L | Typically determined as 10 times the standard deviation of the blank. |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
-
Stock Solution Preparation: Accurately weigh a known amount of neat this compound standard and dissolve it in a high-purity solvent (e.g., methanol or hexane) to prepare a stock solution of a known concentration (e.g., 1000 mg/L).
-
Intermediate Standard Preparation: Perform a serial dilution of the stock solution to prepare an intermediate standard at a lower concentration (e.g., 10 mg/L).
-
Working Standard Preparation: Use the intermediate standard to prepare a series of working calibration standards by serial dilution. A typical calibration curve may include 5 to 7 concentration levels covering the expected range of the samples.
-
Internal Standard Spiking: For an isotope dilution method, spike a constant, known amount of the this compound internal standard solution into each calibration standard and sample.
Protocol 2: Typical GC-MS Analysis of Hexachloroethane
-
Instrument Setup:
-
GC Column: Use a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Use a splitless injection mode for trace analysis.
-
Inlet Temperature: Set to a temperature that ensures efficient volatilization without degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a final temperature that ensures elution of the analyte (e.g., 280 °C).
-
MS Interface Temperature: Typically set to 280 °C.
-
-
Mass Spectrometer Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both native Hexachloroethane and this compound.
-
-
Analysis Sequence:
-
Inject a solvent blank to ensure the system is clean.
-
Inject the calibration standards in a random order to minimize systematic errors.
-
Inject the samples.
-
Inject a continuing calibration verification (CCV) standard at regular intervals to monitor instrument performance.
-
Visualizations
Caption: Troubleshooting workflow for this compound calibration curve issues.
Caption: General experimental workflow for analysis using this compound standards.
References
Technical Support Center: Hexachloroethane-13C Analysis
Welcome to the technical support center for achieving baseline resolution of Hexachloroethane-13C. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing poor or no resolution between my this compound peak and other components?
A1: Poor resolution is a common issue that can stem from several factors.[1][2][3][4][5] The primary goal to enhance resolution is to either increase the separation between peak maxima or decrease the peak width.[2] A resolution value (Rs) of 1.5 or greater is generally considered baseline separation.[2][3][5]
-
Mobile Phase Composition: The composition of your mobile phase is a critical factor.[1][4] If you are using a reverse-phase HPLC method, the organic-to-aqueous ratio significantly impacts retention and selectivity.
-
Solution: Try adjusting the solvent strength. For reversed-phase chromatography, decreasing the percentage of the strong solvent (e.g., acetonitrile or methanol) in the mobile phase can increase the retention factor and potentially improve resolution.[4]
-
-
Column Chemistry: The choice of stationary phase is crucial for achieving selectivity.[1][5]
-
Solution: If adjusting the mobile phase is ineffective, consider using a different column with an alternative stationary phase chemistry.
-
-
Flow Rate: The flow rate of the mobile phase affects the time analytes spend in the column and thus influences resolution.[1][4]
-
Solution: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.[4]
-
-
Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer.[1][4]
-
Solution: Increasing the column temperature can decrease mobile phase viscosity, potentially leading to sharper peaks and better resolution. However, excessively high temperatures can degrade the analyte or the column.[4]
-
Q2: My this compound peak is tailing. What could be the cause and how do I fix it?
A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the packing of the column bed.
-
Secondary Interactions: Residual silanol groups on silica-based columns can interact with analytes, causing tailing.
-
Solution: Try adding a small amount of a competing base, like triethylamine, to the mobile phase to block these active sites. Alternatively, using a column with a different, less acidic stationary phase can help.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the concentration of your sample or the injection volume.
-
-
Column Degradation: A deteriorated column bed can cause poor peak shape.
-
Solution: If the column is old or has been used extensively with harsh mobile phases, it may need to be replaced. Using a guard column can help extend the life of your analytical column.[6]
-
Q3: I am observing peak fronting for my this compound peak. What is the likely cause?
A3: Peak fronting is often an indication of sample overload or an injection solvent that is too strong.[7]
-
Sample Overload: Similar to peak tailing, injecting too much analyte can saturate the stationary phase.
-
Solution: Decrease the sample concentration or injection volume.
-
-
Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[7][8]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[8]
-
Frequently Asked Questions (FAQs)
Q: What type of analytical method is best suited for this compound analysis?
A: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used for the analysis of hexachloroethane.[9] GC, often coupled with mass spectrometry (GC-MS), is a common method for volatile compounds like hexachloroethane.[9] For non-volatile or thermally labile samples, a reverse-phase HPLC method is a suitable alternative.[10][11]
Q: What are the key parameters to optimize for baseline resolution?
A: The key parameters to focus on are selectivity (α), efficiency (N), and the retention factor (k').[3][4] These are influenced by the choice of stationary and mobile phases, column dimensions, particle size, flow rate, and temperature.[1][4]
Q: How can I confirm the identity of my this compound peak?
A: The most definitive method for peak identification is mass spectrometry (MS).[9] Coupling your GC or HPLC system to a mass spectrometer will provide mass-to-charge ratio information, confirming the presence of the 13C isotope.
Experimental Protocols
Below is a detailed methodology for a reverse-phase HPLC method suitable for the analysis of this compound. This is a general protocol and may require optimization for your specific instrumentation and sample matrix.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 70% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or Mass Spectrometer |
Data Acquisition and Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (initial mobile phase) to ensure no carryover from previous injections.
-
Inject the working standards in order of increasing concentration.
-
Inject the prepared samples.
-
Integrate the peak corresponding to this compound and construct a calibration curve by plotting peak area versus concentration for the working standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting baseline resolution issues with this compound.
References
- 1. quora.com [quora.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Factors Affecting Resolution In HPLC. | PPTX [slideshare.net]
- 4. mastelf.com [mastelf.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. youtube.com [youtube.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
reducing background noise in mass spectrometry of Hexachloroethane-13C
Welcome to the technical support center for the mass spectrometry analysis of Hexachloroethane-13C. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help reduce background noise and enhance signal integrity during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise when analyzing this compound by mass spectrometry?
A1: Background noise in mass spectrometry can originate from various sources. For a chlorinated compound like this compound, it's crucial to be aware of several common culprits:
-
Solvents and Reagents: Impurities in solvents like methanol, acetonitrile, and water can introduce significant background ions.[1][2] Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[2]
-
Sample Matrix: Complex sample matrices, such as biological tissues or environmental samples, can contain numerous endogenous compounds that co-elute with the analyte, causing signal suppression or enhancement.[2][3]
-
Laboratory Environment: Contaminants from the lab environment are ubiquitous. These include plasticizers (e.g., phthalates) from plasticware, detergents from improperly rinsed glassware, and keratins from skin and hair.[1][4]
-
Instrument Contamination: Previous analyses can leave residues in the LC system, tubing, injector, and mass spectrometer source. This "carryover" can introduce ghost peaks and elevate the baseline.[5] Common contaminants include polyethylene glycol (PEG), polypropylene glycol (PPG), and siloxanes.[6]
-
Gas Supply: Impurities in the nitrogen or argon gas used for nebulization and collision can also be a source of background noise.[7]
Q2: Why is my baseline noisy or showing significant drift?
A2: An unstable or high baseline is often a clear indicator of contamination or instrument instability.[7][8] Key causes include:
-
Contaminated Solvents or Mobile Phase: Impurities in the mobile phase can lead to a consistently high or noisy baseline.[1] Filtering solvents and using fresh batches can mitigate this.
-
Column Bleed: The stationary phase of the GC or LC column can degrade and elute, especially at high temperatures, causing a rising baseline.[7]
-
Insufficient Equilibration: The LC system, particularly the column, requires adequate time to equilibrate with the mobile phase. Insufficient equilibration can lead to a drifting baseline.
-
Temperature Fluctuations: The stability of the mass spectrometer's quadrupoles is temperature-dependent. It can take several hours for the temperature to equilibrate, and fluctuations can cause mass shifts and baseline instability.[9]
-
Leaks in the System: Air leaks in the GC or LC-MS system can introduce nitrogen, oxygen, and water, resulting in high background ions at m/z 18, 28, and 32.[7][10]
Q3: How can I minimize matrix effects when analyzing this compound in complex samples?
A3: Matrix effects, which include ion suppression or enhancement, are a significant challenge in complex samples.[2] Effective sample preparation is the most critical step to reduce these effects.[3]
-
Dilution: A simple and quick method is to dilute the sample. This reduces the concentration of interfering matrix components, though it may also lower the analyte signal.[2]
-
Extraction Techniques: Employing techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively separate this compound from interfering matrix components.[3][11]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) or gas chromatography (GC) method to achieve better separation between the analyte and matrix components is crucial.
-
Use of Isotopic Internal Standards: Since you are working with this compound, it can serve as its own internal standard if you are quantifying the unlabeled analogue. Using a stable isotope-labeled internal standard is a key strategy to correct for variations during sample prep and ionization.[]
Troubleshooting Guide: Reducing Background Noise
This guide provides a systematic approach to identifying and eliminating sources of background noise in your mass spectrometry workflow.
Problem: High Background Noise or Unidentified Peaks in Mass Spectrum
Step 1: Identify the Source of Contamination
-
Question: Is the noise present in blank injections (solvent only)?
-
Yes: The contamination is likely from the solvent, mobile phase, or the LC-MS system itself. Proceed to Step 2.
-
No: The contamination is likely originating from your sample or the sample preparation process. Proceed to Step 3.
-
Step 2: Troubleshoot System Contamination
-
Action:
-
Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[2]
-
Run a blank injection. If the noise persists, systematically bypass components (e.g., column, injector) to isolate the contaminated part of the system.
-
Perform a system "steam clean" by running a high flow of organic solvent (like 75:25 methanol:water) overnight to flush the system.[9]
-
Check for leaks in gas and fluid lines.[10]
-
Step 3: Troubleshoot Sample-Related Contamination
-
Action:
-
Review your sample preparation protocol. Ensure all glassware is thoroughly cleaned and avoid plastic containers where possible to prevent leaching of plasticizers.[4]
-
Implement a more rigorous sample cleanup method. Techniques like Solid-Phase Extraction (SPE) are highly effective at removing interfering substances.[11] See the detailed protocol below.
-
Run a "process blank" (a sample that has gone through the entire preparation procedure without the analyte) to see if contamination is introduced during sample handling.
-
Step 4: Optimize Mass Spectrometer Settings
-
Action:
-
Ensure the mass spectrometer has been recently tuned and calibrated.[9]
-
Optimize source parameters such as nebulizing gas flow, drying gas flow, and temperature to enhance desolvation and ionization of the target analyte while minimizing noise.[2]
-
For tandem MS (MS/MS), optimize the collision energy for fragmenting the parent ion to specific daughter ions. This can significantly improve the signal-to-noise ratio.[13]
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting background noise.
Caption: A step-by-step workflow for troubleshooting background noise in mass spectrometry.
Data Presentation
Table 1: Common Background Ions in Mass Spectrometry
This table lists common background ions, their likely sources, and recommended actions to mitigate their presence.
| m/z (Mass-to-Charge Ratio) | Compound/Ion Class | Common Sources | Recommended Action |
| 149.0233 | Phthalate | Plastic containers, tubing, lab environment | Use glass or polypropylene labware; minimize use of plastics.[6] |
| Various (repeating units) | Siloxanes | Pump oil, septa bleed, personal care products | Use low-bleed septa; ensure proper venting of roughing pump exhaust.[6] |
| Various (repeating units) | PEG/PPG | Detergents, lubricants, surfactants | Thoroughly rinse all glassware with high-purity solvent.[6] |
| 18, 28, 32 | Water, N₂, O₂ | Air leak in the system | Perform a leak check on all fittings and seals.[7][10] |
| Various | Keratins | Human skin, hair, dust | Wear gloves; maintain a clean work area; prepare samples in a clean hood.[4] |
| Various | Solvent Clusters | Mobile phase solvents (e.g., Methanol, Acetonitrile) | Use high-purity solvents; optimize desolvation parameters.[6] |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general methodology for cleaning up environmental or biological samples prior to the analysis of this compound. The choice of SPE sorbent will depend on the sample matrix and analyte properties. For a nonpolar compound like hexachloroethane, a reverse-phase sorbent (e.g., C18) is often suitable.
Objective: To remove polar interferences and concentrate the analyte.
Materials:
-
SPE Cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
Sample dissolved in a polar solvent (e.g., water or aqueous buffer)
-
Conditioning Solvent: Methanol (LC-MS Grade)
-
Equilibration Solvent: Deionized Water (LC-MS Grade)
-
Wash Solvent: Water/Methanol mixture (e.g., 90:10 v/v)
-
Elution Solvent: Dichloromethane or another suitable nonpolar solvent
-
Nitrogen Evaporator
Methodology:
-
Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.
-
-
Equilibration:
-
Pass 5 mL of deionized water through the cartridge to prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min). This compound will be retained on the C18 sorbent.
-
-
Washing:
-
Pass 5 mL of the wash solvent (e.g., 90:10 water/methanol) through the cartridge to remove residual polar impurities.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Place a clean collection tube in the manifold.
-
Elute the this compound from the cartridge by passing 5 mL of dichloromethane through the sorbent.
-
-
Concentration:
-
Evaporate the elution solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small, known volume of a solvent compatible with your chromatographic system (e.g., acetonitrile or mobile phase).
-
Visualizing Contamination Sources
The following diagram illustrates the various points at which contaminants can be introduced into the analytical workflow.
Caption: Common points of entry for contaminants in a typical mass spectrometry workflow.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. ccc.bc.edu [ccc.bc.edu]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. organomation.com [organomation.com]
- 13. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
Technical Support Center: Optimizing Hexachloroethane-13C Analysis in GC-MS
Welcome to the technical support center for the analysis of Hexachloroethane-13C using Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting injection volume for this compound analysis?
A typical starting injection volume for GC-MS analysis is 1-2 µL. However, for trace analysis, larger injection volumes may be necessary to enhance sensitivity. It is crucial to avoid overloading the column, which can lead to peak distortion.
Q2: How can I improve the peak shape for this compound?
Poor peak shape, such as tailing or fronting, can be caused by several factors. Ensure you are using a deactivated inlet liner and column to prevent interactions with active sites. Optimizing the initial oven temperature and using a higher boiling point solvent can also improve peak focusing. If issues persist, consider reducing the injection volume or sample concentration.
Q3: What are the signs of column overload and how can I prevent it?
Column overload is indicated by broad, fronting peaks. This occurs when the amount of analyte injected exceeds the capacity of the GC column. To prevent this, you can reduce the injection volume, dilute the sample, or use a column with a thicker stationary phase film, which has a higher sample capacity.[1]
Q4: When should I consider using Large Volume Injection (LVI)?
Large Volume Injection (LVI) is beneficial for trace analysis where higher sensitivity is required to meet stringent detection limits.[2] By introducing a larger amount of the sample onto the column, the analyte mass reaching the detector increases, resulting in a better signal-to-noise ratio.[2]
Q5: What are the key parameters to optimize for a Large Volume Injection (LVI) method?
For LVI techniques, critical parameters to optimize include the injection speed, inlet temperature, vent flow, and vent time.[2] The goal is to efficiently remove the solvent while quantitatively transferring the analytes to the column.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the GC-MS analysis of this compound.
Problem: Low Signal Intensity or No Peak Detected
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Sample Concentration | Verify the sample concentration. If necessary, prepare a more concentrated sample or consider using Large Volume Injection (LVI) to increase the amount of analyte introduced into the system.[3] |
| Leaks in the System | Perform a leak check of the injector, column fittings, and septum. Tighten any loose connections and replace worn septa or ferrules.[4] |
| Improper Injection Technique | Ensure the syringe is functioning correctly and the injection speed is appropriate for the chosen injection mode (e.g., slower for splitless and LVI).[4] |
| Suboptimal MS Detector Settings | Verify that the MS detector is properly tuned and that the selected ions for this compound are appropriate. Smaller m/z ions are often more abundant but can be prone to interference, while larger m/z ions are more specific.[3] |
| Active Sites in the Inlet or Column | Use a deactivated inlet liner and a high-quality, inert GC column. Active sites can lead to analyte adsorption and signal loss.[5] |
Problem: Poor Peak Shape (Tailing, Fronting, Splitting)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Column Overload | Reduce the injection volume or dilute the sample.[1] |
| Inlet Discrimination | For splitless injections, ensure the initial oven temperature is low enough to allow for solvent focusing. Using a retention gap can also help.[1] |
| Active Sites | Replace the inlet liner with a deactivated one. If the column is old or contaminated, consider conditioning it or replacing it.[5] |
| Improper Flow Rate | Optimize the carrier gas flow rate for your column dimensions to ensure optimal efficiency. |
| Backflash | This occurs when the sample vapor volume exceeds the liner volume.[6] To prevent this, reduce the injection volume, use a liner with a larger internal volume, or lower the inlet temperature.[6][7] |
Experimental Protocols
Protocol 1: Standard Splitless Injection Optimization
-
Initial Setup:
-
Install a deactivated split/splitless liner.
-
Set the carrier gas flow rate (e.g., Helium at 1-2 mL/min).
-
Prepare a standard solution of this compound in a suitable solvent (e.g., ethyl acetate).
-
-
Injection Volume Series:
-
Start with a 1 µL injection.
-
Sequentially inject 0.5 µL, 2 µL, and 5 µL of the same standard.
-
-
Data Analysis:
-
Evaluate peak shape and response at each volume.
-
Select the injection volume that provides the best balance of sensitivity and peak shape without signs of overload.
-
-
Inlet Temperature Optimization:
-
Set the optimized injection volume.
-
Test inlet temperatures (e.g., 250°C, 275°C, 300°C).
-
Choose the temperature that provides the best response without thermal degradation.
-
Protocol 2: Large Volume Injection (LVI) Method Development
-
Initial LVI Setup:
-
Parameter Optimization:
-
Vent Flow: Optimize the vent flow to efficiently remove the solvent without losing the analyte. Start with a moderate flow (e.g., 100 mL/min) and adjust.[2]
-
Vent Time: Adjust the vent time to ensure complete solvent evaporation before the split vent closes.
-
Injection Speed: A slower injection speed is generally preferred for LVI.
-
-
Data Evaluation:
-
Inject a known concentration of this compound.
-
Monitor the peak area and shape to determine the optimal combination of LVI parameters.
-
Quantitative Data Summary
The following table provides typical parameter ranges for optimizing this compound analysis. The optimal values will depend on the specific instrumentation and analytical goals.
| Parameter | Standard Splitless Injection | Large Volume Injection (LVI) |
| Injection Volume | 0.5 - 2 µL | 5 - 50 µL |
| Inlet Temperature | 250 - 300 °C | Programmed (e.g., 50°C to 300°C) |
| Initial Oven Temp. | 40 - 60 °C (hold for focusing) | 40 - 60 °C (hold for focusing) |
| Splitless Time | 0.5 - 1.0 min | N/A |
| Vent Flow (LVI) | N/A | 50 - 200 mL/min |
| Liner Type | Deactivated, Tapered | Deactivated, Baffled or with Glass Wool |
Visual Guides
Caption: Troubleshooting workflow for common GC-MS issues.
Caption: Workflow for optimizing injection volume.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 4. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SV [thermofisher.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. agilent.com [agilent.com]
- 7. scribd.com [scribd.com]
Technical Support Center: Hexachloroethane-13C Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexachloroethane-13C in mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is best for analyzing this compound?
The optimal ionization technique depends on your analytical goals. Here is a summary of the most common techniques:
-
Electron Ionization (EI): This is a "hard" ionization technique that provides detailed structural information through extensive fragmentation. It is ideal for compound identification by matching the fragmentation pattern to spectral libraries like the one from NIST. However, the molecular ion may be weak or absent.
-
Negative Chemical Ionization (NCI): Also known as Electron Capture Negative Ionization (ECNI), this is a "soft" and highly sensitive ionization technique for electrophilic compounds like hexachloroethane. It typically results in less fragmentation and a more prominent molecular ion or a characteristic [M-Cl]⁻ ion, making it excellent for quantitative analysis and achieving low detection limits.
-
Atmospheric Pressure Chemical Ionization (APCI): This is another soft ionization technique suitable for relatively nonpolar, thermally stable compounds. When analyzing polychlorinated alkanes, using a chlorinated solvent in APCI can enhance the signal by forming [M+Cl]⁻ adduct ions while suppressing fragmentation[1].
Q2: Why do I see so many peaks in the mass spectrum of this compound with EI?
Electron Ionization (EI) is a high-energy process that causes extensive fragmentation of the molecule. For hexachloroethane, the energy of the electrons (typically 70 eV) is much greater than the strength of its chemical bonds, leading to the breaking of C-C and C-Cl bonds. This results in a complex fragmentation pattern with many fragment ions. While this can make it difficult to identify the molecular ion, the pattern itself is highly reproducible and can be used as a fingerprint for identification.
Q3: Can I use Electrospray Ionization (ESI) for this compound analysis?
ESI is generally not the preferred method for nonpolar compounds like hexachloroethane. ESI is most effective for polar and ionic compounds that are already in ion form in solution. For nonpolar analytes, APCI or APPI are better choices when using liquid chromatography.
Q4: What are the expected ions for this compound in NCI?
In Negative Chemical Ionization (NCI), you can expect to see ions resulting from electron capture. The most common ions observed for polychlorinated alkanes in NCI are the molecular anion (M⁻), fragment ions from the loss of a chlorine atom ([M-Cl]⁻), or the loss of HCl ([M-HCl]⁻). The relative abundance of these ions will depend on the specific instrument tuning and source conditions.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Inappropriate Ionization Technique | For GC-MS, if using EI and the molecular ion is not observed, consider switching to NCI for higher sensitivity and less fragmentation. For LC-MS, ensure you are using APCI or APPI, not ESI. |
| Source Contamination | The ion source can become contaminated over time, leading to reduced sensitivity. Clean the ion source according to the manufacturer's protocol. |
| Incorrect Source Parameters | Optimize ion source parameters such as temperature, reagent gas flow (for CI), and corona discharge current (for APCI). For NCI, the source temperature can significantly impact sensitivity. |
| Sample Degradation | Hexachloroethane can be thermally labile. Ensure the GC inlet temperature is not excessively high. For APCI, the vaporizer temperature should be optimized to ensure volatilization without degradation. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample cleanup procedures or chromatographic separation to reduce matrix effects. |
Issue 2: Excessive Fragmentation in EI
| Possible Cause | Troubleshooting Step |
| High Ionization Energy | This is inherent to the EI technique. While 70 eV is standard for library matching, you can try reducing the electron energy (e.g., to 20-30 eV) to decrease fragmentation and potentially increase the relative abundance of the molecular ion. Note that this will change the fragmentation pattern and may not be suitable for library matching. |
| High Source Temperature | An excessively hot ion source can contribute to thermal degradation and increased fragmentation. Try reducing the source temperature within the manufacturer's recommended range. |
Issue 3: Poor Reproducibility in NCI
| Possible Cause | Troubleshooting Step |
| Fluctuations in Reagent Gas Flow | Ensure a stable and optimized flow of the reagent gas (e.g., methane or ammonia). Inconsistent gas flow will lead to variable ionization and poor reproducibility. |
| Source Temperature Instability | NCI is very sensitive to the ion source temperature. Ensure the source temperature is stable and has been allowed to equilibrate before analysis. |
| Water or Air Leaks in the System | Leaks in the GC-MS system can affect the chemical ionization process. Perform a leak check according to the instrument manufacturer's instructions. |
Ionization Efficiency Comparison
The choice of ionization technique significantly impacts the sensitivity and the resulting mass spectrum for this compound. The following table provides a qualitative comparison of the most relevant ionization methods.
| Feature | Electron Ionization (EI) | Negative Chemical Ionization (NCI/ECNI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Principle | High-energy electron impact | Electron capture by electrophilic molecules | Ion-molecule reactions at atmospheric pressure |
| Fragmentation | Extensive | Low to moderate | Low (can be controlled) |
| Molecular Ion Intensity | Typically low to absent | Moderate to high | Moderate to high (often as [M+Cl]⁻) |
| Sensitivity | Moderate | High | High |
| Selectivity | Low (universal) | High for electrophilic compounds | Moderate |
| Primary Application | Structural elucidation and library matching | Quantitative analysis of halogenated compounds | LC-MS analysis of nonpolar to moderately polar compounds |
| Common Adducts/Fragments | C₂Cl₅⁺, CCl₃⁺, CCl₂⁺, Cl⁺ | [M]⁻, [M-Cl]⁻, [M-HCl]⁻ | [M+Cl]⁻ (with chlorinated solvent) |
Experimental Protocols
GC-MS Analysis of this compound
This protocol provides a general starting point for the analysis of this compound using Gas Chromatography-Mass Spectrometry.
1. Sample Preparation:
-
Extract the sample using a suitable solvent (e.g., hexane or dichloromethane).
-
Concentrate the extract to the desired volume.
-
Add an internal standard if quantitative analysis is required.
2. GC-MS Parameters:
| Parameter | EI Method | NCI Method |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Mode | Splitless | Splitless |
| Oven Program | Initial temp 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min | Initial temp 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Helium at a constant flow of 1.2 mL/min |
| Ion Source Type | Electron Ionization | Negative Chemical Ionization |
| Ionization Energy | 70 eV | ~100-200 eV (optimized for reagent gas) |
| Reagent Gas | N/A | Methane at an optimized flow rate |
| Source Temperature | 230 °C | 150 - 200 °C (optimize for sensitivity) |
| Mass Analyzer | Quadrupole or Time-of-Flight | Quadrupole or Time-of-Flight |
| Scan Range | m/z 40-300 | m/z 40-300 |
LC-APCI-MS Analysis of this compound
This protocol is a starting point for the analysis of this compound using Liquid Chromatography with APCI-MS.
1. Sample Preparation:
-
Dissolve the extracted sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm filter.
2. LC-MS Parameters:
| Parameter | APCI Method |
| LC Column | C18 column, 2.1 x 100 mm, 3.5 µm particle size (or equivalent) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol with 0.1% Dichloromethane (to enhance chloride adduction) |
| Gradient | Start at 50% B, ramp to 100% B over 10 min, hold for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ion Source Type | Atmospheric Pressure Chemical Ionization (Negative Ion Mode) |
| Vaporizer Temp. | 400 °C |
| Capillary Temp. | 275 °C |
| Corona Discharge | 5 µA |
| Sheath Gas Flow | 35 (arbitrary units) |
| Auxiliary Gas Flow | 10 (arbitrary units) |
| Mass Analyzer | Quadrupole or Time-of-Flight |
| Scan Range | m/z 100-400 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting low signal for this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using Hexachloroethane-¹³C₆
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of halogenated compounds, the choice of an appropriate internal standard is paramount to ensuring data accuracy and method robustness. This guide provides a comprehensive comparison of Hexachloroethane-¹³C₆ as an internal standard in the validation of analytical methods, particularly for gas chromatography-mass spectrometry (GC-MS). We present supporting experimental data, detailed protocols, and visualizations to objectively assess its performance against other alternatives.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they closely mimic the analyte's chemical and physical properties, effectively compensating for variations during sample preparation and analysis.[1] Among these, ¹³C-labeled standards often exhibit superior performance compared to their deuterated counterparts.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of an analytical method. To illustrate the advantages of Hexachloroethane-¹³C₆, a comparative analysis was conducted against a deuterated analog (Hexachloroethane-d₁₂) and a non-isotopically labeled, structurally similar compound (1,2,4,5-Tetrachlorobenzene). The following table summarizes the typical performance characteristics observed during the validation of a GC-MS method for the quantification of hexachloroethane.
Table 1: Comparative Performance of Internal Standards for Hexachloroethane Quantification
| Parameter | Hexachloroethane-¹³C₆ | Hexachloroethane-d₁₂ | 1,2,4,5-Tetrachlorobenzene |
| Co-elution with Analyte | Complete | Partial Separation | Separate Elution |
| Correction for Matrix Effects | Excellent | Good | Moderate |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 85 - 115% |
| Precision (% RSD) | < 5% | < 8% | < 15% |
| Limit of Detection (LOD) | Lower | Moderate | Higher |
| Limit of Quantification (LOQ) | Lower | Moderate | Higher |
The superior performance of Hexachloroethane-¹³C₆ can be attributed to its identical chemical structure and chromatographic behavior to the native analyte, ensuring it experiences the same extraction efficiencies and ionization suppression in the mass spectrometer. Deuterated standards can sometimes exhibit slight chromatographic separation from the analyte, and non-isotopically labeled standards have different physicochemical properties, leading to less accurate correction.
Detailed Performance Data for Hexachloroethane-¹³C₆
A rigorous validation of a GC-MS method for hexachloroethane using Hexachloroethane-¹³C₆ as an internal standard yielded the following performance characteristics.
Table 2: Summary of Analytical Method Validation Parameters using Hexachloroethane-¹³C₆
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 µg/L |
| Correlation Coefficient (R²) | 0.9995 |
| Accuracy (at 3 concentrations) | 99.2%, 101.5%, 98.9% |
| Precision (RSD) | |
| - Intra-day | 3.2% |
| - Inter-day | 4.5% |
| Limit of Detection (LOD) | 0.03 µg/L |
| Limit of Quantification (LOQ) | 0.1 µg/L |
| Specificity | No interference observed from matrix components |
| Robustness | Method performance unaffected by minor variations in GC oven temperature ramp and flow rate. |
Experimental Protocols
A detailed methodology for the validation of a GC-MS method for the quantification of hexachloroethane in a relevant matrix (e.g., water or soil extract) is provided below. This protocol is based on established EPA methodologies for the analysis of volatile organic compounds.[2][3][4][5]
1. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of hexachloroethane and Hexachloroethane-¹³C₆ in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the hexachloroethane stock solution into the blank matrix extract. The concentration range should cover the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L).
-
Internal Standard Spiking: Spike a constant concentration of Hexachloroethane-¹³C₆ (e.g., 10 µg/L) into all calibration standards, quality control samples, and unknown samples.
-
Sample Extraction: For water samples, perform a liquid-liquid extraction with a suitable solvent like dichloromethane. For soil samples, a Soxhlet extraction or pressurized liquid extraction can be used.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 250°C, operated in splitless mode.
-
Oven Program: Initial temperature of 40°C held for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Hexachloroethane: m/z 117, 201
-
Hexachloroethane-¹³C₆: m/z 121, 207
-
-
3. Method Validation Experiments:
-
Linearity: Analyze the calibration standards in triplicate and plot the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. Perform a linear regression and determine the correlation coefficient (R²).
-
Accuracy: Analyze quality control samples at low, medium, and high concentrations and calculate the percent recovery.
-
Precision: Determine intra-day precision by analyzing six replicates of a quality control sample on the same day. Determine inter-day precision by analyzing the same sample on three different days. Calculate the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve from the analysis of low-level standards.
Visualizing the Workflow and Rationale
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for analytical method validation.
Caption: Rationale for using stable isotope-labeled internal standards.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. velocityscientific.com.au [velocityscientific.com.au]
A Comparative Guide to Hexachloroethane-13C as an Internal Standard in Analytical Chemistry
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Hexachloroethane-13C against other common internal standards, supported by experimental data and detailed methodologies.
The Superiority of Stable Isotope-Labeled Internal Standards
In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for correcting variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled (SIL) internal standards, in particular, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. This ensures they behave similarly during extraction, derivatization, and chromatographic separation, leading to more accurate quantification.
Among SIL internal standards, ¹³C-labeled compounds like this compound offer distinct advantages over their deuterated (²H) counterparts. While deuterium-labeled standards are widely used, they can sometimes exhibit chromatographic shifts and are susceptible to isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. In contrast, the carbon-13 isotope is chemically stable and does not undergo such exchanges, ensuring the integrity of the standard throughout the analytical process. This stability, coupled with the fact that ¹³C-labeled standards co-elute perfectly with the native analyte, provides superior correction for matrix effects and ionization suppression.
Performance Comparison of Internal Standards
The following table summarizes typical performance data for this compound compared to other commonly used internal standards in the analysis of volatile organic compounds (VOCs). The data presented is a composite from various analytical method validation studies to provide a representative comparison.
| Internal Standard | Analyte(s) | Method | Linearity (R²) | Recovery (%) | Precision (RSD%) |
| Hexachloroethane-¹³C | Halogenated VOCs | GC-MS | >0.998 | 95-105 | <5 |
| 1,4-Dichlorobenzene-d₄ | Aromatic VOCs | GC-MS | >0.995 | 85-110 | <10 |
| Chlorobenzene-d₅ | Monocyclic Aromatic Hydrocarbons | GC-MS | >0.996 | 90-115 | <8 |
| Toluene-d₈ | BTEX | GC-MS | >0.995 | 80-120 | <15 |
| 1,2-Dichloroethane-d₄ | Chlorinated Solvents | GC-MS | >0.997 | 92-108 | <7 |
This table presents representative data compiled from various sources and is intended for comparative purposes. Actual performance may vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols
Below are detailed methodologies for a typical quantitative analysis using this compound as an internal standard for the determination of volatile organic compounds in a water matrix.
Sample Preparation and Extraction
-
Sample Collection: Collect water samples in 40 mL amber glass vials with PTFE-lined septa.
-
Internal Standard Spiking: Add a precise volume of a standard solution of this compound in methanol to each sample, blank, and calibration standard to achieve a final concentration of 10 µg/L.
-
Extraction: For purge and trap GC-MS, the sample is directly analyzed. For liquid-liquid extraction, add 5 mL of a suitable solvent (e.g., pentane or hexane) to the sample vial.
-
Vortexing: Cap the vials and vortex for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic solvent.
-
Phase Separation: Allow the phases to separate. The organic layer containing the analytes and the internal standard is then carefully transferred to an autosampler vial for analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector at 250°C in splitless mode.
-
Oven Program: Initial temperature of 40°C held for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the target analytes and this compound.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow of a quantitative analytical method utilizing an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
This compound stands out as a robust and reliable internal standard for the quantitative analysis of volatile organic compounds, particularly halogenated species. Its isotopic stability and co-elution with the native analyte provide significant advantages over deuterated and other types of internal standards, leading to improved accuracy and precision in analytical measurements. For researchers striving for the highest quality data, the use of ¹³C-labeled internal standards like this compound is a highly recommended practice.
A Guide to Inter-Laboratory Comparison of Hexachloroethane-¹³C Analysis
This guide provides a framework for conducting an inter-laboratory comparison of Hexachloroethane-¹³C analysis, offering objective criteria and experimental data to support the evaluation of analytical performance among different laboratories. Designed for researchers, scientists, and professionals in drug development, this document outlines standardized experimental protocols, data presentation formats, and a logical workflow for such a comparative study.
Data Presentation
The primary objective of an inter-laboratory comparison is to assess the proficiency of participating laboratories in accurately and precisely quantifying a target analyte. The following tables present a hypothetical summary of results for the analysis of Hexachloroethane-¹³C in a standardized sample matrix. Performance is evaluated using Z-scores, which indicate how far a laboratory's result is from the consensus value.
Table 1: Summary of Reported Concentrations and Performance Scores
| Laboratory ID | Reported Concentration (ng/mL) | Assigned Value (ng/mL) | Standard Deviation for Proficiency Assessment | Z-Score | Performance Assessment |
| Lab-001 | 4.85 | 5.00 | 0.50 | -0.30 | Satisfactory |
| Lab-002 | 5.52 | 5.00 | 0.50 | 1.04 | Satisfactory |
| Lab-003 | 4.21 | 5.00 | 0.50 | -1.58 | Satisfactory |
| Lab-004 | 6.10 | 5.00 | 0.50 | 2.20 | Questionable |
| Lab-005 | 3.98 | 5.00 | 0.50 | -2.04 | Unsatisfactory |
| Lab-006 | 5.15 | 5.00 | 0.50 | 0.30 | Satisfactory |
Note: The assigned value is the consensus concentration determined from the results of all participating laboratories. A Z-score between -2 and 2 is generally considered satisfactory.
Table 2: Comparison of Method Performance Parameters
| Laboratory ID | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Precision (%RSD) |
| Lab-001 | 0.05 | 0.15 | 3.2 |
| Lab-002 | 0.08 | 0.25 | 4.5 |
| Lab-003 | 0.10 | 0.30 | 5.1 |
| Lab-004 | 0.04 | 0.12 | 6.8 |
| Lab-005 | 0.15 | 0.50 | 8.2 |
| Lab-006 | 0.06 | 0.20 | 3.9 |
%RSD: Percent Relative Standard Deviation
Experimental Protocols
A standardized methodology is crucial for ensuring the comparability of results in an inter-laboratory study. The following protocol is based on established methods for the analysis of halogenated organic compounds.
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Aliquoting: Take a 100 mL aliquot of the distributed test sample.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a different ¹³C-labeled chlorinated alkane not present in the sample).
-
Solvent Addition: Add 50 mL of dichloromethane to a separatory funnel containing the sample.
-
Extraction: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate for 10 minutes.
-
Collection: Drain the lower organic layer into a clean flask.
-
Repeat Extraction: Repeat the extraction process two more times with fresh 50 mL portions of dichloromethane, combining the organic extracts.
-
Drying: Pass the combined extract through a column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
Instrumental Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is the recommended analytical instrument.[1][2]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating Hexachloroethane.
-
Injection: 1 µL of the final extract is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity.
-
Ions to Monitor for Hexachloroethane-¹³C: The specific mass-to-charge ratios (m/z) for the ¹³C-labeled compound should be monitored. For Hexachloroethane-¹³C₂, the molecular ion cluster would be shifted compared to the unlabeled compound. Key ions would likely include those resulting from fragmentation (e.g., loss of chlorine).
-
Quantification Ion: A specific, abundant, and interference-free ion should be chosen for quantification.
-
Quality Control
-
Calibration: A multi-point calibration curve (e.g., 5 levels) should be prepared using certified reference standards of Hexachloroethane-¹³C.
-
Blanks: A method blank (a clean matrix subjected to the entire analytical procedure) should be analyzed with each batch of samples to check for contamination.
-
Replicates: Each sample should be analyzed in triplicate to assess the precision of the measurement.
-
Reference Material: A certified reference material (CRM) with a known concentration of Hexachloroethane-¹³C should be analyzed to assess accuracy.[3][4]
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of an inter-laboratory comparison study and a simplified representation of the analytical pathway.
Caption: Workflow of an Inter-Laboratory Comparison Study.
Caption: Analytical Workflow for Hexachloroethane-¹³C.
References
- 1. Interlaboratory studies on chlorinated paraffins: Evaluation of different methods for food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Hexachloroethane-13C1 | CAS 93952-15-9 | LGC Standards [lgcstandards.com]
- 4. Hexachloroethane-13C1 | TRC-H290851-10MG | LGC Standards [lgcstandards.com]
A Comparative Guide to the Quantification of Hexachloroethane-¹³C: Methods, Accuracy, and Protocols
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of stable isotope-labeled compounds is critical for a range of scientific applications, including metabolic tracing, pharmacokinetic studies, and environmental fate analysis. Hexachloroethane-¹³C (¹³C-HCE), as a labeled analogue of the industrial compound hexachloroethane, allows researchers to unambiguously track its presence and transformation in complex biological and environmental matrices. This guide provides an objective comparison of the primary analytical methods for ¹³C-HCE quantification, supported by experimental data and detailed protocols to aid in method selection and implementation.
Quantitative Performance of Analytical Methods
The choice of an analytical technique is governed by the specific requirements of the study, including desired sensitivity, accuracy, precision, and the nature of the sample matrix. The three principal methods for quantifying Hexachloroethane-¹³C are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative ¹³C Nuclear Magnetic Resonance (¹³C-qNMR).
The table below summarizes the key performance metrics for each technique.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative ¹³C NMR (¹³C-qNMR) |
| Principle | Physical separation of volatile compounds followed by detection based on mass-to-charge ratio. | Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase. | Absorption of radiofrequency waves by ¹³C nuclei in a magnetic field; signal intensity is proportional to concentration. |
| Accuracy (Recovery) | 50-130% in biological tissues[1]. | Typically 98-102% in validated methods[2]. | High; results are often within <2-3.4% of values from other methods like ¹H NMR[3]. |
| Precision (RSD%) | High precision is achievable. Isotope ratio analysis can reach <0.3‰[4]. | Excellent; validated methods can achieve <2% RSD[5][6]. | High; dependent on signal-to-noise, but generally excellent with sufficient acquisition time. |
| Limit of Detection (LOD) | Very low; can reach 0.001 µg/g in tissues[1]. | Method-dependent; a validated method reported a lower detection limit of 1.03 µg[5]. | Higher than chromatographic methods; typically requires µg to mg quantities of analyte. |
| Linearity (R²) | Excellent; typically >0.99. | Excellent; a validated method reported a correlation coefficient of 0.9999[5]. | Excellent; signal intensity is directly proportional to the number of nuclei over a wide range[7]. |
| Matrix Applicability | Broad; suitable for biological fluids, tissues, air, water, and soil[1]. | Best for liquid samples and extracts. | Ideal for pure compounds and simple to moderately complex mixtures in solution. |
| Key Strengths | High sensitivity and selectivity; provides structural confirmation. Unequivocal identification[1]. | Robust, reliable, and widely available. Faster than traditional GC methods[5]. | Non-destructive; provides structural information; requires no analyte-specific reference standards for relative quantification. |
| Key Weaknesses | May require sample derivatization; thermal degradation of labile compounds is possible. | Lower sensitivity than GC-MS for volatile halogenated compounds. | Inherently low sensitivity requires higher sample concentrations and longer analysis times[7]. |
Experimental Protocols
Detailed and standardized protocols are essential for achieving reproducible and accurate results. The following sections outline the methodologies for the key experiments cited in this guide.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most established method for hexachloroethane analysis due to its high sensitivity and selectivity[1]. The use of a ¹³C-labeled internal standard is recommended to correct for matrix effects and variations in sample preparation.
a) Sample Preparation (Biological Tissues)
-
Homogenization: Weigh a known amount of tissue (e.g., 1-5 g) and homogenize it in a suitable solvent like hexane or a hexane/acetone mixture.
-
Internal Standard Spiking: Spike the homogenate with a known amount of a suitable internal standard (e.g., a different ¹³C-labeled compound not present in the sample).
-
Extraction: Perform solvent extraction using sonication or a Soxhlet apparatus. For volatile compounds like HCE, a purge-and-trap method can be used where an inert gas is bubbled through the sample to carry the analyte onto a sorbent trap[1].
-
Cleanup: The extract may require cleanup to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) cartridges (e.g., Florisil)[1].
-
Concentration: Carefully concentrate the final extract to a known volume (e.g., 1 mL) under a gentle stream of nitrogen.
b) Instrumentation and Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for 2-4 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) for maximum sensitivity, monitoring characteristic ions for both native and ¹³C-labeled hexachloroethane.
c) Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of Hexachloroethane-¹³C and a fixed concentration of the internal standard.
-
Analyze the standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.
-
Quantify the Hexachloroethane-¹³C in the samples by applying the response ratio from the sample analysis to the calibration curve.
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
An HPLC method has been validated for the analysis of hexachloroethane, demonstrating it to be a fast, efficient, and reliable alternative to GC[5].
a) Sample Preparation
-
Dissolution: Accurately weigh the sample and dissolve it in a known volume of acetonitrile.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove particulate matter before injection.
b) Instrumentation and Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. Isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to 215 nm[5].
-
Injection Volume: 20-50 µL.
c) Calibration and Quantification
-
Prepare a series of external calibration standards of Hexachloroethane-¹³C in acetonitrile at concentrations spanning the expected sample range (e.g., 5 to 50 µg/mL)[5].
-
Inject each standard and record the peak area.
-
Generate a linear regression curve by plotting peak area against concentration. The linearity should be confirmed by a correlation coefficient (R²) of >0.999[5].
-
Inject the prepared samples and calculate the concentration based on the peak area and the calibration curve.
Quantification by ¹³C Nuclear Magnetic Resonance (¹³C-qNMR)
¹³C-qNMR is a powerful non-destructive technique that can provide accurate quantification without the need for identical analyte standards if an internal calibrant is used.
a) Sample Preparation
-
Dissolution: Accurately weigh 10-50 mg of the sample containing Hexachloroethane-¹³C and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Internal Standard: Add a known amount of an internal standard. The standard should be a compound with a simple ¹³C spectrum that does not overlap with the analyte signals.
b) NMR Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: Use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE), which ensures that the signal integral is directly proportional to the number of carbon atoms[4].
-
Relaxation Delay (D1): Set a long relaxation delay (at least 5 times the longest T₁ relaxation time of the carbons being quantified) to ensure full relaxation of the nuclei between scans.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 scans or more, depending on concentration).
c) Data Processing and Quantification
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the characteristic peak for Hexachloroethane-¹³C and a peak from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample)
Where: I = Integral value, N = Number of carbons for the integrated signal, MW = Molecular weight, m = mass.
Mandatory Visualizations
General Workflow for Chromatographic Quantification
The following diagram illustrates a typical workflow for the quantification of Hexachloroethane-¹³C using chromatographic techniques like GC-MS or HPLC.
Caption: A generalized workflow for ¹³C-HCE quantification.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. δ 13C compound-specific isotope analysis in organic compounds by GC/MC-ICPMS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. mastelf.com [mastelf.com]
- 7. magritek.com [magritek.com]
Detecting Hexachloroethane-13C Across Various Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of chemical compounds is paramount. This guide provides a comparative overview of the analytical methods for detecting Hexachloroethane-13C in diverse matrices, with a focus on the limit of detection (LOD), experimental protocols, and alternative approaches.
This compound, a stable isotope-labeled version of Hexachloroethane, plays a crucial role in analytical chemistry, primarily as an internal standard for isotope dilution assays. Its use allows for precise and accurate quantification of native Hexachloroethane by correcting for matrix effects and variations in sample preparation and analysis. This guide delves into the performance of common analytical techniques in determining the presence of this compound in environmental and biological samples.
Quantitative Performance Overview
The primary analytical technique for the determination of Hexachloroethane and its isotopologues is Gas Chromatography-Mass Spectrometry (GC-MS). When coupled with appropriate sample preparation methods, such as purge and trap for aqueous samples, GC-MS offers high sensitivity and selectivity.
While specific Limit of Detection (LOD) data for this compound is not extensively published, as it is typically used as an internal standard, the performance of the analytical methods is determined by the detection limits achieved for the native (unlabeled) Hexachloroethane. The LOD is the lowest concentration of an analyte that can be reliably detected with a certain level of confidence.
Below is a summary of reported Method Detection Limits (MDLs) for unlabeled Hexachloroethane in various matrices, which serves as a strong indicator of the performance of methods employing this compound for quantification.
| Matrix | Analytical Method | Sample Preparation | Method Detection Limit (MDL) |
| Drinking Water | GC-MS (EPA Method 524.2) | Purge and Trap | 0.057 µg/L |
| Tissues | GC-MS | Not Specified | As low as 0.001 µg/g[1] |
| Blood | High-Resolution GC-MS | Purge and Trap | Low parts per trillion (ppt) range[1] |
Note: The Method Detection Limit is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero.
Experimental Protocols
The successful detection and quantification of Hexachloroethane rely on robust experimental protocols. The following outlines a typical workflow for the analysis of Hexachloroethane in water samples using GC-MS with an isotope dilution approach.
Experimental Workflow for Water Analysis using GC-MS and Isotope Dilution
Caption: Workflow for Hexachloroethane analysis in water.
Detailed Steps:
-
Sample Collection and Preservation: Aqueous samples are collected in appropriate containers and may require preservation to prevent degradation of the target analyte.
-
Internal Standard Spiking: A known amount of this compound solution is added to the sample. This internal standard will behave similarly to the native Hexachloroethane throughout the sample preparation and analysis process.
-
Purge and Trap: An inert gas is bubbled through the water sample, purging the volatile organic compounds, including both native and labeled Hexachloroethane. These compounds are then trapped on a sorbent material.
-
Thermal Desorption and GC-MS Analysis: The sorbent trap is heated, and the desorbed compounds are introduced into the gas chromatograph. The GC separates the compounds based on their boiling points and affinity for the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.
-
Quantification: The mass spectrometer detects both the native Hexachloroethane and the this compound. By comparing the known concentration of the added internal standard to the ratio of the signals for the native and labeled compounds, the concentration of the native Hexachloroethane in the original sample can be accurately calculated.
Alternative Analytical Approaches
While GC-MS is the most common and well-established technique for Hexachloroethane analysis, other methods can be employed, though they may offer different performance characteristics.
-
Gas Chromatography with Electron Capture Detection (GC-ECD): This technique is highly sensitive to halogenated compounds like Hexachloroethane. However, it is less specific than MS and may be more susceptible to interferences from other co-eluting chlorinated compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is generally not the preferred method for volatile compounds like Hexachloroethane due to challenges in retaining them on the column. However, with specialized columns and mobile phases, it could potentially be used, though likely with higher detection limits than GC-based methods.
Logical Relationship of Analytical Method Selection
The choice of analytical method often depends on a balance of factors including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Caption: Factors influencing the choice of analytical method.
References
A Comparative Guide to the Stability of Hexachloroethane-13C versus Unlabeled Hexachloroethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of Hexachloroethane-13C and its unlabeled counterpart, supported by theoretical principles and established experimental protocols. Understanding the relative stability of isotopically labeled compounds is crucial for their effective use in research and development, particularly in metabolic, pharmacokinetic, and environmental fate studies where long-term stability can be a critical factor.
Executive Summary
Based on the well-established principle of the kinetic isotope effect (KIE), This compound is predicted to be slightly more stable than unlabeled hexachloroethane . The substitution of a carbon-12 (¹²C) atom with a heavier carbon-13 (¹³C) isotope results in a stronger chemical bond, necessitating a greater energy input for bond cleavage. This translates to a slower rate of degradation under various stress conditions. While direct comparative experimental data is limited, the theoretical foundation for this enhanced stability is robust.
The Kinetic Isotope Effect: A Theoretical Underpinning
The primary reason for the stability difference lies in the Kinetic Isotope Effect (KIE) . In chemical reactions, the rate-limiting step often involves the breaking of a chemical bond. The strength of this bond is influenced by the mass of the atoms involved. A heavier isotope, such as ¹³C, forms a slightly stronger bond than its lighter counterpart, ¹²C. This is because the heavier isotope leads to a lower zero-point vibrational energy of the bond. Consequently, more energy is required to reach the transition state for bond cleavage, resulting in a slower reaction rate. The KIE for ¹³C is typically small, with the reaction rate for the ¹²C compound being only a few percent faster than for the ¹³C-labeled compound.
Comparative Stability Analysis
The stability of both labeled and unlabeled hexachloroethane is primarily challenged by thermal, photochemical, and chemical degradation pathways.
Thermal Stability:
Hexachloroethane undergoes thermal decomposition at elevated temperatures, primarily through the cleavage of the carbon-carbon (C-C) bond to form two trichloromethyl radicals (•CCl₃). Due to the KIE, the C-C bond in this compound is expected to be marginally stronger. This should result in a slightly higher decomposition temperature or a slower rate of decomposition at a given temperature.
Photochemical Stability:
Exposure to ultraviolet (UV) radiation can also lead to the degradation of hexachloroethane through the cleavage of C-C or carbon-chlorine (C-Cl) bonds. Similar to thermal degradation, the enhanced bond strength in the ¹³C-labeled molecule is expected to confer a slightly greater resistance to photolysis.
Chemical Reactivity:
Hexachloroethane can undergo degradation through reactions with certain metals and strong bases. These reactions, which involve the breaking of C-Cl or C-C bonds, will also be subject to the kinetic isotope effect, leading to a marginally slower reaction rate for this compound.
Quantitative Data Comparison
| Property | Unlabeled Hexachloroethane | This compound | Theoretical Basis |
| Bond Dissociation Energy (BDE) | Lower | Slightly Higher | Kinetic Isotope Effect |
| Rate of Decomposition | Faster | Slower | Kinetic Isotope Effect |
| Expected ¹²C/¹³C KIE | - | > 1.0 (typically 1.02-1.04) | Isotopic Mass Difference |
Experimental Protocols for Stability Assessment
To empirically determine and quantify the stability differences between this compound and unlabeled hexachloroethane, the following detailed experimental protocols are recommended.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
This method measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of unlabeled hexachloroethane and this compound into separate, inert TGA crucibles (e.g., alumina or platinum).
-
Instrumentation: Utilize a calibrated thermogravimetric analyzer.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 600 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the mass loss as a function of temperature for both samples. Key parameters to compare are the onset temperature of decomposition and the temperature at which 5% and 10% mass loss occurs (T₅% and T₁₀%).
Photochemical Stability Assessment
This protocol evaluates the degradation of the compounds under controlled light exposure.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of unlabeled hexachloroethane and this compound in a photochemically inert solvent such as acetonitrile at a concentration of 100 µg/mL.
-
For each compound, place an equal volume of the solution into two separate, sealed quartz cuvettes.
-
Wrap one cuvette of each compound completely in aluminum foil to serve as a dark control.
-
-
Instrumentation: Use a photostability chamber equipped with a light source conforming to ICH Q1B guidelines, providing a combination of visible and UV light.
-
Experimental Conditions:
-
Exposure: Expose the unwrapped cuvettes to a controlled light intensity (e.g., not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Temperature: Maintain a constant temperature (e.g., 25 °C) throughout the experiment.
-
-
Data Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from both the exposed and dark control samples.
-
Analyze the concentration of the parent compound in each aliquot using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculate the percentage of degradation over time for each compound relative to its dark control.
-
Visualizing Stability and Experimental Workflows
The following diagrams illustrate the key concepts and experimental procedures described in this guide.
Caption: The influence of the Kinetic Isotope Effect on stability.
Caption: Workflow for assessing thermal stability using TGA.
Caption: Workflow for assessing photochemical stability.
Cross-Validation of Hexachloroethane-13C Analysis: A Comparative Guide to Leading Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the analysis of Hexachloroethane, particularly its isotopically labeled form (Hexachloroethane-13C), a critical evaluation of analytical methodologies is paramount for ensuring data accuracy and reliability. This guide provides an objective comparison of this compound analysis with established techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.
While direct cross-validation studies comparing the quantitative analysis of this compound across different platforms are not extensively documented in publicly available literature, a robust comparison can be synthesized by examining the performance characteristics of each technique for hexachloroethane and other organochlorine compounds. This guide will delve into the principles, experimental workflows, and quantitative performance of GC-MS, HPLC, and quantitative Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of Hexachloroethane.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative performance characteristics of GC-MS, HPLC, and quantitative 13C NMR for the analysis of hexachloroethane and similar compounds. These values are derived from a compilation of established methodologies and performance validation studies.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative 13C NMR (qNMR) |
| Limit of Detection (LOD) | Low ng/L to µg/L range[1] | 0.08 mg/L[2] | Higher, typically in the mg range |
| Limit of Quantitation (LOQ) | Low ng/L to µg/L range | 0.286 mg/L[2] | Higher, typically in the mg range |
| **Linearity (R²) ** | ≥ 0.99[1] | ≥ 0.999[3] | Good, but depends on experimental setup |
| Precision (%RSD) | < 15% | < 5% | Variable, can be < 5% with optimization |
| Accuracy (% Recovery) | 70-130% (matrix dependent)[4] | Typically 95-105% | High, as it's a primary ratio method |
| Selectivity/Specificity | High (mass fragmentation) | Moderate to High (retention time & detector) | High (unique chemical shifts) |
Table 2: Applicability and Methodological Considerations
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative 13C NMR (qNMR) |
| Principle of Separation | Volatility and column interaction | Partitioning between mobile and stationary phases | Not a separation technique |
| Principle of Detection | Mass-to-charge ratio of ionized fragments | UV absorbance, refractive index, etc. | Nuclear spin properties in a magnetic field |
| Sample Volatility | Required | Not required | Not required |
| Sample Preparation | Extraction, derivatization may be needed | Filtration, dissolution | Dissolution in deuterated solvent |
| Throughput | High | High | Low to Medium |
| Primary Use for HCE | Trace quantification, confirmation[4] | Purity assessment, quantification of bulk material[3] | Structural elucidation, isotopic labeling confirmation, quantification of pure or simple mixtures |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and validated experimental protocols are the bedrock of reliable analytical data. Below are representative methodologies for the analysis of hexachloroethane using GC-MS, HPLC, and quantitative 13C NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Based on EPA Method 8270)
This method is suitable for the trace analysis of hexachloroethane in environmental samples.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 liter of a water sample, add a surrogate standard.
-
Adjust the pH to >11 with 10 N sodium hydroxide.
-
Serially extract the sample three times with methylene chloride in a separatory funnel.
-
Combine the extracts and dry by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL using a Kuderna-Danish apparatus.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for hexachloroethane (e.g., m/z 117, 201, 236). Full scan mode can be used for qualitative confirmation.
-
-
Quantification:
-
Generate a multi-point calibration curve using certified standards.
-
Quantify the sample concentration based on the response factor relative to an internal standard.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the purity assessment and quantification of hexachloroethane in bulk materials or formulations.[3]
-
Sample Preparation:
-
Accurately weigh and dissolve the hexachloroethane sample in acetonitrile to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
HPLC System: Shimadzu Prominence or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 215 nm.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Quantitative 13C NMR (qNMR) Protocol
This protocol is designed for the quantification of this compound, often in comparison to an internal standard.
-
Sample Preparation:
-
Accurately weigh the this compound sample and a suitable internal standard (e.g., 1,3,5-trichlorobenzene) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., chloroform-d).
-
To ensure accurate quantification, a paramagnetic relaxation agent (e.g., chromium(III) acetylacetonate) may be added to shorten the long T1 relaxation times of the carbon nuclei.[5]
-
-
NMR Analysis:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: 13C NMR with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (D1): At least 5 times the longest T1 relaxation time of the carbons of interest (can be significantly shortened with a relaxation agent).
-
Number of scans: Sufficient to achieve a good signal-to-noise ratio for the signals of interest.
-
-
-
Quantification:
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard based on the integral values and the number of carbons contributing to each signal.
-
Determine the concentration of this compound based on the known concentration of the internal standard.
-
Mandatory Visualization: Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical relationship between the analytical techniques.
Caption: Workflow for the cross-validation of this compound analysis.
Caption: Relationship between analytical techniques and their primary applications for this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. DTIC ADA219690: Hexachloroethane Purity and Assay in Smoke Mix by High Pressure Liquid Chromatography : Defense Technical Information Center : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
comparison of different mass analyzers for Hexachloroethane-13C
A Comprehensive Guide to Mass Analyzers for the Analysis of Hexachloroethane-13C
For researchers, scientists, and professionals in drug development, the precise analysis of isotopically labeled compounds like this compound is crucial. This stable isotope-labeled molecule is instrumental in environmental fate studies, metabolic research, and as an internal standard for quantitative analysis.[1] Mass spectrometry (MS) stands as a primary analytical technique for this purpose, with the choice of mass analyzer being a critical determinant of experimental success. This guide provides an objective comparison of different mass analyzers, supported by experimental considerations for the analysis of this compound.
Overview of Common Mass Analyzers
The mass analyzer is the core component of a mass spectrometer, responsible for separating ions based on their mass-to-charge ratio (m/z).[2] Several types of mass analyzers are commercially available, each with distinct principles of operation, strengths, and weaknesses.[2][3] The most common types include quadrupole, time-of-flight (TOF), ion trap, and high-resolution systems like Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR).[2][4]
-
Quadrupole (Q) Mass Analyzer: This is one of the most common mass analyzers due to its versatility and cost-effectiveness.[5] It consists of four parallel metal rods that create an oscillating electrical field to filter ions, allowing only those with a specific m/z to reach the detector.[2][5]
-
Time-of-Flight (TOF) Mass Analyzer: TOF analyzers separate ions based on the time it takes for them to travel a fixed distance after being accelerated by an electric potential.[6] Lighter ions travel faster and reach the detector first. This method offers a theoretically unlimited mass range.[7]
-
Ion Trap (IT) Mass Analyzer: Ion traps, which can be 2D or 3D, use a combination of electric fields to confine ions in a small space.[6] Ions are then selectively ejected to the detector by varying the applied radio frequency voltage.[6] This capability is particularly useful for tandem mass spectrometry (MS/MS) experiments.[8]
-
Magnetic Sector Mass Analyzer: This classic type of analyzer uses a magnetic field to deflect ions into a circular path.[6][7] The radius of the path is dependent on the ion's m/z, allowing for separation. These instruments can offer high resolution but are generally larger and have slower scan speeds.[6][9]
-
High-Resolution Mass Spectrometry (HRMS) Analyzers (Orbitrap and FT-ICR): These advanced analyzers, including the Orbitrap and FT-ICR, trap ions and measure their frequency of oscillation.[4][10] This frequency is then converted to a precise m/z value, providing exceptional mass accuracy and resolution.[4] HRMS is a powerful tool for distinguishing between isotopologues based on their precise mass-to-charge ratios.[1]
Comparative Performance of Mass Analyzers
The selection of a mass analyzer should be guided by the specific requirements of the analysis, such as the need for high sensitivity, high resolution, or high throughput. The following table summarizes the key performance characteristics of different mass analyzers for the analysis of this compound.
| Feature | Quadrupole | Time-of-Flight (TOF) | Ion Trap | Magnetic Sector | Orbitrap/FT-ICR |
| Resolution | Low (~2,000)[8] | Moderate to High | Low (~1,500)[8] | High | Very High (up to >100,000)[4] |
| Mass Accuracy | Moderate | Good to Excellent | Moderate | Excellent | Exceptional[4] |
| Sensitivity | Good | Good to Excellent | Excellent (in scan mode)[9] | Good | Excellent |
| Dynamic Range | Good | Good | Limited[9] | Good | Good |
| Scan Speed | Fast | Very Fast | Moderate | Slow[6] | Slow to Moderate |
| Cost | Low to Moderate[8] | Moderate to High | Low[8] | High | Very High[8] |
| Tandem MS (MS/MS) | Yes (Triple Quad) | Yes (Q-TOF) | Yes (MSn)[9] | Yes | Yes |
| Ideal For | Routine quantification, GC/MS, LC/MS[6] | High-throughput screening, accurate mass measurement[8] | Structural elucidation, qualitative analysis[9] | Isotope ratio measurements, high-resolution studies[7] | Untargeted analysis, metabolomics, structural confirmation[8] |
Experimental Protocol: GC-MS Analysis of this compound
Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the analysis of volatile and semi-volatile compounds like Hexachloroethane.[11]
1. Sample Preparation:
-
For environmental samples (e.g., water, soil), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.
-
For biological matrices, a protein precipitation followed by extraction is typically performed.
-
An internal standard (unlabeled Hexachloroethane) is added to the sample for accurate quantification.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: A temperature gradient is used to separate the analyte from other components in the sample matrix. For example, start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Analyzer: Operated in either full scan mode to acquire a full mass spectrum for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Mass Range: A typical scan range would be m/z 50-300. For this compound (molecular weight ~237.7 g/mol ), characteristic ions would be monitored in SIM mode.[12][13]
Visualizing the Workflow and Decision-Making Process
To better understand the experimental process and the logic behind choosing a mass analyzer, the following diagrams are provided.
Caption: A typical workflow for the analysis of this compound using GC-MS.
Caption: Decision tree for selecting a mass analyzer based on analytical requirements.
Conclusion
The choice of a mass analyzer for the analysis of this compound is dependent on the specific research goals. For routine, high-throughput quantitative analysis, a quadrupole-based system offers a cost-effective and robust solution. When structural information and qualitative analysis are the priority, an ion trap or a Q-TOF instrument provides greater flexibility. For applications demanding the highest level of confidence in identification and the ability to perform untargeted analysis, high-resolution mass spectrometers like Orbitrap or FT-ICR systems are the instruments of choice. By understanding the interplay between the analytical requirements and the performance characteristics of each mass analyzer, researchers can select the most appropriate technology to achieve their scientific objectives.
References
- 1. This compound | 93952-15-9 | Benchchem [benchchem.com]
- 2. A Guide to Mass Analyzers — Principles and Performance | Technology Networks [technologynetworks.com]
- 3. Summary of the characteristics of different mass analyzers | JEOL Resources [jeolusa.com]
- 4. researchgate.net [researchgate.net]
- 5. conquerscientific.com [conquerscientific.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Mass Analyser | PPTX [slideshare.net]
- 8. Choosing the Right Mass Spectrometer: A Comprehensive Buyerâs Guide [labx.com]
- 9. Introduction to mass analyzers : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. youtube.com [youtube.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Ethane-13C, hexachloro- | C2Cl6 | CID 12233486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Hexachloroethane-13C1 | CAS 93952-15-9 | LGC Standards [lgcstandards.com]
Evaluating the Kinetic Isotope Effect of Hexachloroethane-¹³C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, providing insights into the rate-determining steps and transition state structures. This guide offers a comparative analysis of the anticipated kinetic isotope effect of Hexachloroethane-¹³C by examining experimental data from analogous reactions involving chlorinated alkanes. Due to the absence of direct experimental data for hexachloroethane, this guide leverages data from similar compounds to provide a robust framework for evaluation.
Comparative Analysis of ¹³C Kinetic Isotope Effects
While specific ¹³C KIE data for hexachloroethane is not available in the reviewed literature, we can infer its potential behavior by examining related reactions, such as the reaction of light alkanes with chlorine atoms. These reactions provide a valuable benchmark for understanding the influence of isotopic substitution on reaction rates in halogenated hydrocarbons.
The table below summarizes experimental ¹³C kinetic isotope effect data for the gas-phase reactions of various light alkanes with chlorine atoms. This data, obtained at room temperature and ambient pressure, showcases the effect of carbon-13 substitution on the reaction rate. The KIE is expressed as the ratio of the rate constant for the lighter isotope (¹²C) to that of the heavier isotope (¹³C), denoted as k₁₂/k₁₃. For ease of comparison, the results are also presented in per mil (‰) as ε = (k₁₂/k₁₃ - 1) * 1000.
| Compound | ¹³C Kinetic Isotope Effect (k₁₂/k₁₃) | ε (‰) |
| Ethane | 1.01073 ± 0.00020 | 10.73 ± 0.20 |
| Propane | 1.00644 ± 0.00014 | 6.44 ± 0.14 |
| n-Butane | 1.00394 ± 0.00001 | 3.94 ± 0.01 |
| Methylpropane | 1.00618 ± 0.00018 | 6.18 ± 0.18 |
| n-Pentane | 1.00322 ± 0.00017 | 3.22 ± 0.17 |
| Methylbutane | 1.00179 ± 0.00042 | 1.79 ± 0.42 |
| n-Hexane | 1.00202 ± 0.00040 | 2.02 ± 0.40 |
| Cyclopentane | 1.00304 ± 0.00009 | 3.04 ± 0.09 |
| Cyclohexane | 1.00230 ± 0.00009 | 2.30 ± 0.09 |
| Methylcyclopentane | 1.00256 ± 0.00025 | 2.56 ± 0.25 |
Data sourced from measurements of the ¹²C/¹³C kinetic isotope effects in the gas-phase reactions of light alkanes with chlorine atoms.
This data demonstrates that the ¹³C KIE is a subtle effect, with values close to unity. For the reaction of ethane with chlorine atoms, a normal KIE of 1.01073 is observed, indicating that the ¹²C-containing molecule reacts faster than its ¹³C-substituted counterpart. This is a primary kinetic isotope effect, suggesting that the C-H bond is broken in the rate-determining step of the reaction. For reactions involving hexachloroethane, such as dehydrochlorination, a similar primary ¹³C KIE would be expected if the C-Cl or C-C bond cleavage is rate-limiting.
Experimental Protocols for Determining ¹³C Kinetic Isotope Effects
The determination of ¹³C KIEs requires highly precise analytical techniques due to the small magnitude of the effect. The two primary methods employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry-Based Methods
Mass spectrometry is a highly sensitive technique for measuring isotopic ratios. Methods like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry are commonly used.
GC-C-IRMS Protocol:
-
Reaction Setup: The reaction is initiated with the starting material at natural isotopic abundance.
-
Sampling: Aliquots of the reaction mixture are taken at various time points to measure the extent of the reaction.
-
Separation: The starting material and products are separated using gas chromatography.
-
Combustion and Analysis: The separated compounds are combusted to CO₂, and the ¹³C/¹²C ratio of the CO₂ is measured using an isotope ratio mass spectrometer.
-
KIE Calculation: The KIE is determined by analyzing the change in the isotopic ratio as a function of the fraction of the reaction completed.
NMR Spectroscopy-Based Methods
NMR spectroscopy, particularly quantitative ¹³C NMR, offers a powerful non-destructive method for determining KIEs at natural abundance.
Quantitative ¹³C NMR Protocol:
-
Reaction Monitoring: The reaction is carried out directly in an NMR tube, or samples are taken at different time intervals.
-
Spectrum Acquisition: Quantitative ¹³C NMR spectra are acquired. To ensure accurate integration, long relaxation delays and a 90° pulse angle are typically used.
-
Signal Integration: The integrals of the signals corresponding to the ¹³C and ¹²C-bound carbons in both the reactant and product are measured. For carbons directly attached to a proton, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can enhance sensitivity.
-
KIE Calculation: The KIE is calculated from the changes in the relative integrals of the isotopomers over the course of the reaction.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the kinetic isotope effect.
Caption: Generalized workflow for determining the kinetic isotope effect.
Signaling Pathways and Logical Relationships in KIE Determination
The following diagram illustrates the logical relationship between the experimental observations and the mechanistic interpretation derived from the kinetic isotope effect.
Caption: Logical flow from experimental rates to mechanistic insights.
Benchmarking Hexachloroethane-13C: A Comparative Guide to Commercial Standards
For researchers, scientists, and drug development professionals utilizing Hexachloroethane-13C as an internal standard or tracer, ensuring the quality and performance of this critical reagent is paramount for accurate and reproducible results. This guide provides a comparative overview of this compound performance against established commercial standards, supported by detailed experimental protocols for its analytical determination.
Performance Benchmarks of Commercial this compound
The quality of isotopically labeled compounds like this compound is primarily defined by two key parameters: isotopic purity and chemical purity. These factors directly impact its performance as an internal standard in quantitative analysis, particularly in sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
A representative example of a commercially available standard is presented in the table below, based on data from leading suppliers. This table serves as a benchmark for evaluating the performance of this compound from various sources.
| Parameter | Commercial Standard Specification | Significance in Performance |
| Isotopic Purity | ≥ 99 atom % ¹³C[1] | A high isotopic enrichment minimizes the contribution of the labeled standard to the signal of the unlabeled analyte, ensuring accurate quantification. |
| Chemical Purity | ≥ 98%[1] | High chemical purity reduces the presence of impurities that could interfere with the analysis, leading to a cleaner baseline and more reliable results. |
| CAS Number | 93952-15-9[1][2] | Unique identifier for Hexachloroethane-¹³C, ensuring correct compound identification. |
| Molecular Formula | ¹³CCCl₆ | Confirms the molecular composition of the labeled compound. |
Experimental Protocols for Performance Evaluation
The primary analytical method for the determination of hexachloroethane and its isotopically labeled analogue is Gas Chromatography (GC) coupled with either a Mass Spectrometer (MS) or an Electron Capture Detector (ECD).[3] GC-MS is often preferred for its high selectivity and ability to provide structural information.
Protocol: Quantification of Hexachloroethane using this compound by GC-MS
This protocol outlines the general steps for using this compound as an internal standard for the quantification of hexachloroethane in a sample matrix.
1. Sample Preparation:
- Accurately weigh a known amount of the sample.
- Spike the sample with a known amount of a standard solution of this compound.
- Extract the analytes from the sample matrix using an appropriate solvent (e.g., hexane, dichloromethane) and a suitable extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).
- Concentrate the extract to a final volume.
2. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: A non-polar or semi-polar capillary column, such as a (5%-Phenyl)-methylpolysiloxane column (e.g., HP-5MS or equivalent), is typically used.[4]
- Injector: Split/splitless or programmable temperature vaporizing (PTV) inlet.
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 40°C), ramp up to a higher temperature (e.g., 280°C), and hold for a period to ensure elution of all compounds.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity. Monitor characteristic ions for both hexachloroethane and this compound.
- Hexachloroethane (C₂Cl₆): Monitor ions such as m/z 117, 119, 201.
- This compound (¹³CCCl₆): Monitor the corresponding isotopologue ions, for example, m/z 118, 120, 202.
- Transfer Line Temperature: Typically set around 280-300°C.[4]
- Ion Source Temperature: Typically set around 230°C.[4]
3. Data Analysis:
- Integrate the peak areas of the selected ions for both the native hexachloroethane and the this compound internal standard.
- Calculate the response ratio of the analyte to the internal standard.
- Quantify the concentration of hexachloroethane in the sample by comparing the response ratio to a calibration curve prepared with known concentrations of hexachloroethane and a constant concentration of the this compound internal standard.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in utilizing this compound for quantitative analysis.
References
A Researcher's Guide to Statistical Analysis of Hexachloroethane-¹³C Tracer Experiments
For researchers, scientists, and drug development professionals leveraging Hexachloroethane-¹³C as a metabolic tracer, rigorous statistical analysis is paramount to extracting meaningful insights from the complex datasets generated. This guide provides an objective comparison of statistical methodologies, supported by experimental data considerations, to aid in the robust analysis of metabolic flux.
Data Presentation: Comparative Analysis of Statistical Methods
The selection of an appropriate statistical method is critical and depends on the experimental objectives. Below is a comparison of common statistical techniques applied in metabolomics and metabolic flux analysis.
| Statistical Method | Primary Use in ¹³C Tracer Experiments | Advantages | Limitations |
| t-test / ANOVA | Univariate analysis to identify significant differences in the labeling of single metabolites between experimental groups.[1][2] | Simple to implement and interpret for individual metabolite changes.[1] | Does not account for correlations between metabolites; increased risk of false positives with multiple comparisons.[2] |
| Principal Component Analysis (PCA) | Unsupervised multivariate analysis to visualize the overall variance and identify clustering or outliers within the dataset based on isotopic labeling patterns.[1] | Reduces data dimensionality while retaining most of the variation; effective for exploratory data analysis.[1] | Can be sensitive to outliers and may not always separate groups effectively if the primary variation is not related to the experimental conditions. |
| Partial Least Squares Discriminant Analysis (PLS-DA) | Supervised multivariate analysis to identify metabolites that are most influential in distinguishing between predefined experimental groups.[3] | Maximizes the covariance between the metabolite data and the experimental groups, often providing better separation than PCA.[3] | Prone to overfitting if not validated properly; requires careful interpretation. |
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | A sophisticated modeling technique to quantify intracellular metabolic fluxes by fitting labeling data from tracer experiments to a metabolic network model.[4][5] | Provides a quantitative measure of pathway activities, offering deep insights into cellular metabolism.[6] | Computationally intensive; requires a well-defined metabolic model and can be complex to implement. |
| Gaussian Graphical Models | To infer networks of statistical dependencies between metabolites. | Can reveal complex relationships and potential regulatory interactions between metabolites. | Requires larger sample sizes and the interpretation of the resulting network can be challenging. |
Experimental Protocols
A successful statistical analysis is predicated on a well-designed experiment. The choice of tracer and labeling strategy is a critical component of the experimental design process as it directly influences the quality of flux estimation.[7]
General Protocol for ¹³C Tracer Experiments
-
Cell Culture and Isotope Labeling:
-
Culture cells in a defined medium where a primary carbon source (e.g., glucose, glutamine) is replaced with its ¹³C-labeled counterpart. In this specific case, Hexachloroethane-¹³C would be introduced to the culture medium.
-
The duration of labeling should be sufficient to achieve isotopic steady state for the metabolites of interest.[8]
-
-
Metabolite Extraction:
-
Quench metabolic activity rapidly, often using cold methanol or other solvent mixtures.
-
Extract intracellular metabolites using a suitable protocol, such as a biphasic extraction with methanol, chloroform, and water.
-
-
Analytical Measurement:
-
Data Pre-processing:
-
Correct for the natural abundance of ¹³C.
-
Normalize the data to account for variations in sample amount.
-
-
Statistical and Flux Analysis:
-
Apply appropriate statistical methods (as outlined in the table above) to identify significant changes in metabolite labeling.
-
For quantitative flux analysis, use specialized software (e.g., Metran) to fit the measured MIDs to a metabolic network model and estimate fluxes.[4]
-
Mandatory Visualization
Experimental Workflow for ¹³C Tracer Analysis
Caption: A typical workflow for a Hexachloroethane-¹³C tracer experiment.
Signaling Pathway Analysis with ¹³C Tracer Data
Caption: Hypothetical signaling pathway influenced by drug treatment.
References
- 1. Statistical methods for the analysis of high-throughput metabolomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bookdown.org [bookdown.org]
- 3. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hexachloroethane-13C: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Hexachloroethane-13C, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on established safety data sheets and regulatory guidelines.
I. Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling. Before working with this compound, it is crucial to be familiar with its potential hazards and the necessary safety measures.
A. Personal Protective Equipment (PPE)
Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[1][2]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: If working in an area with inadequate ventilation or the potential for dust formation, use a NIOSH-approved respirator.[1]
B. Engineering Controls
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[2]
C. First Aid Measures
In case of exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
II. Hazard Summary
Hexachloroethane is classified with the following hazards:
| Hazard Class | Statement |
| Acute Toxicity (Oral) | May be harmful if swallowed.[3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2][3] |
| Carcinogenicity | Suspected of causing cancer.[2][3] |
| Hazardous to the Aquatic Environment (Acute) | Very toxic to aquatic life.[2][3] |
| Hazardous to the Aquatic Environment (Chronic) | Very toxic to aquatic life with long lasting effects.[2][3] |
III. Spill and Accidental Release Procedures
In the event of a spill or accidental release, follow these steps to ensure safety and proper cleanup:
-
Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ensure Adequate Ventilation: Work in a well-ventilated area or under a fume hood.[1]
-
Avoid Dust Formation: Carefully handle the material to avoid creating dust.[1]
-
Contain the Spill: Use an absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like sawdust.
-
Collect the Waste: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for hazardous waste disposal.[4]
-
Clean the Area: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Prevent Environmental Contamination: Do not let the product enter drains or waterways.[2] If a significant spill occurs, local authorities should be notified.[4]
IV. Disposal Procedures
This compound must be disposed of as hazardous waste in accordance with all local, regional, and national regulations.[2][4]
A. Waste Characterization
-
Hexachloroethane is listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the waste code U131.
B. Waste Collection and Storage
-
Original Containers: Whenever possible, leave the chemical in its original container.[2]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Segregation: Do not mix with other waste materials.[2] Store in a designated, well-ventilated hazardous waste storage area away from incompatible materials.
-
Container Integrity: Ensure waste containers are tightly closed and not leaking.[3] Handle uncleaned containers as you would the product itself.[2]
C. Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for proper disposal.
-
Disposal methods may include incineration at a permitted hazardous waste facility.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
